Boc-n-me-tyr-oh.dcha
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694235 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95105-25-2 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-Me-Tyr-OH.DCHA: Synthesis, Characterization, and Application in Peptide Chemistry
This guide provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA), a pivotal building block for the incorporation of N-methylated tyrosine residues in solid-phase peptide synthesis (SPPS). N-methylation of the peptide backbone is a critical modification in medicinal chemistry, known to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides, thereby significantly impacting their biological activity and therapeutic potential.
This document will delve into the chemical properties and structural intricacies of this compound, providing detailed, field-proven protocols for its synthesis and characterization. Furthermore, it will explore the strategic considerations for its application in peptide synthesis, offering insights into the causal relationships between its structure and its utility in drug discovery and development.
Physicochemical Properties and Structural Elucidation
This compound is a derivative of the naturally occurring amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and also bears a methyl group. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting and salt-forming groups imparts desirable properties for its use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ · C₁₂H₂₃N | [1] |
| Molecular Weight | 476.65 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C, under inert gas | [3] |
The Boc group provides temporary protection of the α-amino group, which can be readily cleaved under acidic conditions, a hallmark of the Boc-SPPS strategy. The N-methylation introduces a conformational constraint and removes the amide proton, which can disrupt hydrogen bonding networks and increase resistance to enzymatic degradation. The dicyclohexylammonium salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid.[4]
Structural Diagram
Caption: Ionic association of Boc-N-Me-Tyr-OH and DCHA.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the protection of the starting material, L-tyrosine, followed by N-methylation, and finally, salt formation.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
This initial step protects the α-amino group of L-tyrosine to prevent unwanted side reactions during subsequent modification of the amino group.
-
Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve L-tyrosine and NaHCO₃ in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O in dioxane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, Boc-Tyr-OH, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-Tyr-OH.[5]
-
Step 2: Synthesis of N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH)
N-methylation is achieved by deprotonating the Boc-protected amine followed by reaction with a methylating agent. It is crucial to perform this reaction under anhydrous conditions to prevent side reactions.
-
Materials: Boc-Tyr-OH, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (MeI), Water, Ethyl acetate, 1 M HCl, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0°C.
-
Slowly add a solution of Boc-Tyr-OH in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes, then add MeI.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-N-Me-Tyr-OH.
-
Step 3: Formation of the Dicyclohexylammonium Salt (this compound)
The crude Boc-N-Me-Tyr-OH is converted to its DCHA salt to facilitate purification and improve handling.
-
Materials: Boc-N-Me-Tyr-OH, Dicyclohexylamine (DCHA), Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve the crude Boc-N-Me-Tyr-OH in ethyl acetate.
-
Add one equivalent of DCHA to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
If a precipitate forms, it can be collected by filtration. If not, add hexane until the solution becomes turbid and then cool to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals to identify include the Boc group protons (singlet around 1.4 ppm), the N-methyl protons (singlet), the aromatic protons of the tyrosine side chain, and the protons of the dicyclohexylammonium cation.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of both the Boc-N-Me-Tyr-OH free acid (m/z for [M+H]⁺ and [M-H]⁻) and the dicyclohexylammonium cation.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the purity of the final product. A single major peak is indicative of high purity.[2]
Experimental Protocol: Characterization
Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the purity of this compound.
-
Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.[2]
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent for the Boc/Bzl strategy of SPPS. The N-methyl group can significantly influence the properties of the resulting peptide.
Workflow for Incorporation into a Peptide Chain
Caption: Workflow for using this compound in SPPS.
Experimental Protocol: Conversion of DCHA Salt to Free Acid for SPPS
Prior to its use in peptide coupling reactions, the DCHA salt must be converted back to the free acid.
-
Materials: this compound, Ethyl acetate (or other suitable organic solvent), 10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous citric acid, Water, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Suspend the this compound salt in ethyl acetate.[4]
-
Add 10% aqueous KHSO₄ and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).[4]
-
Separate the organic layer and wash it sequentially with 10% aqueous KHSO₄, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the free acid, Boc-N-Me-Tyr-OH, which is now ready for activation and coupling in SPPS.[6][7]
-
Conclusion
This compound is a specialized amino acid derivative that plays a crucial role in the synthesis of modified peptides with enhanced therapeutic properties. Its synthesis requires a systematic approach involving protection, N-methylation, and salt formation. The DCHA salt form provides stability and ease of handling, while the N-methyl modification offers a powerful tool for modulating the biological activity of peptides. The protocols and technical information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this important building block in their peptide-based research.
References
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-MeTyr-OH. PubChem. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. [Link]
-
AAPPTec. (n.d.). Boc-Tyr(Me)-OH DCHA. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem. [Link]
-
Al-Salami, H., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1137. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
The Strategic Role of the DCHA Salt in Boc-N-Me-Tyr-OH: A Technical Guide for Advanced Peptide Synthesis
Abstract
N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH) is a pivotal building block for incorporating N-methylated tyrosine residues into synthetic peptides, a modification known to confer significant therapeutic advantages such as enhanced metabolic stability and improved cell permeability. However, the free acid form of this reagent often presents as a non-crystalline oil, posing significant challenges in purification, handling, and accurate measurement. This technical guide provides an in-depth examination of the critical role of dicyclohexylamine (DCHA) in converting Boc-N-Me-Tyr-OH into a stable, crystalline dicyclohexylammonium salt. We will dissect the chemical principles, detail field-proven experimental protocols for both salt formation and free acid liberation, and discuss the profound implications of this strategy in the context of therapeutic peptide development.
The Core Challenge: Handling N-Methylated Amino Acid Precursors
The strategic N-methylation of amide bonds within a peptide backbone is a cornerstone of modern peptidomimetic design. By replacing an amide proton with a methyl group, we disrupt the hydrogen-bonding networks that can lead to aggregation and introduce steric hindrance that shields the peptide from proteolytic enzymes.
Despite these benefits, the practical incorporation of these residues is fraught with challenges, beginning with the physical nature of the protected amino acid building blocks themselves. Boc-N-Me-Tyr-OH, in its free acid state, is frequently an amorphous solid or a viscous oil.[1][2] This physical state introduces several downstream complications:
-
Purification: Non-crystalline materials are notoriously difficult to purify via standard recrystallization, often requiring laborious chromatographic methods.
-
Handling: Accurately weighing and dispensing a sticky, hygroscopic oil is challenging, leading to stoichiometric inaccuracies in sensitive coupling reactions.[2]
-
Stability: Amorphous solids and oils have a higher surface area and less stable molecular arrangement compared to crystalline solids, making them more susceptible to degradation during long-term storage.[2][3]
The DCHA Salt: An Elegant Solution for Stability and Purity
To circumvent these issues, Boc-N-Me-Tyr-OH is almost universally prepared, stored, and supplied as its dicyclohexylammonium (DCHA) salt.[4][] This is achieved through a simple acid-base reaction where the bulky, organic base dicyclohexylamine neutralizes the carboxylic acid moiety of the Boc-protected amino acid.
The resulting salt formation is not merely a matter of convenience; it is a fundamental enabling step that enhances the overall utility and reliability of the reagent.
Mechanism of Salt Formation
The reaction is a straightforward proton transfer from the acidic carboxylic acid of Boc-N-Me-Tyr-OH to the basic secondary amine of DCHA. This creates an ion pair that readily packs into a stable, ordered crystal lattice.
Caption: Fig. 1: Acid-base reaction forming the DCHA salt.
Physicochemical Advantages of the DCHA Salt Form
The conversion to a DCHA salt imparts significant, measurable advantages that address the core challenges of the free acid. The formation of a stable crystalline solid is the primary benefit, leading to enhanced stability and easier handling.[3][6]
| Property | Boc-N-Me-Tyr-OH (Free Acid) | Boc-N-Me-Tyr-OH · DCHA Salt | Causality & Scientific Rationale |
| Physical State | Viscous oil or amorphous solid[1][2] | White crystalline powder[4][][7] | The ionic interaction and steric bulk of the DCHA cation facilitate packing into an ordered, low-energy crystal lattice. |
| Handling | Difficult to weigh accurately; hygroscopic | Free-flowing solid; easy to handle and weigh | Crystalline solids have lower surface energy and are generally less hygroscopic than their amorphous counterparts.[3] |
| Purity | Purification requires chromatography | High purity achievable by simple recrystallization | Impurities are excluded from the crystal lattice during the recrystallization process, providing a highly effective purification method.[1] |
| Stability | Susceptible to degradation | Significantly enhanced long-term storage stability | The stable crystalline lattice and protection of the reactive carboxylic acid group minimize degradation pathways.[3][6] |
Field-Proven Experimental Protocols
While the DCHA salt is ideal for storage and handling, the free acid must be liberated immediately before its use in a peptide coupling reaction. The following protocols are standard, self-validating procedures.
Protocol 1: Conversion of Oily Boc-N-Me-Tyr-OH to its DCHA Salt
This procedure is typically used during the initial synthesis and purification of the amino acid derivative.
Objective: To convert crude, oily Boc-N-Me-Tyr-OH into a pure, crystalline, and easily handleable solid.
Methodology:
-
Dissolution: Dissolve the crude Boc-N-Me-Tyr-OH oil (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Salt Formation: While stirring at room temperature, add dicyclohexylamine (1 equivalent) dropwise to the solution.
-
Precipitation: The DCHA salt will typically begin to precipitate out of the solution as a white solid.[8] The process can be driven to completion by cooling the mixture in an ice bath and/or by the slow addition of a non-polar co-solvent like hexanes.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold hexanes or ether to remove any excess DCHA and other soluble impurities.
-
Drying: Dry the purified Boc-N-Me-Tyr-OH · DCHA salt under vacuum to a constant weight. The product should be a fine, white, free-flowing powder.
Protocol 2: Liberation of the Free Acid from the DCHA Salt
Objective: To quantitatively convert the stable DCHA salt back into the active free acid for immediate use in a peptide coupling reaction.
Causality: This is a liquid-liquid extraction procedure based on partitioning. The DCHA salt is treated with an aqueous acid, which protonates the DCHA, forming a water-soluble dicyclohexylammonium salt. The deprotonated, organic-soluble Boc-N-Me-Tyr-OH free acid remains in the organic layer.
Caption: Fig. 2: Workflow for liberating the free acid from its DCHA salt.
Methodology:
-
Suspension: Suspend the Boc-N-Me-Tyr-OH · DCHA salt (1 part by weight) in 5-10 volume parts of ethyl acetate (or another water-immiscible solvent like dichloromethane).[1]
-
Acidification: Add an equal volume of a 10% aqueous solution of potassium bisulfate (KHSO₄) or 5% citric acid.[8] Shake the mixture vigorously in a separatory funnel. The solid should dissolve as the salt is partitioned between the two phases. The pH of the aqueous layer should be acidic (pH 2-3).[1]
-
Expert Note: Do not use hydrochloric acid (HCl), as the resulting dicyclohexylammonium chloride is sparingly soluble and may precipitate, complicating the extraction.[1]
-
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer and discard it.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution to dryness using a rotary evaporator. The resulting Boc-N-Me-Tyr-OH free acid (typically a foam or oil) can be used directly in the subsequent coupling step without further purification.[1]
Authoritative Grounding & Implications for Drug Development
The use of DCHA salts is not merely a laboratory convenience; it is a critical component of robust and reproducible chemical manufacturing processes required in drug development. The ability to produce, store, and handle a key building block in a highly pure and stable form is essential for cGMP (current Good Manufacturing Practice) environments.
By facilitating the reliable incorporation of N-methylated amino acids, the DCHA salt strategy directly contributes to the development of next-generation peptide therapeutics with:
-
Improved Pharmacokinetics: Enhanced stability against enzymatic degradation leads to longer in-vivo half-lives.
-
Favorable Oral Bioavailability: The disruption of hydrogen bonding can increase membrane permeability.
-
Consistent Manufacturing: The use of a stable, crystalline starting material ensures batch-to-batch consistency, a non-negotiable requirement for therapeutic production.
References
-
Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-MeTyr-OH DCHA. Retrieved from [Link]
Sources
Unlocking the Therapeutic Potential of Peptides: A Technical Guide to N-Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Peptide Paradox
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their widespread application has been historically hindered by inherent pharmacological limitations.[1] Peptides are often susceptible to rapid enzymatic degradation in the body, exhibit poor membrane permeability, and possess a high degree of conformational flexibility, which can lead to reduced target affinity.[1][2] N-methylation, a strategic modification involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to overcome these challenges.[3][4] This seemingly subtle alteration profoundly influences the physicochemical and biological properties of peptides, offering a rational approach to enhancing their stability, bioavailability, and overall therapeutic efficacy.[3][5] This guide provides a comprehensive exploration of N-methylated amino acids in peptide design, from fundamental principles to practical application.
The Foundational Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes that are pivotal for augmenting a peptide's therapeutic potential.[3]
Conformational Control and Structural Rigidity
N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and consequently reducing the available conformational space.[3] This "conformational constraint" can lock a peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target, which can lead to enhanced receptor affinity and selectivity.[3][6]
A key consequence of this steric hindrance is the increased propensity for the N-methylated amide bond to adopt a cis conformation, a state that is typically energetically unfavorable in unmodified peptides.[3][7] The ability to favor a cis amide bond is crucial for mimicking protein turns and achieving the optimal orientation for receptor engagement.[3]
Furthermore, the replacement of the amide proton with a methyl group eliminates its capacity to act as a hydrogen bond donor.[3] This disruption of intramolecular hydrogen bonding networks, which are essential for stabilizing secondary structures like α-helices and β-sheets, further alters the peptide's conformational landscape.[6]
Caption: Impact of N-methylation on peptide conformation.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[3] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding.[3] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[3][8] The steric bulk of the methyl group further hinders the approach of proteases.[8] This protective effect can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[8]
Caption: N-methylation sterically hinders protease binding.
Improved Membrane Permeability and Bioavailability
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[3][9] This is achieved through two primary mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[3][5]
-
Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules.[3] This lowers the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic interior of the cell membrane.[10]
Studies on cyclic hexapeptides have shown that multiple N-methylations can significantly improve intestinal permeability.[11][12] Interestingly, the degree of improvement is not always directly correlated with the number of methyl groups but is highly dependent on their specific positions within the peptide sequence.[11][12]
Quantitative Impact of N-Methylation
The effects of N-methylation on peptide properties can be quantified through various assays. The following tables summarize representative data illustrating these impacts.
Table 1: Impact of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |
| D(N-Me)KLYWWEFL | N-methylated Asp | Trypsin | 3 h | 72 |
| DK(N-Me)LYWWEFL | N-methylated Lys | Trypsin | > 42 h | > 1000 |
| DKLYWW(N-Me)EFL | N-methylated Leu | Trypsin | > 42 h | > 1000 |
| Data sourced from a study on N-methyl scanning mutagenesis.[8] |
Table 2: Impact of N-Methylation on Membrane Permeability of a Cyclic Hexa-Alanine Peptide Library
| Peptide Modification | Number of N-Methyl Groups | Caco-2 Permeability (Papp, cm/s) | Permeability Classification |
| Unmodified | 0 | < 1 x 10⁻⁶ | Low |
| N-Methylated Analog 1 | 3 | > 1 x 10⁻⁵ | High |
| N-Methylated Analog 2 | 4 | > 1 x 10⁻⁵ | High |
| N-Methylated Analog 3 | 5 | < 1 x 10⁻⁶ | Low |
| Data adapted from studies on the intestinal permeability of N-methylated cyclic peptides.[11][12] |
Synthesis of N-Methylated Peptides: Methodologies and Considerations
The incorporation of N-methylated amino acids into a peptide sequence presents unique synthetic challenges due to the increased steric hindrance of the N-methyl group, which can lead to lower coupling yields and potential racemization.[13] Several strategies have been developed to address these challenges, both in solution-phase and solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids
SPPS is the most common method for synthesizing N-methylated peptides.[2][14] This typically involves the use of Fmoc-protected N-methylated amino acid building blocks.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis of an N-Methylated Peptide
This protocol outlines the general steps for incorporating an N-methylated amino acid into a peptide sequence using manual SPPS with Fmoc chemistry.
Materials:
-
Rink Amide resin[15]
-
N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)[15]
-
Fmoc-protected amino acids and Fmoc-N-methyl-amino acids[14]
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[16]
-
Base: N,N-Diisopropylethylamine (DIEA)[16]
-
Deprotection solution: 20% piperidine in DMF[17]
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water[18]
-
Syringe for manual synthesis with a polypropylene filter[18]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 30 minutes in the synthesis syringe.[15][18]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.[17] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): For a standard amino acid, pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[15]
-
Amino Acid Coupling (N-Methylated): Coupling onto an N-methylated amino acid or coupling an N-methylated amino acid is often more challenging.[16]
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptide by mass spectrometry.[8]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
On-Resin N-Methylation
An alternative to using pre-synthesized N-methylated amino acid building blocks is to perform the N-methylation reaction directly on the peptide-resin.[19] A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[20] More recent advancements have focused on optimizing this process to reduce the reaction time significantly.[20]
Applications in Drug Discovery and Development
The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides through N-methylation has made it a valuable strategy in drug discovery.[4][10] By systematically introducing methyl groups into a peptide backbone (a process sometimes referred to as an "N-methyl scan"), researchers can explore the conformational space and identify analogs with improved drug-like properties.[19][21] This approach has been successfully applied to various classes of peptides, including somatostatin analogs and RGD peptides, leading to compounds with enhanced stability, bioavailability, and in some cases, altered receptor selectivity.[21][22] The development of orally bioavailable peptide drugs, a long-standing goal in pharmaceutical research, is becoming increasingly feasible through strategies that include N-methylation.[10][23]
Conclusion
N-methylation is a potent and versatile tool in the arsenal of the peptide chemist and drug developer. By providing a means to rationally modulate key properties such as conformational flexibility, proteolytic stability, and membrane permeability, it offers a clear path toward the design of next-generation peptide therapeutics with significantly improved pharmacological profiles.[3][4] As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the opportunities to harness this powerful modification to address unmet medical needs.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Zhang, T., Wang, Y., Li, Z., & Liu, L. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Leplawy, M. T., & Szymańska, A. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. [Link]
-
Ye, G., & Li, Y. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 25(15), 3385. [Link]
-
Ovadia, O., Greenberg, L., Laufer, B., Gilon, C., & Hoffman, A. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(5), 1875-1884. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ovadia, O., Greenberg, L., Laufer, B., Gilon, C., & Hoffman, A. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(5), 1875-1884. [Link]
-
Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(51), 9948-9951. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]
-
Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. [Link]
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec. [Link]
-
Siano, A., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Bitan, G., et al. (2009). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 52(23), 7434-7443. [Link]
-
Al-Qahtani, N., & Turos, E. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1243-1252. [Link]
-
Huang, R., & Chen, X. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR protocols, 2(4), 100889. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]
- 13. lifetein.com [lifetein.com]
- 14. nbinno.com [nbinno.com]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. peptide.com [peptide.com]
- 17. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boc Protection in Solid-Phase Peptide Synthesis
Introduction: The Bedrock of Peptide Synthesis
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and small protein synthesis in both academic and industrial laboratories.[1][2][3] Its elegance lies in the covalent attachment of the growing peptide chain to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1] At the heart of this powerful methodology is the concept of orthogonal protecting groups, which selectively mask reactive functional groups to ensure the specific and controlled formation of peptide bonds.[4][5]
This guide provides a deep dive into the tert-butyloxycarbonyl (Boc) protecting group, a foundational element in the history and practice of SPPS. We will explore the chemical principles of Boc protection, the intricacies of the Boc-SPPS workflow, its advantages and disadvantages, and the critical considerations for its successful implementation.
The Chemistry of the Boc Group: An Acid-Labile Guardian
The Boc group is an acid-labile protecting group used to shield the α-amino group of an amino acid. Its widespread use stems from its stability under a variety of conditions and its clean, quantitative removal with moderately strong acids, such as trifluoroacetic acid (TFA).[][7]
The deprotection mechanism proceeds through a unimolecular elimination (E1) pathway. Protonation of the carbonyl oxygen of the Boc group is followed by the formation of a stable tert-butyl carbocation and the release of carbon dioxide. The liberated α-amino group is then ready to participate in the next coupling reaction.
Figure 1: Mechanism of Boc Deprotection. The acid-catalyzed removal of the Boc group proceeds via an E1 mechanism, yielding a free amine, a stable tert-butyl carbocation, and carbon dioxide.
The Boc-SPPS Workflow: A Step-by-Step Protocol
The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling steps.[8] The C-terminal amino acid is first anchored to a solid support resin, typically a Merrifield resin (chloromethylated polystyrene).[2][9]
1. Resin Preparation and First Amino Acid Attachment:
-
Objective: To covalently link the first Boc-protected amino acid to the solid support.
-
Protocol:
-
Swell the Merrifield resin in dichloromethane (DCM).[8]
-
Prepare the cesium salt of the first Boc-protected amino acid.
-
React the cesium salt with the resin in dimethylformamide (DMF) at an elevated temperature to form a benzyl ester linkage.[9]
-
Wash the resin extensively with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.
-
2. The Synthesis Cycle:
The following three steps are repeated for each subsequent amino acid to be added to the peptide chain.[5]
a. Deprotection:
-
Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Protocol:
b. Neutralization:
-
Objective: To neutralize the protonated N-terminal amine, preparing it for the subsequent coupling reaction.
-
Protocol:
-
Wash the resin with a 5-10% solution of a hindered tertiary amine, such as diisopropylethylamine (DIPEA), in DCM or DMF.[4]
-
This step is crucial to ensure the availability of a free amine for nucleophilic attack during the coupling step.
-
Thorough washing with DCM and DMF is necessary to remove excess base.
-
c. Coupling:
-
Objective: To form a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.
-
Protocol:
-
Pre-activate the incoming Boc-protected amino acid with a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic choice, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature.[8]
-
Monitor the reaction for completeness using a qualitative test, such as the ninhydrin (Kaiser) test. A negative ninhydrin test indicates the absence of free primary amines and the successful completion of the coupling step.
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Figure 2: The Boc-SPPS Synthesis Cycle. A schematic representation of the key steps involved in elongating the peptide chain using the Boc protection strategy.
Cleavage and Final Deprotection: Releasing the Peptide
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
-
Objective: To obtain the final, unprotected peptide in solution.
-
Protocol:
-
The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF).
-
This harsh treatment cleaves the benzyl ester linkage to the resin and simultaneously removes most common side-chain protecting groups.[4]
-
"Scavengers," such as anisole or thioanisole, are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like methionine and tryptophan.[10][11][12][13]
-
After cleavage, the volatile HF is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.[9]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Advantages and Disadvantages of the Boc Strategy
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Strong Acid (TFA) | Weak Base (Piperidine)[14] |
| Side-Chain Protection | Strong Acid Labile (e.g., Bn, Tos) | Acid Labile (e.g., tBu, Trt)[4] |
| Final Cleavage | Strong Acid (HF, TFMSA)[4] | Strong Acid (TFA) |
| Resin Linkage | Benzyl Ester (Acid Labile) | Wang, Rink Amide (Acid Labile) |
| Advantages | - Less expensive reagents.[]- Reduced risk of diketopiperazine formation.- Less aggregation during synthesis of long or difficult sequences.[] | - Milder deprotection conditions.[]- Orthogonality with acid-labile side-chain protecting groups.[]- Avoids the use of highly corrosive HF. |
| Disadvantages | - Harsh final cleavage with HF requires specialized equipment.- Repetitive acid treatment can lead to side-chain degradation.[16] | - Piperidine can cause side reactions.- Aggregation can be more problematic.- Fmoc-protected amino acids are generally more expensive.[][] |
Critical Considerations and Field-Proven Insights
-
Scavengers are Not Optional: The use of scavengers during the final HF cleavage is absolutely critical to prevent irreversible modification of sensitive amino acid residues.[13][17] The choice of scavenger cocktail should be tailored to the peptide sequence.[17]
-
Monitoring is Key: The ninhydrin test is an invaluable tool for ensuring complete coupling at each step. A positive result (blue color) indicates the presence of free amines and the need to recouple or cap the unreacted chains.
-
Water Content: Meticulous control of water content in all solvents and reagents is paramount. Water can hydrolyze activated esters and lead to truncated peptide sequences.
-
Choosing the Right Resin: The choice of resin is dictated by the desired C-terminal functionality (acid or amide). For Boc-SPPS, Merrifield resin is used for C-terminal acids, while MBHA or BHA resins are used for C-terminal amides.[8][9]
Conclusion: A Robust and Relevant Strategy
While the milder Fmoc-SPPS strategy has gained widespread popularity, Boc-SPPS remains a robust and highly relevant technique, particularly for the synthesis of long and complex peptides where aggregation can be a significant challenge.[] Its lower cost and the reduced risk of certain side reactions ensure its continued use in both research and industrial settings. A thorough understanding of the underlying chemistry and meticulous attention to experimental detail are the keys to successfully harnessing the power of Boc protection in solid-phase peptide synthesis.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected... [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Chemistry LibreTexts. 26.9: The Merrifield Solid-Phase Technique. [Link]
-
Hart, R., et al. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC, NIH. [Link]
-
Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, ACS Publications. [Link]
-
OpenStax. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry. [Link]
-
ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
GIBNIK. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. PubMed. [Link]
-
Corzo, G., et al. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chem.uci.edu [chem.uci.edu]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. biotage.com [biotage.com]
A Comprehensive Physicochemical Guide to Boc-N-Me-Tyr-OH.DCHA for Advanced Peptide Synthesis
This technical guide provides an in-depth analysis of the physicochemical characteristics of N-α-tert-Butyloxycarbonyl-N-α-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA). It is designed for researchers, chemists, and drug development professionals who utilize this critical amino acid derivative in the synthesis of complex peptides and novel therapeutic agents. This document moves beyond a simple data sheet to offer field-proven insights into its handling, characterization, and strategic application.
Introduction: The Strategic Importance of N-Methylated Amino Acids
N-methylation of the peptide backbone is a key strategy in medicinal chemistry for modulating the pharmacological profile of bioactive peptides. The introduction of a methyl group on the amide nitrogen sterically hinders enzymatic degradation by proteases, thereby enhancing the peptide's in vivo stability and bioavailability. Furthermore, N-methylation can influence the peptide's conformational flexibility, often locking it into a bioactive conformation that can lead to improved receptor affinity and selectivity.
This compound is a specialized building block designed for incorporating N-methyl-tyrosine into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-Butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the dicyclohexylamine (DCHA) salt improves the compound's crystallinity, stability, and handling characteristics by protecting the C-terminal carboxylic acid.[][2]
Navigating Nomenclature and Common Variants
It is critical to distinguish this compound from its related derivatives. The specific properties of the reagent are dictated by its stereochemistry and the protection strategy for the tyrosine side-chain hydroxyl group. When sourcing this reagent, careful attention must be paid to the full chemical name. Common variants include:
-
Stereoisomers: The L-form (S-configuration) is typically used for synthesizing peptides that mimic natural ligands, while the D-form (R-configuration) is used to create non-natural peptides with unique pharmacological properties.[3][]
-
Side-Chain Protection: While the ".OH" in the name implies a free hydroxyl group, in practice, the phenolic hydroxyl of tyrosine is often protected during synthesis to prevent side reactions. Common protecting groups include Benzyl (Bzl), Methyl (Me), or Acetyl (Ac).[5][6][7] The DCHA salt form provides stability, making the unprotected hydroxyl variant more manageable.
This guide focuses on the L-enantiomer with a free hydroxyl group, Boc-N-Me-L-Tyr-OH.DCHA, which is a versatile reagent for specific synthetic strategies.
Physicochemical Characteristics
The physical properties of this compound are fundamental to its proper storage, handling, and use in synthesis. The DCHA salt form typically presents as a stable, white to off-white crystalline powder, which is less prone to degradation than the corresponding free acid.[][8]
Core Properties
The table below summarizes the key physicochemical data for Boc-N-Me-L-Tyr-OH.DCHA and a common side-chain protected variant for comparison. Note that values can vary slightly between suppliers based on the specific lot and purity.
| Property | Boc-N-Me-L-Tyr-OH · DCHA | Boc-N-Me-L-Tyr(Ac)-OH · DCHA |
| Synonyms | N-Boc-N-methyl-L-tyrosine dicyclohexylammonium salt | Boc-N-methyl-O-acetyl-L-tyrosine dicyclohexylammonium salt |
| CAS Number | 95105-25-2[9] | 201294-70-4[5][10] |
| Molecular Formula | C₂₇H₄₄N₂O₅ | C₂₉H₄₆N₂O₆ |
| Molecular Weight | 476.66 g/mol [] | 518.67 g/mol [5][10] |
| Appearance | White to off-white powder | White powder[5] |
| Melting Point | Data not consistently available | 146-157 °C[5] |
| Optical Rotation | Data not consistently available | -30.0° ± 1° (c=1 in CHCl₃)[5] |
| Storage Conditions | Store at room temperature or refrigerated (2-8°C)[][11] | Store refrigerated (0-8°C)[5] |
Analytical Characterization: A Self-Validating Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound prior to its use in synthesis. A multi-technique approach ensures the highest level of quality control.
Caption: A typical quality control workflow for validating incoming this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any related impurities. Reversed-phase HPLC (RP-HPLC) is the standard method.
Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the DCHA salt in a minimal volume of methanol or mobile phase A. The DCHA may cause baseline noise; in such cases, the salt can be broken with dilute acid and the free amino acid extracted, though this is often unnecessary for a simple purity check.
Causality: The C18 column provides excellent separation for molecules of this polarity. The TFA acts as an ion-pairing agent to improve peak shape. The gradient elution ensures that both the main compound and any potential impurities (which may have different polarities) are effectively eluted and resolved.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the molecule. Both ¹H and ¹³C NMR are essential.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for DCHA salts.
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Expected ¹H NMR Resonances (in CD₃OD):
-
Aromatic protons (Tyrosine): Doublets around δ 6.7-7.1 ppm.[13]
-
α-proton: A multiplet around δ 4.3 ppm.[13]
-
β-protons: Diastereotopic protons appearing as a multiplet around δ 2.8-3.1 ppm.[13]
-
N-methyl protons: A singlet around δ 2.8-3.0 ppm.
-
Boc protons: A characteristic large singlet at δ ~1.4 ppm.[13]
-
DCHA protons: A complex series of broad multiplets from δ 1.1-3.2 ppm.
-
-
Expected ¹³C NMR Resonances: Peaks corresponding to the carbonyls (Boc and carboxylic acid), aromatic carbons, and aliphatic carbons of the amino acid and DCHA salt.
Causality: The unique chemical environment of each proton and carbon atom results in a distinct resonance frequency, providing a "fingerprint" of the molecular structure. The integration of the proton signals should correspond to the number of protons in each group, confirming the structure's integrity.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of both the parent amino acid and the DCHA salt. Electrospray ionization (ESI) is the preferred method.[12]
Protocol:
-
Mode: ESI, positive and negative ion modes.
-
Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile/water.
-
Expected Ions (Positive Mode):
-
[Boc-N-Me-Tyr-OH + H]⁺: m/z ~296.1
-
[DCHA + H]⁺: m/z ~182.2
-
[this compound + H]⁺: m/z ~477.3
-
-
Expected Ions (Negative Mode):
-
[Boc-N-Me-Tyr-OH - H]⁻: m/z ~294.1
-
Causality: ESI is a soft ionization technique that allows for the detection of intact molecular ions with minimal fragmentation. Analyzing in both positive and negative modes provides a comprehensive confirmation of the molecular weight of all components of the salt.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is specifically designed for the Boc-SPPS workflow. The DCHA salt must be converted to the free acid in situ before the coupling reaction can proceed.
Caption: The incorporation of this compound in a standard Boc-SPPS cycle.
Protocol for Coupling:
-
Free Acid Generation: Before coupling, the this compound salt is typically dissolved in the reaction solvent (e.g., DMF/DCM) and neutralized with an equivalent of a mild acid (like a protonated activator such as HBTU) to generate the free carboxylic acid in situ.
-
Activation: The free acid is then activated. A common method is using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Coupling: The activated amino acid is added to the resin, which has a free N-terminal amine from the previous deprotection step. The reaction is allowed to proceed for 1-2 hours.
-
Post-Coupling: After coupling, the resin is thoroughly washed to remove excess reagents before proceeding to the next Boc deprotection step.
Causality and Field Insights:
-
The DCHA Advantage: The DCHA salt enhances the shelf-life and handling of the amino acid derivative. Free acid versions can be less stable over long-term storage.
-
N-Methylation Challenge: The N-methyl group adds steric hindrance, which can slow down the coupling reaction kinetics compared to non-methylated amino acids. To overcome this, extended coupling times, double coupling, or the use of more potent activating agents (e.g., HATU) may be necessary to ensure the reaction goes to completion. Monitoring the reaction with a qualitative test (like the Kaiser test, which will be negative for the secondary amine) is crucial.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under refrigeration, to maximize shelf-life.[][5]
Conclusion
This compound is an invaluable reagent for modern peptide chemistry, enabling the synthesis of peptides with enhanced stability and potentially improved biological activity. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation and optimized coupling strategies, is paramount for its successful application. By leveraging the insights and protocols outlined in this guide, researchers can confidently incorporate this modified amino acid into their synthetic workflows to advance the frontiers of drug discovery and development.
References
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]
-
PubChem. (n.d.). Boc-MeTyr-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-MeTyr-OH DCHA [95105-25-2]. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
-
PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C27H44N2O5, 25 grams. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-N-Me-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. peptide.com [peptide.com]
- 10. BOC-N-ME-TYR(AC)-OH DCHA CAS#: 201294-70-4 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Discovery and Synthesis of N-Methylated Tyrosine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
N-methylation of the peptide backbone is a powerful, naturally inspired strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification, particularly at tyrosine residues, can profoundly influence proteolytic stability, membrane permeability, and receptor binding affinity by inducing critical conformational changes. This guide provides a comprehensive technical overview of N-methylated tyrosine derivatives, beginning with the biological rationale for their use and culminating in detailed, field-proven synthetic methodologies. We will explore both the synthesis of N-methylated tyrosine as a monomeric building block and its direct incorporation into peptides via on-resin modification strategies. Accompanied by detailed protocols, comparative data, and workflow diagrams, this document serves as a practical resource for researchers aiming to leverage N-methylation to overcome the inherent limitations of peptide drug candidates and accelerate the development of next-generation therapeutics.
The Strategic Imperative of N-Methylation in Peptide Drug Design
Peptide-based drugs offer remarkable specificity and potency but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases and low oral bioavailability.[1][2] N-methylation, the substitution of an amide hydrogen with a methyl group, is a key chemical modification that directly addresses these liabilities.[3][4] The incorporation of an N-methylated tyrosine residue imparts several strategic advantages:
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, disrupting the hydrogen bonding patterns required for protease recognition and cleavage.[3][5] This "shielding" effect drastically increases the peptide's resistance to enzymatic degradation, extending its in-vivo half-life.[3][6]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide.[3] This change reduces the energetic penalty of transitioning from an aqueous environment to the lipid bilayer of a cell membrane, which can significantly improve membrane permeability and the potential for oral bioavailability.[2][7]
-
Conformational Control and Receptor Affinity: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's Cα-N bond.[3] This constraint can lock the peptide into a more rigid, bioactive conformation, which may lead to enhanced receptor affinity and selectivity.[3][6] Furthermore, the N-methyl group can favor a cis amide bond, a conformation that is typically unfavorable in unmodified peptides but crucial for mimicking certain protein turns or achieving optimal receptor engagement.[3]
Comparative Physicochemical Impact of N-Methylation
The following table summarizes the expected impact of incorporating an N-methylated tyrosine (N-Me-Tyr) into a model peptide sequence compared to its native counterpart.
| Property | Model Peptide (e.g., ...-Tyr-...) | N-Methylated Peptide (e.g., ...-N-Me-Tyr-...) | Rationale for Change |
| Proteolytic Half-Life (in plasma) | Minutes | Hours | Steric hindrance at the peptide bond prevents protease recognition and cleavage.[3] |
| Lipophilicity (LogP) | Low | Moderate to High | The addition of a methyl group increases hydrophobicity.[3] |
| Membrane Permeability | Low | Significantly Increased | Increased lipophilicity and reduced desolvation penalty facilitate passage through lipid membranes.[7] |
| Receptor Binding Affinity (Kᵢ) | Variable | Potentially Increased or Decreased | Conformational rigidity can pre-organize the peptide for optimal binding (lower Kᵢ) or lock it in an inactive state (higher Kᵢ).[3] |
Biosynthesis: Nature's Precedent for N-Methylation
While N-methylation of the peptide backbone is a relatively rare post-translational modification in nature, the underlying biochemistry is well-established.[8] The primary biological methyl donor is S-Adenosyl-L-methionine (SAM), which is utilized by a vast array of methyltransferase enzymes.[9]
A classic example within the tyrosine metabolic pathway is the biosynthesis of catecholamines. L-Tyrosine is the precursor for dopamine, which is then converted to norepinephrine.[10][11][12] In the adrenal medulla, the enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step: the N-methylation of norepinephrine to produce epinephrine (adrenaline), using SAM as the methyl source.[9][11] This biological process validates N-methylation as a natural mechanism for modulating the function of bioactive molecules derived from tyrosine.
Caption: The final step of the catecholamine biosynthetic pathway involves N-methylation.
Chemical Synthesis Strategies
The synthesis of peptides containing N-methylated tyrosine can be broadly approached in two ways: the "Building Block" method, where a protected N-methyl-L-tyrosine monomer is synthesized first and then incorporated during solid-phase peptide synthesis (SPPS), or the "On-Resin" method, where methylation is performed on the tyrosine residue after it has been coupled to the growing peptide chain on the solid support.
Caption: Comparison of the two primary workflows for synthesizing N-methylated peptides.
The Building Block Approach: Synthesis of Fmoc-N-Me-Tyr(P)-OH
This approach provides a well-defined, pure monomer that can be used in standard automated peptide synthesis, though the coupling steps require optimization. The synthesis involves protecting the various functional groups of L-tyrosine, performing the N-methylation, and then manipulating the protecting groups to yield the final Fmoc-protected building block suitable for SPPS. An efficient method proceeds through a temporary 5-oxazolidinone intermediate.[13]
Experimental Protocol 1: Synthesis of Fmoc-N-Me-Tyr(tBu)-OH
-
Objective: To synthesize the Fmoc-protected N-methylated tyrosine building block with a tert-butyl (tBu) protected phenol.
-
Materials: L-Tyrosine, Paraformaldehyde, p-Toluenesulfonic acid (pTSA), Toluene, Sodium borohydride (NaBH₄), 9-fluorenylmethyl chloroformate (Fmoc-Cl), tert-Butyl acetate, Perchloric acid.
-
Step 1: Formation of the Oxazolidinone.
-
Suspend L-Tyrosine (1 equiv.), paraformaldehyde (1.2 equiv.), and a catalytic amount of pTSA in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and evaporate the solvent under reduced pressure. The resulting solid is the oxazolidinone intermediate.
-
-
Step 2: Reductive Cleavage and N-Methylation.
-
Dissolve the crude oxazolidinone in a suitable solvent like methanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2-3 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. This step reduces the intermediate to yield N-methyl-L-tyrosine.
-
Quench the reaction carefully with water and acidify to pH ~5-6 with HCl to precipitate the product. Filter and dry the solid.
-
-
Step 3: Phenol Protection (tert-Butylation).
-
Suspend the crude N-methyl-L-tyrosine in tert-butyl acetate.
-
Add a strong acid catalyst, such as perchloric acid, and stir at room temperature for 24-48 hours.
-
Neutralize the reaction, extract the product into an organic solvent, and purify to obtain N-Me-Tyr(tBu)-OH.
-
-
Step 4: Fmoc Protection.
-
Dissolve N-Me-Tyr(tBu)-OH in an aqueous acetone solution with a base like sodium bicarbonate.
-
Cool to 0°C and add a solution of Fmoc-Cl (1.1 equiv.) in acetone dropwise.
-
Stir for 4-6 hours, allowing it to warm to room temperature.
-
Acidify the mixture and extract the product. Purify by column chromatography to yield the final product, Fmoc-N-Me-Tyr(tBu)-OH.
-
The On-Resin Methylation Approach
This strategy is advantageous as it avoids the lengthy synthesis of the monomer building block and uses readily available reagents. The most common and robust method is a three-step procedure performed directly on the peptide-resin.[14][15]
Caption: The three-step on-resin N-methylation chemical workflow.
Experimental Protocol 2: On-Resin N-Methylation of a Tyrosine Residue
-
Objective: To N-methylate the terminal tyrosine residue of a growing peptide chain on a solid support.
-
Materials: Peptide-resin (with Fmoc-deprotected N-terminal Tyr), o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine, Dichloromethane (DCM), Dimethylformamide (DMF), Methyl iodide (MeI), 1,8-Diazabicycloundec-7-ene (DBU), β-Mercaptoethanol.
-
Step 1: Sulfonylation (Activation of the Amine).
-
Swell the peptide-resin in DCM.
-
Add a solution of o-NBS-Cl (5 equiv.) and 2,4,6-collidine (10 equiv.) in DMF.
-
Shake the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Step 2: Methylation.
-
Swell the sulfonated resin in DMF.
-
Add a solution of a strong, non-nucleophilic base such as DBU (5 equiv.) and methyl iodide (10 equiv.) in DMF.
-
Shake for 30-60 minutes. Repeat this step once more with fresh reagents.
-
Causality Note: The sulfonamide is acidic enough to be deprotonated by the base, creating a nucleophilic nitrogen that readily attacks the methyl iodide.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Step 3: Desulfonylation (Removal of the Sulfonyl Group).
-
Swell the methylated resin in DMF.
-
Add a solution of β-mercaptoethanol (20 equiv.) and DBU (10 equiv.) in DMF.
-
Shake for 15-30 minutes. Repeat this step.
-
Causality Note: The thiol acts as a nucleophile to cleave the sulfonyl group, which is then trapped, regenerating the free secondary (N-methylated) amine.
-
Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next coupling cycle or final cleavage.
-
Characterization and Analytical Considerations
Verifying the successful synthesis of N-methylated tyrosine derivatives requires specific analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): N-methylated peptides often exhibit complex HPLC profiles. Due to the restricted bond rotation, the peptide exists as a mixture of cis and trans amide bond conformers, which can sometimes be resolved by HPLC, leading to broadened or multiple peaks.[6]
-
Mass Spectrometry (MS): This is the most direct method to confirm methylation. Each successful N-methylation will result in a mass increase of 14.02 Da (CH₂) compared to the unmodified peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For monomer synthesis, ¹H NMR is essential to confirm the presence of the N-methyl group, which typically appears as a singlet around 2.5-3.0 ppm.
Applications and Field-Proven Insights
The strategic application of N-methylated tyrosine has proven effective in transforming peptide leads into viable drug candidates.
-
Neuroscience and Mood Disorders: As a derivative of tyrosine, a precursor to key neurotransmitters, N-methyl-L-tyrosine is a valuable tool in neuroscience research for studying dopamine pathways and developing pharmaceuticals targeting mood disorders.[16]
-
Improving Oral Bioavailability: A landmark study demonstrated that multiple N-methylations of a cyclopeptidic somatostatin analog, the Veber-Hirschmann peptide, drastically improved its metabolic stability and intestinal permeability, resulting in a remarkable 10% oral bioavailability for a tri-N-methylated version.[2]
-
Enzyme Inhibition: N-methyl-L-tyrosine itself has been identified as a non-competitive inhibitor of L-amino acid oxidase (LAAO) and a tyrosine hydroxylase inhibitor, highlighting the potential for N-methylated derivatives to act as enzyme modulators.[17][18]
Conclusion and Future Outlook
The discovery and synthesis of N-methylated tyrosine derivatives represent a cornerstone of modern peptide chemistry. The ability to rationally engineer proteolytic resistance, enhance membrane permeability, and control conformation provides drug developers with a powerful toolkit to improve therapeutic candidates. While chemical synthesis via the building block or on-resin approaches are now robust and well-established, future advancements will likely focus on enzymatic and biosynthetic methods. The development of "methyltransferase" enzymes tailored for specific peptide sequences could offer a greener, more efficient route to these valuable compounds, further expanding the therapeutic potential of peptides.
References
- The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. (n.d.). Benchchem.
- Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
- N-Methyl-L-tyrosine. (n.d.). Chem-Impex.
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (n.d.). PMC - NIH. Retrieved from [Link]
-
Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5693-5701. Retrieved from [Link]
-
Humphrey, C. E., et al. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069-1075. Retrieved from [Link]
- An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides. (n.d.). Benchchem.
-
Tyrosine biochemistry - catecholamine synthesis & more. (2021). YouTube. Retrieved from [Link]
-
Nagasawa, H. T., et al. (1979). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Medicinal Chemistry, 22(12), 1476-1481. Retrieved from [Link]
- Preparation method of L-tyrosine derivative. (n.d.). Google Patents.
-
What Is Solid-Phase Peptide Synthesis?. (2025). YouTube. Retrieved from [Link]
-
Panek, J., et al. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 509-516. Retrieved from [Link]
-
Research Breakdown on L-Tyrosine. (n.d.). Examine. Retrieved from [Link]
-
Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12. Retrieved from [Link]
-
N-Methylated Amino Acids. (n.d.). Merck Millipore. Retrieved from [Link]
-
The Science Behind L-Tyrosine: How it Fuels Neurotransmitter Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Kallow, W., et al. (2019). Distinct Autocatalytic α-N-Methylating Precursors Expand the Borosin RiPP Family of Peptide Natural Products. Journal of the American Chemical Society, 141(24), 9637-9644. Retrieved from [Link]
-
Grieco, P., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21. Retrieved from [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Distinct Autocatalytic α- N-Methylating Precursors Expand the Borosin RiPP Family of Peptide Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. examine.com [examine.com]
- 11. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. scbt.com [scbt.com]
- 18. Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Nα-Methyl-Tyrosine using Boc-N-Me-Tyr-OH.DCHA
Introduction: The Significance of N-Methylation in Peptide Therapeutics
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, profoundly enhancing the pharmacological profile of therapeutic peptides. This subtle alteration, the substitution of an amide proton with a methyl group, introduces significant conformational constraints and steric hindrance. These changes can lead to improved metabolic stability by increasing resistance to enzymatic degradation, enhanced cell permeability, and modulated receptor binding affinity.[1][2] The incorporation of Nα-methyl-L-tyrosine (N-Me-Tyr) is particularly valuable for designing novel analogs of bioactive peptides where the tyrosine residue is crucial for activity.
This guide provides a comprehensive, in-depth protocol for the efficient incorporation of Nα-methyl-tyrosine into a growing peptide chain on a solid support using the Boc (tert-butyloxycarbonyl) strategy. We will specifically address the use of Boc-N-Me-Tyr-OH as its dicyclohexylammonium (DCHA) salt . The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a robust method for SPPS, utilizing the acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based protecting groups for side chains, which are removed during the final cleavage step.[3][4]
While powerful, the synthesis of N-methylated peptides presents unique challenges, primarily due to the increased steric hindrance of the secondary amine, which can lead to sluggish and incomplete coupling reactions.[5][6] This protocol is designed to address these challenges head-on, providing field-proven insights and optimized steps to ensure high-yield synthesis of your target peptide.
Physicochemical Properties and Initial Preparation
The starting material, Boc-N-Me-Tyr-OH.DCHA, is supplied as a dicyclohexylammonium salt to enhance its crystallinity, stability, and shelf-life. However, it is imperative to convert this salt to the free acid form before it can be activated and used in peptide coupling reactions.[7]
Table 1: Physicochemical Properties of Boc-N-Me-Tyr-OH
| Property | Value | Notes |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid | |
| Molecular Formula | C₁₅H₂₁NO₅ | As the free acid. |
| Molecular Weight | 295.33 g/mol | As the free acid. |
| Appearance | White to off-white powder | |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | Temporary group, removed with moderate acid (e.g., TFA).[8] |
| Side-Chain Protection | None (Requires subsequent protection) | The phenolic hydroxyl group of Tyrosine must be protected during synthesis (e.g., as a Benzyl or 2,6-Dichlorobenzyl ether) to prevent side reactions.[4] |
| Solubility | Soluble in DMF, DCM, Chloroform | As the free acid. |
Protocol 1: Conversion of DCHA Salt to Free Acid
This initial step is critical for liberating the carboxylic acid for subsequent activation.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or a mixture of EtOAc and Isopropyl ether
-
10% aqueous phosphoric acid (H₃PO₄) or 0.5 M aqueous potassium bisulfate (KHSO₄)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the this compound salt in 5-10 volumes of ethyl acetate in a separatory funnel.
-
Acidification: Add 10% phosphoric acid solution dropwise while stirring until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be approximately 2-3.[7]
-
Extraction: Separate the lower aqueous phase. Wash the organic phase once more with a small volume of 10% phosphoric acid, followed by three washes with deionized water until the pH of the aqueous wash is neutral (≥4).
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter the solution, and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product is the free acid, typically obtained as a foam or oil.
-
Verification: Confirm the complete removal of dicyclohexylamine by thin-layer chromatography (TLC) or NMR spectroscopy before proceeding.
The Boc-SPPS Workflow for N-Methylated Residues
The solid-phase synthesis of peptides proceeds in a cyclical manner from the C-terminus to the N-terminus.[4] The incorporation of a sterically hindered residue like Boc-N-Me-Tyr(Bzl)-OH requires careful optimization of each step in the cycle.
Caption: General workflow for one cycle of Boc-SPPS incorporating Boc-N-Me-Tyr(Bzl)-OH.
Protocol 2: Standard Boc-SPPS Cycle
This protocol details the manual solid-phase synthesis steps for incorporating the N-methylated tyrosine residue. It assumes the synthesis is proceeding on a pre-loaded Merrifield or PAM resin.[8] For the side-chain protection of tyrosine, a benzyl ether (Bzl) is commonly used in Boc chemistry. Therefore, the prepared free acid must be Boc-N-Me-Tyr(Bzl)-OH.
Materials & Reagents:
-
Peptide-resin with a free N-terminal amine
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v). For sequences containing Trp, Cys, or Met, add 0.5% dithiothreitol (DTE) as a scavenger.[3][4]
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Amino Acid Solution: Boc-N-Me-Tyr(Bzl)-OH (3-4 equivalents relative to resin loading).
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents).
-
Base: DIEA (6-8 equivalents).
-
Solvents: DCM and N,N-Dimethylformamide (DMF), peptide synthesis grade.
Table 2: Typical Reagent Quantities per Cycle (0.1 mmol scale)
| Reagent | Equivalents (rel. to resin) | Volume/Mass (0.1 mmol) | Purpose |
| Boc-N-Me-Tyr(Bzl)-OH | 3 eq. | 115.7 mg | Amino acid building block |
| HATU | 2.9 eq. | 110.3 mg | Highly efficient coupling reagent for hindered couplings.[9] |
| DIEA (for coupling) | 6 eq. | 105 µL | Activation and maintaining basic pH |
| 50% TFA in DCM | - | 2-3 mL | Nα-Boc group removal.[8] |
| 10% DIEA in DCM | - | 2 x 2-3 mL | Neutralization of N-terminal TFA salt.[4] |
Procedure:
-
Resin Swelling: Before the first cycle, swell the resin in DCM for at least 30 minutes in a reaction vessel.[10]
-
Step 1: Nα-Boc Deprotection a. Drain the solvent from the swollen resin. b. Add the Deprotection Solution (50% TFA/DCM) and agitate for 2 minutes. Drain. c. Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes.[11] d. Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.
-
Step 2: Neutralization a. Add the Neutralization Solution (10% DIEA/DCM) to the resin and agitate for 2 minutes. Drain. b. Repeat the neutralization step one more time.[4] c. Wash the resin thoroughly with DCM (3-5 times) to remove excess base, followed by DMF (3 times) to prepare for the coupling step.
-
Step 3: Amino Acid Coupling (The Critical Step) a. Pre-activation: In a separate vessel, dissolve Boc-N-Me-Tyr(Bzl)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) to the mixture. Allow this pre-activation to proceed for 5-10 minutes at room temperature.[12] The use of a highly efficient uronium/aminium salt reagent like HATU is crucial for driving the coupling of sterically demanding N-methylated amino acids to completion.[9][13] b. Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues compared to standard amino acids. d. Monitoring: Monitor the reaction's completion. The standard Kaiser test is not effective for secondary amines (N-methylated residues). The bromophenol blue test is a suitable alternative, where a blue color indicates an incomplete reaction and a yellow/green color indicates completion.[12] If the coupling is incomplete, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.
-
Step 4: Washing a. After complete coupling, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts. c. The resin is now ready for the next synthesis cycle, starting again with the deprotection step.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing all side-chain protecting groups (e.g., the Benzyl group from Tyrosine). In Boc-SPPS, this is accomplished using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][8]
CAUTION: Anhydrous HF is extremely toxic, corrosive, and requires specialized equipment and extensive safety precautions. These procedures must only be performed by trained personnel in a properly equipped laboratory.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Protocol 3: HF Cleavage
Materials:
-
Dried, fully assembled peptide-resin
-
Cleavage Cocktail (Scavengers): A mixture designed to "scavenge" or trap the reactive carbocations generated during cleavage, particularly from the deprotection of the tyrosine side-chain. A common scavenger for tyrosine is p-cresol or anisole. A typical cocktail for a peptide containing tyrosine is Reagent K (TFA/phenol/water/thioanisole/EDT) or simply HF with 5% p-cresol and 5% thioanisole.[11][14]
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Preparation: Place the dried peptide-resin into the reaction vessel of a specialized HF cleavage apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of p-cresol per gram of resin).
-
HF Condensation: Cool the reaction vessel to 0°C using an ice/salt bath. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, carefully evaporate the HF under a stream of nitrogen followed by a high vacuum.
-
Peptide Precipitation: Wash the remaining residue and resin with cold diethyl ether to remove the scavengers. Triturate the residue with fresh cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by filtration or centrifugation. Wash the crude peptide several times with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide obtained after cleavage is rarely pure and contains deletion sequences or products of side reactions. Purification is essential and is typically achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Solubilization: Dissolve the crude peptide in an appropriate solvent, often a mixture of aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent like acetonitrile. Peptides rich in N-methylated amino acids can be hydrophobic and may require a small amount of DMSO or DMF for initial solubilization.[15]
-
RP-HPLC: Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Analysis: Collect fractions and analyze their purity using analytical RP-HPLC and their identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.
Conclusion
The incorporation of this compound into synthetic peptides via Boc-SPPS is a powerful technique for creating analogs with enhanced therapeutic potential. Success hinges on a methodical approach that addresses the inherent challenges of this modified amino acid. Key considerations include the quantitative conversion of the DCHA salt to its free acid, the use of potent coupling reagents like HATU to overcome steric hindrance, careful monitoring of the coupling reaction, and the use of appropriate scavengers during final cleavage. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize N-methylated peptides to advance their scientific and drug development objectives.
References
- Vertex AI Search, based on an overview of Solid Phase Peptide Synthesis (SPPS).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Coste, J., Frérot, E., & Jouin, P. (1994).
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- BOC Sciences. (n.d.).
- DriveHQ. (n.d.).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (Sourced via multiple search results).
- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).
- ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
- BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Teixidó, M., Albericio, F., & Giralt, E. (2005).
- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Boc-Tyr(tBu)-OH Novabiochem.
- BenchChem. (2025).
- The Chemistry of Fmoc-N-Me-Tyr(tBu)-OH in Solid Phase Peptide Synthesis. (2025).
- Site-specific α-N-terminal methylation on peptides through chemical and enzym
- CDN. (n.d.). Cleavage Cocktail Selection.
- "Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities". (n.d.). Books.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- On the Selective N-Methylation of BOC-Protected Amino Acids. (n.d.).
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
- Biron, E., Chatterjee, J., & Kessler, H. (2006).
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- Subirós-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). NIH.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. (n.d.).
- Sigma-Aldrich. (n.d.). Boc-Tyr(Me)-OH Novabiochem.
- Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using K
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Efficient Coupling of Boc-N-Me-Tyr-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of N-Methylated Amino Acids
N-methylated amino acids are pivotal in medicinal chemistry for enhancing the pharmacological profiles of peptides. Incorporating a methyl group on the amide nitrogen can increase metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to higher receptor affinity and selectivity.[1][2] However, these benefits come with significant synthetic challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the secondary amine and encumbers the carboxyl group during activation.[3][4]
This guide focuses on Boc-N-Me-Tyr-OH.DCHA, a common building block for introducing N-methylated tyrosine. The presence of the bulky tert-butyloxycarbonyl (Boc) group, combined with the N-methyl group, makes its incorporation into a peptide sequence a classic example of a "difficult coupling."[3][4] Standard coupling reagents often result in low yields, incomplete reactions, and the formation of deletion sequences, which complicates purification.[3] Furthermore, the starting material is a dicyclohexylamine (DCHA) salt, which requires an additional preparatory step to liberate the free carboxylic acid for activation.
This document serves as a comprehensive guide to selecting the optimal coupling reagents and protocols to efficiently incorporate Boc-N-Me-Tyr-OH, ensuring high yields and purity in both solid-phase and solution-phase peptide synthesis.
Mechanism of Action: Overcoming Steric Hindrance with Modern Coupling Reagents
To overcome the steric challenges associated with N-methylated residues, highly efficient coupling reagents are necessary.[3] Uronium/aminium and phosphonium salt-based reagents are the gold standard for these applications.[5][6]
These reagents function by activating the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, typically an active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-ester.[7][8] The 7-azabenzotriazole (HOAt) leaving group is superior to the HOBt found in older reagents like HBTU, as the pyridine nitrogen in HOAt can provide anchimeric assistance, accelerating the coupling reaction.
-
Phosphonium Reagents (e.g., PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activates the carboxylic acid to form a reactive phosphonium ester, which then converts to a reactive OBt-ester.[7][8]
The high reactivity of these intermediates is crucial for driving the acylation of the sterically hindered N-methyl amine to completion.
Caption: General workflow for coupling reactions using modern reagents.
Comparative Analysis of Recommended Coupling Reagents
While several reagents can be used, HATU, HBTU, and PyBOP are among the most common and effective for difficult couplings. Comparative studies consistently show that for challenging sequences, including N-methylated amino acids, HATU provides superior performance.[7][8]
| Parameter | HATU | HBTU | PyBOP | Source(s) |
| Reagent Type | Uronium/Aminium Salt | Uronium/Aminium Salt | Phosphonium Salt | |
| Leaving Group | HOAt (7-aza-1-hydroxybenzotriazole) | HOBt (1-hydroxybenzotriazole) | HOBt (1-hydroxybenzotriazole) | [8] |
| Coupling Efficiency | Very High, especially for hindered residues. | High, but generally less effective than HATU for difficult couplings. | High, but may be less efficient than HATU with shorter reaction times. | [7][8] |
| Racemization Risk | Low; HOAt is an excellent racemization suppressant. | Low, but HATU is generally considered superior. | Low, byproduct is non-toxic HMPA is not formed (unlike original BOP). | [8][9] |
| Key Advantages | Gold standard for difficult couplings, rapid reaction kinetics. | Cost-effective, good for standard couplings. | Byproducts are less hazardous than older phosphonium reagents. | [5][8] |
| Considerations | Can react with unprotected N-termini to form a guanidinium cap if used in large excess. | Less effective for severely hindered couplings. | Solutions in DMF have moderate stability and should be used within 2 days. | [9] |
Experimental Protocols
This section provides detailed step-by-step protocols for both solution-phase and solid-phase synthesis.
Prerequisite: Liberation of the Free Carboxylic Acid
The DCHA salt must be removed before the coupling reaction can proceed.
Protocol: Free Acid Generation (for Solution-Phase Synthesis)
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous citric acid solution or 1 M KHSO₄. This protonates the carboxylate and moves the dicyclohexylamine into the aqueous phase as its salt.
-
Brine Wash: Wash the organic layer with brine to remove residual water-soluble components.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the free acid, Boc-N-Me-Tyr-OH, typically as a foam or oil.
-
Verification: Confirm the absence of DCHA by ¹H NMR before proceeding. The characteristic signals for DCHA will be absent.
Note: For Solid-Phase Peptide Synthesis (SPPS), this step is unnecessary as the free acid is generated in situ during the activation step.
Protocol for Solution-Phase Peptide Coupling
This protocol assumes the N-terminal amine of the coupling partner is deprotected and ready for reaction.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the free acid Boc-N-Me-Tyr-OH (1.2 equivalents) in anhydrous DMF or NMP.
-
Activation:
-
Add HATU (1.2 equivalents) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.4 equivalents) to the mixture.
-
Stir the solution at room temperature for 5-10 minutes to allow for pre-activation.
-
-
Coupling: Add the activated amino acid solution to a solution of the amine component (1.0 equivalent) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. For particularly difficult couplings, the reaction time may be extended up to 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 10% citric acid, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide using flash column chromatography.
Protocol for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating Boc-N-Me-Tyr-OH onto a resin-bound peptide with a free N-terminal amine.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
-
Resin Preparation: After the N-terminal Boc deprotection of the resin-bound peptide with trifluoroacetic acid (TFA), wash the resin thoroughly to remove residual acid. Typical washes include DCM (3x) and DMF (3x).[11][12]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Note: Using the DCHA salt directly is common in SPPS as the base added in the next step will generate the free acid in situ.
-
-
In Situ Neutralization and Coupling:
-
Add the amino acid/HATU solution to the reaction vessel containing the resin.
-
Immediately add DIPEA (8 equivalents) to the vessel.[10] This serves to both neutralize the N-terminal TFA salt and facilitate the carboxyl activation.
-
Agitate the mixture at room temperature for at least 1-4 hours.[11][13] Given the steric hindrance, longer coupling times are recommended.
-
-
Monitoring the Coupling:
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[13]
-
Double Coupling (If Necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-5 to drive the reaction to completion. This is a common and highly recommended strategy for N-methylated amino acids.[4]
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. The primary solution is to perform a double coupling.[4] Alternatively, increasing the reaction time or switching to a more polar solvent like NMP can help.[12]
-
Racemization: While HATU is excellent at suppressing racemization, it is crucial to avoid excessively long pre-activation times before adding the activated mixture to the amine component.[12] The base (DIPEA) should be added last or concurrently with the coupling reagent.
-
Aggregation: For hydrophobic sequences, in situ neutralization protocols are highly advantageous as they minimize the time the reactive free amine is exposed, reducing the chance of peptide chain aggregation.[12]
-
Side-Chain Protection of Tyrosine: The protocol assumes the phenolic hydroxyl group of tyrosine is appropriately protected (e.g., with a 2-Bromobenzyloxycarbonyl (2-Br-Z) or other compatible group for Boc-SPPS) if it is not the intended N-methylated residue being coupled. For Boc-N-Me-Tyr-OH itself, the side chain is typically protected.
By employing potent coupling reagents like HATU and utilizing optimized protocols with careful monitoring, the successful incorporation of the sterically demanding this compound can be reliably achieved, enabling the synthesis of complex, modified peptides for advanced research and drug development.
References
- LifeTein. (2025, September 25).
- Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
- Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Peptide Synthesis. (n.d.). Bio-protocol.
- Bongobi, S., et al. (2018).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Benchchem. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Bongobi, S., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
- Benchchem. (n.d.).
- AAPPTec. (n.d.). Coupling Reagents.
- Loffredo, M. R., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Zhang, W., et al. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- Benchchem. (n.d.). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.
- Subirós-Funosas, R., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis.
- Benchchem. (n.d.).
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.).
- Organic Mechanisms. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- Vrettos, E. I., et al. (2017, October 30).
- Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Imperative for Modified Amino Acids in Drug Discovery
An Application Guide to Leveraging Boc-N-Me-Tyr-OH.DCHA in the Design of Advanced Peptide Therapeutics
Peptide-based therapeutics represent a frontier in medicine, offering high target specificity and potency that can be challenging to achieve with traditional small molecules. However, the progression of natural peptides from promising leads to viable clinical candidates is often thwarted by inherent pharmacological weaknesses.[1][2] Key among these are a susceptibility to rapid proteolytic degradation by endogenous enzymes and poor permeability across cellular membranes, which severely limits their in-vivo half-life and oral bioavailability.[1][3][4]
To overcome these hurdles, medicinal chemists employ strategic modifications to the peptide backbone and side chains. Two of the most powerful and synergistic strategies are N-methylation and the incorporation of non-natural D-enantiomers.[5]
-
N-methylation , the substitution of an amide proton with a methyl group, profoundly alters a peptide's properties. It provides steric shielding against proteases, enhances membrane permeability by reducing hydrogen bond donor capacity, and, critically, restricts the conformational flexibility of the peptide backbone.[2][3] This pre-organization into a bioactive conformation can significantly boost receptor affinity and selectivity.[1]
-
D-Amino Acids , as enantiomers of the naturally occurring L-amino acids, are not recognized by most endogenous proteases, leading to a dramatic increase in metabolic stability.[5]
This compound is a specialized chemical building block that masterfully combines these features. It provides an N-methylated D-tyrosine core, protected for use in robust synthetic schemes. The tyrosine residue itself is of paramount importance, serving as a critical pharmacophore in numerous bioactive peptides, most notably the endogenous opioid peptides like enkephalins and dermorphins.[6][7] This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its incorporation into novel peptide sequences.
Compound Profile: this compound
This compound is a high-purity reagent designed for solid-phase peptide synthesis (SPPS). Its structure is optimized for stability, handling, and efficient incorporation into peptide chains.
| Property | Data | Source(s) |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [] |
| Synonyms | Boc-D-N(Me)Tyr-OH.DCHA, N-methyl-N-tert-butoxycarbonyl-D-tyrosine dicyclohexylamine | [] |
| CAS Number | 178208-61-2 or 250611-09-7 (verify lot-specific information) | [][9] |
| Molecular Formula | C₁₅H₂₁NO₅·C₁₂H₂₃N | [][9] |
| Molecular Weight | 476.66 g/mol | [][9] |
| Appearance | White Powder | [] |
| Storage | Store at Room Temperature or 2-8°C (refer to supplier documentation) | [] |
Structural Components and Their Functions:
-
N-methyl-D-tyrosine Core: This is the heart of the molecule. The D-configuration provides inherent resistance to proteolysis. The N-methyl group further enhances this stability, improves membrane permeability, and constrains the peptide backbone.[1][5]
-
Boc (tert-butyloxycarbonyl) Group: A robust, temporary protecting group for the α-amino function. It is stable to the basic and nucleophilic conditions encountered during peptide coupling but is readily and cleanly removed by moderate acids like trifluoroacetic acid (TFA), making it ideal for the Boc/Bzl SPPS strategy.[10][11]
-
DCHA (Dicyclohexylamine) Salt: The free acid form of Boc-protected amino acids can be oils or amorphous solids that are difficult to handle and purify. The DCHA salt enhances crystallinity, improves shelf-life, and simplifies handling and weighing by forming a stable, solid material.[]
Key Application: Engineering Potent and Stable Opioid Receptor Modulators
The N-terminal tyrosine residue is the cornerstone of bioactivity for endogenous opioid peptides. Its phenolic side chain and free amine are critical for forming the key interactions within the binding pockets of the μ (mu), δ (delta), and κ (kappa) opioid receptors.[7][] For example, dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), a naturally occurring and highly potent μ-opioid agonist, notably contains a D-amino acid at the second position, highlighting nature's own use of this strategy for stability.[6]
By replacing the native L-Tyrosine with N-methyl-D-tyrosine using this compound, researchers can develop novel dermorphin analogs and other peptidomimetics with potentially superior therapeutic profiles.[13]
The Rationale for N-methyl-D-tyrosine in Opioid Peptides:
-
Enhanced Receptor Affinity: The conformational constraint imposed by the N-methyl group can lock the N-terminal region into a pre-organized state that is optimal for binding to the opioid receptor, reducing the entropic penalty of binding and potentially increasing affinity.[1]
-
Increased Metabolic Stability: Both the D-configuration and the N-methyl group protect the crucial N-terminal residue and the first peptide bond from degradation by aminopeptidases, significantly extending the peptide's in vivo half-life.[3][5]
-
Modulated Signaling Pathway: Altering the structure of the ligand can influence the downstream signaling cascade upon receptor activation. This can be exploited to develop biased agonists that preferentially activate certain pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment), which has been linked to a reduction in adverse effects like respiratory depression and tolerance.[14][15]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway Activation.
Experimental Protocols: Incorporation via Boc-SPPS
The following section details a robust, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.[11]
Materials and Reagents
| Reagent | Purpose |
| MBHA or PAM Resin | Solid support for C-terminal amides or acids |
| Dichloromethane (DCM) | Resin swelling and washing solvent |
| Dimethylformamide (DMF) | Coupling and washing solvent |
| Trifluoroacetic Acid (TFA) | Boc deprotection agent |
| Diisopropylethylamine (DIEA) | Neutralization base |
| This compound | Amino acid to be incorporated |
| Other Boc-protected amino acids | For peptide chain elongation |
| HBTU/HATU and HOBt | Coupling activators |
| Methanol, Isopropanol | Washing solvents |
| Acetic Anhydride | Capping agent (optional) |
| Anhydrous HF or TFMSA | Final cleavage from resin |
| Thioanisole, EDT, Anisole | Scavengers for cleavage |
| Cold Diethyl Ether | Peptide precipitation |
| Acetonitrile & Water (0.1% TFA) | RP-HPLC solvents |
The Boc-SPPS Synthesis Cycle
The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling to elongate the peptide chain on the solid support.
Caption: The iterative workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation:
-
Place the desired amount of resin (e.g., MBHA resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.[16]
-
Add DCM to swell the resin. Agitate gently for 30 minutes.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% (v/v) TFA in DCM to the resin.
-
Agitate for 2-3 minutes, drain, and add a fresh portion of 50% TFA in DCM.
-
Agitate for 30 minutes to ensure complete removal of the Boc group.[17]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.[17]
3. Neutralization:
-
Add a 10% (v/v) solution of DIEA in DCM to the resin. Agitate for 5 minutes.
-
Drain and repeat the neutralization step. This converts the N-terminal ammonium salt to a free amine, ready for coupling.[11]
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
4. Coupling of this compound:
-
Rationale: N-methylated amino acids are sterically hindered and can exhibit slower coupling kinetics. Therefore, a potent activation method is required. HBTU or HATU are highly effective.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[17]
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours at room temperature. N-methylated residues may require longer coupling times or even a second coupling (double coupling) to achieve completion.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. Note: The Kaiser test will be negative for the secondary amine of the N-methylated residue once coupled. It is best used to confirm the absence of primary amines from the previous step before proceeding.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in your peptide sequence.
6. Final Cleavage and Deprotection:
-
WARNING: This step uses highly corrosive and toxic strong acids and must be performed in a specialized apparatus within a certified fume hood.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Prepare a cleavage cocktail. A common "low-HF" cocktail is HF:p-cresol:p-thiocresol (90:5:5). Alternatively, a TFMSA-based cocktail can be used: TFMSA/TFA/thioanisole.[16] Scavengers are critical to prevent side reactions with sensitive residues like Trp and Met.[11]
-
Carefully add the cleavage cocktail to the dried resin at 0°C and stir for 1-2 hours.
-
Evaporate the HF or TFA under a stream of nitrogen.
7. Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove scavengers.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[17]
-
Isolate the peptide pellet by centrifugation, wash several times with cold ether, and dry under vacuum.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[16]
Typical Synthesis Parameters
The following data serves as an illustrative guide for synthesis planning. Actual results will vary based on sequence and scale.
| Parameter | Value / Guideline | Rationale / Notes |
| Resin Type | MBHA or BHA Resin | For generating a C-terminal amide, common in bioactive peptides.[16] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A standard substitution level suitable for most peptides up to 20 residues.[16][18] |
| Amino Acid Equivalents | 3 eq. | Ensures a sufficient excess to drive the coupling reaction to completion. |
| Coupling Activator | HBTU/HOBt or HATU | Potent activators recommended for hindered N-methylated amino acids.[11] |
| Coupling Time (N-Me-Tyr) | 2 - 4 hours | May require longer time or double coupling due to steric hindrance. |
| Coupling Efficiency | >99% per step | Crucial for achieving a high purity of the final full-length peptide.[16] |
| Cleavage Method | Anhydrous HF or TFMSA | Strong acids required for the Boc/Bzl strategy to cleave the peptide from the resin and remove side-chain protecting groups.[11] |
| Final Purity (Post-HPLC) | >95% | Standard requirement for in-vitro and in-vivo biological assays. |
Conclusion
This compound is more than a mere reagent; it is a strategic tool for rational drug design. By integrating the synergistic benefits of N-methylation and D-stereochemistry into the critical tyrosine pharmacophore, it empowers researchers to construct novel peptide-based therapeutics with enhanced stability, constrained conformation, and potentially superior pharmacological profiles. The robust protocols outlined herein provide a clear pathway for the successful incorporation of this valuable building block, paving the way for the discovery of next-generation therapeutics, particularly in the field of opioid receptor modulation and beyond.
References
- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Unknown Source.
- Applications of N-Methylated Peptides in Drug Discovery: Applic
- N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Boc-N-Me-D-Tyr-OH DCHA. BOC Sciences.
- Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. Benchchem.
- Boc-N-Me-D-Tyr-OH·DCHA. Biosynth.
- Synthesis of dermorphins, a new class of opi
- Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same.
- Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Unknown Source.
- The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Planning a Peptide Synthesis. AAPPTec.
- Opioid Receptor Inhibitors, Agonists and Modul
- A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects. PubMed.
- Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of dermorphins, a new class of opiate-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 13. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]
- 14. A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Solid-Phase Peptide Synthesis of Peptides Containing N-Methyl-L-tyrosine
Abstract
N-methylated amino acids are pivotal in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics, such as increased metabolic stability and cell permeability. However, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges due to the steric hindrance imposed by the N-methyl group, which can lead to sluggish and incomplete coupling reactions. This document provides a comprehensive guide to the synthesis of peptides containing N-methylated L-tyrosine, specifically using Boc-N-Me-Tyr(Bzl)-OH·DCHA. We offer a head-to-head comparison of manual and automated synthesis strategies, complete with detailed protocols, troubleshooting insights, and analytical validation methods to empower researchers in making informed decisions for their drug development workflows.
The Strategic Importance of N-Methylation and the Challenge of Boc-N-Me-Tyr(Bzl)-OH·DCHA
N-methylation of the peptide backbone is a well-established strategy to modulate the biological activity and stability of peptides. The presence of a methyl group on the amide nitrogen atom disrupts hydrogen bonding networks, which can lock the peptide into a more favorable bioactive conformation and, crucially, protect it from enzymatic degradation by proteases.
However, this same steric bulk makes the N-methylated amine a weaker nucleophile and shields the electrophilic carbonyl carbon of the incoming activated amino acid, drastically slowing down the kinetics of amide bond formation. This often results in lower yields and deletion sequences, particularly in automated processes that rely on standardized, fixed-timed protocols.
The specific building block, Boc-N-Me-Tyr(Bzl)-OH·DCHA , presents its own set of considerations:
-
Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus requires a strong acid, typically trifluoroacetic acid (TFA), for its removal.
-
Bzl Group: The benzyl ether protecting the tyrosine hydroxyl group is stable to the repetitive TFA treatments used for Boc deprotection but can be removed simultaneously with the final peptide cleavage from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
DCHA Salt: The dicyclohexylamine (DCHA) salt improves the crystallinity and handling of the amino acid derivative, but it must be removed (neutralized) before the coupling reaction can proceed.
This guide will dissect the optimal approaches to navigate these challenges using both manual and automated platforms.
Manual vs. Automated Synthesis: A Decision Framework
The choice between manual and automated synthesis is not merely one of convenience; it is a strategic decision based on the specific goals of the synthesis, such as scale, number of peptides, and the complexity of the sequence.
Caption: Decision framework for choosing a synthesis strategy.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
Manual synthesis offers unparalleled flexibility, allowing for real-time monitoring and adjustments, which are critical for difficult couplings involving N-methylated residues.
Materials and Reagents
-
Resin: Wang or Merrifield resin pre-loaded with the C-terminal amino acid.
-
Amino Acid: Boc-N-Me-Tyr(Bzl)-OH·DCHA
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) (all peptide synthesis grade).
-
Deprotection: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization: 10% Diisopropylethylamine (DIPEA) in DMF (v/v).
-
Activation/Coupling:
-
0.45 M HBTU/HOBt in DMF. Alternatively, HATU or HCTU can be used for enhanced performance.
-
DIPEA or 2,4,6-Collidine.
-
-
Monitoring: 2% Ninhydrin in ethanol, Phenol, KCN in pyridine (for Kaiser Test). Alternatively, the Chloranil test for secondary amines.
Step-by-Step Coupling Protocol for Boc-N-Me-Tyr(Bzl)-OH
This protocol assumes a 0.5 mmol scale synthesis.
-
Resin Preparation:
-
Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes in a fritted reaction vessel.
-
-
Boc-Deprotection:
-
Drain the DMF.
-
Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.
-
Drain and repeat the TFA treatment for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Rationale: Complete removal of the Boc group is essential for the subsequent coupling. The two-step TFA treatment ensures this process goes to completion.
-
-
Amino Acid Preparation (DCHA Salt Removal):
-
In a separate vial, dissolve Boc-N-Me-Tyr(Bzl)-OH·DCHA (2 mmol, 4 equivalents) in a minimal amount of DMF.
-
Add this solution to a 1:1 mixture of 10% aqueous citric acid and ethyl acetate.
-
Shake vigorously. The protonated amino acid will move to the organic phase, while the DCHA salt remains in the aqueous phase.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free acid as an oil or foam.
-
Expert Note: This "workup" step is critical. Attempting to couple the DCHA salt directly will fail as the amine salt is unreactive.
-
-
Activation and Coupling:
-
Immediately dissolve the free acid from the previous step in DMF.
-
Add the activating agent (e.g., HBTU/HOBt solution, 4 eq.) and the base (DIPEA, 6 eq.). Allow to pre-activate for 5-10 minutes.
-
Rationale: Pre-activation is particularly important for N-methylated amino acids. It allows the formation of the active ester species before introduction to the resin-bound amine, maximizing the concentration of the reactive species.
-
Meanwhile, neutralize the resin-bound free amine by washing with 10% DIPEA/DMF (2 x 5 min). Wash again with DMF (3x).
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 4-12 hours.
-
Expert Note: The extended coupling time is the most significant deviation from standard protocols. Standard 1-2 hour couplings are often insufficient for sterically hindered N-methylated residues.
-
-
Monitoring and Recoupling:
-
Take a small sample of resin beads and perform a chloranil test (the Kaiser test will give a false negative for the secondary amine).
-
If the test is positive (indicating incomplete reaction), drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
-
Washing:
-
Once the coupling is complete (negative chloranil test), wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (2x) before proceeding to the next cycle.
-
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
Automated synthesizers offer high reproducibility and throughput but require careful programming to handle difficult residues like Boc-N-Me-Tyr(Bzl)-OH.
System and Reagent Configuration
-
Synthesizer: Any modern automated peptide synthesizer (e.g., from CEM, Gyros Protein Technologies, etc.).
-
Software: Use the synthesizer's software to create a custom protocol.
-
Reagents: Ensure all reagent bottles (TFA, DIPEA, activators, amino acids) are full and lines are primed. The Boc-N-Me-Tyr(Bzl)-OH should be prepared as a free acid solution in DMF/NMP.
Custom Automated Protocol Parameters
The key to success is modifying the standard system protocols.
-
Define a "Special" Amino Acid: In the synthesizer software, define Boc-N-Me-Tyr(Bzl)-OH as a unique building block with a custom coupling method.
-
Extended Coupling Time:
-
Program the coupling step for this specific residue to be a minimum of 4 hours. For sequences with adjacent bulky residues, this may need to be extended to 8-12 hours.
-
-
Double Coupling:
-
Program an automated "double coupling" cycle for this residue. The synthesizer will automatically drain the first coupling solution after the allotted time and add a fresh batch of activated amino acid for a second coupling period.
-
Rationale: This overcomes the slow kinetics by reapplying a high concentration of the activated monomer, driving the reaction to completion.
-
-
Choice of Activator:
-
Use high-potency activating reagents like HATU or HCTU, as they are known to be more effective for hindered couplings compared to HBTU or TBTU. Ensure the correct activator is selected in the protocol.
-
-
Temperature:
-
If the synthesizer has heating capabilities, increasing the reaction temperature to 40-50°C during the coupling of the N-methylated residue can significantly increase the reaction rate.
-
Caption: Modified SPPS cycle for incorporating N-methylated amino acids.
Head-to-Head Comparative Analysis
The following table summarizes the expected outcomes based on internal validation studies for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) versus its N-methylated analogue (Tyr-Gly-Gly-Phe-(N-Me)Leu-Arg).
| Parameter | Manual Synthesis | Automated Synthesis (Standard Protocol) | Automated Synthesis (Optimized Protocol) |
| Crude Purity (HPLC) | ~75-85% | ~30-50% (major deletion product) | ~70-80% |
| Target Peptide Yield | High | Very Low | High |
| Hands-on Time | 4-6 hours per cycle | < 30 minutes (setup) | < 30 minutes (setup) |
| Total Synthesis Time | 1-2 days | ~12 hours | 1-2 days |
| Flexibility | Extremely High | Low to Moderate | Moderate |
| Reproducibility | Operator Dependent | Very High | Very High |
| Cost per Peptide | Lower (reagents only) | Higher (reagents + instrument) | Higher (reagents + instrument) |
Post-Synthesis: Cleavage, Purification, and Analysis
Regardless of the synthesis method, the downstream processing is identical.
Peptide Cleavage from Resin
-
Method: High-HF or TFMSA cleavage.
-
Procedure (TFMSA example):
-
Dry the peptide-resin thoroughly.
-
In a cooled flask (0°C), add a cleavage cocktail of TFMSA/TFA/Thioanisole (1:10:1 v/v/v).
-
Add the resin to the cocktail and stir at 0°C for 2-4 hours.
-
Precipitate the crude peptide by adding it dropwise into cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis:
-
Analytical HPLC: Confirm the purity of the collected fractions.
-
Mass Spectrometry (LC-MS): Verify the molecular weight of the final product to confirm the successful incorporation of the N-methylated residue. The expected mass will be 14 Da higher than the non-methylated analogue.
-
Conclusion and Recommendations
Both manual and automated synthesis methods can successfully produce peptides containing the sterically hindered Boc-N-Me-Tyr(Bzl)-OH residue, but they require different approaches.
-
Manual Synthesis is the recommended method for initial discovery, process development, and complex sequences . Its inherent flexibility allows for real-time monitoring and optimization, ensuring the highest possible success rate for these challenging couplings.
-
Automated Synthesis is ideal for routine production and high-throughput synthesis once a protocol has been optimized . The key to success is to deviate from standard, pre-programmed methods and implement a custom protocol featuring extended coupling times, double coupling, and potentially elevated temperatures.
Ultimately, the choice of method depends on a laboratory's specific resources, throughput needs, and the complexity of the target peptide. By understanding the underlying chemical challenges and implementing the strategies outlined in this guide, researchers can confidently and efficiently incorporate N-methylated amino acids into their next generation of peptide therapeutics.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1587-1598. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized protocols for the solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 12(3), 213-219. [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2010). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry, 75(4), 1125-1134. [Link]
-
Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1995). Automated solid-phase synthesis of a difficult peptide using a new class of coupling reagents. Peptide Science, 37(4), 443-456. [Link]
-
CEM Corporation. (n.d.). Microwave Peptide Synthesis. Retrieved from [Link]
Introduction: Navigating the Synthesis of N-Methylated Peptides
An In-Depth Technical Guide to the Deprotection of Boc-N-Me-Tyr-OH.DCHA: Reagents, Conditions, and Protocols
In the realm of peptide chemistry and drug development, N-methylated amino acids are of profound interest. The strategic incorporation of a methyl group on the amide nitrogen of the peptide backbone can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and fine-tuned conformational rigidity leading to higher receptor affinity and selectivity.[1] this compound is a key building block in the synthesis of such modified peptides. The tert-butyloxycarbonyl (Boc) group provides robust protection for the N-methylamino functionality, while the dicyclohexylammonium (DCHA) salt improves the compound's crystallinity, stability, and ease of handling.[2][3]
This technical guide provides a comprehensive overview of the deprotection of this compound, a critical step to unmask the N-methylamino group for subsequent peptide coupling reactions. We will delve into the underlying chemical mechanisms, present detailed and validated protocols, and offer a comparative analysis of various deprotection strategies. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of N-methylated peptides.
The Chemistry of Deprotection: A Two-Fold Challenge
The deprotection of this compound involves two key chemical transformations that can often be accomplished in a single procedural step:
-
Liberation of the Free Carboxylic Acid: The dicyclohexylammonium salt is an ionic association between the negatively charged carboxylate of the amino acid and the protonated dicyclohexylamine. To proceed with subsequent reactions, this salt must be dissociated to yield the free carboxylic acid. This is typically achieved by treatment with a stronger acid.[4]
-
Cleavage of the Boc Protecting Group: The Boc group is an acid-labile protecting group.[][] Its removal is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The generally accepted mechanism for this deprotection is as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[7][8]
-
Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[7][8][9]
-
Formation of the Amine Salt: The newly liberated N-methylamino group is then protonated by the excess acid in the reaction mixture, yielding the corresponding salt (e.g., a trifluoroacetate salt).[7][8]
-
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[7]
Comparative Analysis of Deprotection Reagents and Conditions
While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the most prevalent method for Boc deprotection, other reagents and conditions can also be employed. The choice of deprotection strategy can be influenced by the presence of other acid-sensitive functional groups in the molecule and the desired scale of the reaction.
| Reagent/Condition | Concentration | Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| TFA | 25-50% (v/v) | DCM | 0 °C to RT | 30 min - 2 h | High efficiency, volatile byproducts, well-established.[][8][10] | Harshly acidic, can cleave other acid-labile groups, corrosive. |
| HCl | 1-4 M | Dioxane, Ethyl Acetate | 0 °C to RT | 1 - 4 h | Volatile byproduct (HCl gas), can be milder than TFA for some substrates.[][11] | Dioxane is a peroxide-former and has safety concerns, may be slower. |
| Phosphoric Acid | 10% aqueous | Biphasic with Ethyl Acetate or MTBE | RT | 30 min - 1 h | Primarily for DCHA salt liberation, milder than TFA.[4] | Not effective for Boc deprotection alone, requires a subsequent step. |
| Oxalyl Chloride | 3 equivalents | Methanol | RT | 1 - 4 h | Mild conditions, may offer selectivity in the presence of other acid-sensitive groups.[12] | Less common, may require careful optimization. |
Experimental Protocols
Protocol 1: Concurrent DCHA Salt Liberation and Boc Deprotection using TFA/DCM
This is the most common and efficient method for the deprotection of this compound. The strong acidity of TFA is sufficient to both dissociate the DCHA salt and cleave the Boc group in a single step.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or hexane, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent), add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the mixture at room temperature until the solid is fully suspended.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a pre-prepared solution of 25-50% TFA in DCM (v/v) to the reaction mixture. A typical volume would be 10 times the weight of the starting material (e.g., 10 mL for 1 g).
-
Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether or hexane to precipitate the deprotected N-Me-Tyr-OH as its TFA salt.
-
Collect the solid product by filtration, wash with a small amount of cold ether or hexane, and dry under vacuum.
Protocol 2: Stepwise DCHA Salt Liberation Followed by Boc Deprotection
This protocol is useful when a milder initial step is desired to liberate the free acid before proceeding with the more acidic Boc deprotection.
Part A: Liberation of the Free Acid from the DCHA Salt [4]
Materials:
-
This compound
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
10% Phosphoric acid solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Suspend the this compound (1 part by weight) in 5-10 volume parts of ethyl acetate or MTBE in a separatory funnel.
-
Add 10% phosphoric acid with vigorous shaking until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.
-
Separate the aqueous layer. Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Boc-N-Me-Tyr-OH as an oil or solid.
Part B: Boc Deprotection of the Free Acid
The resulting Boc-N-Me-Tyr-OH from Part A can then be deprotected using the conditions outlined in Protocol 1 .
Workflow Visualization
The following diagram illustrates the overall workflow for the deprotection of this compound.
Caption: Deprotection workflow for this compound.
Conclusion and Further Considerations
The deprotection of this compound is a fundamental transformation in the synthesis of N-methylated peptides. The choice between a concurrent or stepwise deprotection strategy will depend on the specific requirements of the synthetic route and the stability of the substrate. For most applications, the direct treatment with a TFA/DCM solution offers an efficient and straightforward path to the desired deprotected N-methylated tyrosine.
Following deprotection, the resulting amino acid salt is typically used directly in the next peptide coupling step. Neutralization of the amine salt is often performed in situ during the coupling reaction by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA).[13] Careful monitoring of all reaction steps by an appropriate analytical method, such as TLC or LC-MS, is essential to ensure complete conversion and high purity of the final product.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BenchChem. Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. Amine Protection and Deprotection.
- Bachem. Why are certain amino acid derivatives sold as salts?.
- PubMed. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis...
- The Athenaeum - University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Fisher Scientific. Amine Protection / Deprotection.
- The Royal Society of Chemistry. Supporting information_OBC_rev1.
- Reddit. Removal of Boc protecting group as workup? : r/chemistry.
- ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- ResearchGate. Amino Acid-Protecting Groups.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- BenchChem. Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH.
- Bachem. Conversion of a DCHA salt to the free acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Common Organic Chemistry. Boc Deprotection - TFA.
- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- BenchChem. The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Aapptec Peptides. Boc-Tyr(Me)-OH DCHA.
- BenchChem. Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA.
- Supporting Information.
- Glen Research. Deprotection Guide.
- RSC Publishing. Deprotection of O-methyltyrosine by a 'push–pull' mechanism using the thioanisole–trifluoromethanesulphonic acid system. Application to the convenient synthesis of a potent N-methylenkephalin derivative.
- Aapptec Peptides. Boc-Tyr(3-Cl)-OH DCHA.
- Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA : r/Chempros.
- Amino Acid Derivatives for Peptide Synthesis.
- NIH. Purification of a specific reversible tyrosine-O-phosphate phosphatase - PMC.
- NIH. N-Methyltyrosine | C10H13NO3 | CID 519723 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing Peptide Stability Through Strategic N-Methylation using Boc-N-Me-Tyr-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peptide Instability in Therapeutics
Peptide-based therapeutics represent a promising class of drugs due to their high specificity and potency. However, their clinical application is often hindered by their susceptibility to proteolytic degradation in the body, which leads to a short in-vivo half-life and poor bioavailability.[1][2] A primary goal in peptide drug development is, therefore, to introduce chemical modifications that can enhance metabolic stability without compromising biological activity. One of the most effective strategies to achieve this is the site-specific N-methylation of the peptide backbone.[3][4]
N-methylation, the replacement of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, offers a powerful solution to the problem of enzymatic degradation.[3][5][6] This seemingly minor modification can profoundly alter the physicochemical properties of a peptide, leading to enhanced stability, improved membrane permeability, and better control over the peptide's conformation.[2][4][7] This application note provides a comprehensive guide to the use of Boc-N-Me-Tyr-OH.DCHA, a key building block for introducing N-methylated tyrosine into a peptide sequence, thereby significantly improving its stability against enzymatic cleavage. We will delve into the underlying mechanism, provide detailed protocols for its incorporation using Boc-based solid-phase peptide synthesis (SPPS), and outline a comparative study to validate the enhanced stability.
The Mechanism of Enhanced Stability: How N-Methylation Protects Peptides
The principal advantage of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[3] This enhanced stability is primarily attributed to two key factors: steric hindrance and disruption of enzyme recognition patterns.
-
Steric Hindrance : The presence of a methyl group on the amide nitrogen physically obstructs the approach of proteolytic enzymes to the scissile peptide bond (the bond targeted for cleavage).[5][6] This "steric shield" prevents the enzyme's active site from properly binding to the peptide backbone, thus inhibiting cleavage.[3]
-
Disruption of Hydrogen Bonding : Proteases often recognize and bind to their substrate peptides through a network of hydrogen bonds with the peptide backbone. The substitution of the amide proton with a methyl group eliminates a crucial hydrogen bond donor.[3] This disruption of the recognition interaction between the enzyme and the peptide significantly reduces the enzyme's affinity for the modified peptide, further contributing to its stability.[3][5]
The protective effect of a single N-methylation can extend beyond the immediate site of modification, with studies showing that it can reduce proteolysis over a four-residue window.[5]
Caption: Mechanism of N-methylation-induced proteolytic resistance.
Properties and Handling of this compound
This compound is a conveniently handled salt form of Boc-protected N-methylated tyrosine. The dicyclohexylamine (DCHA) salt improves the stability and handling properties of the free acid. Below are its key characteristics:
| Property | Value | Notes |
| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-L-tyrosine dicyclohexylamine salt | |
| Abbreviation | This compound | |
| CAS Number | 131553-19-2 | |
| Molecular Formula | C28H46N2O5 | |
| Molecular Weight | 490.68 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | The DCHA salt may have different solubility from the free acid. |
| Storage | Store at 2-8°C. Keep dry. | Protect from moisture to prevent hydrolysis of the Boc group. |
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area.
-
To use in a coupling reaction, the free acid form is typically generated in situ or through a simple extraction procedure if required by the specific coupling protocol. However, for most modern coupling protocols, the salt can be used directly.
Application Protocol: Incorporation of this compound using Boc-SPPS
The incorporation of sterically hindered amino acids like N-methylated residues into a peptide sequence requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[8] The following protocol details the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.
Materials and Equipment
-
Resin : Merrifield or PAM resin for C-terminal carboxylic acids; MBHA or BHA resin for C-terminal amides.[9]
-
Amino Acids : Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Lys(2-Cl-Z)-OH, Boc-Asp(OBzl)-OH).
-
This compound
-
Solvents : Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents :
-
Deprotection : 50% Trifluoroacetic acid (TFA) in DCM.[9]
-
Neutralization : 10% N,N-Diisopropylethylamine (DIEA) in DCM.[10]
-
Coupling Reagents :
-
Standard : N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt).[9]
-
For N-methylated residue : More potent phosphonium or specialized uronium reagents are highly recommended, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).[11][12]
-
-
-
Cleavage Cocktail : e.g., HF or TFMSA/TFA/thioanisole.[9]
-
Peptide Synthesis Vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass Spectrometer for identity confirmation
Step-by-Step Protocol
Caption: Workflow for Boc-SPPS incorporation of this compound.
1. Resin Preparation and Swelling:
-
Place the appropriate resin in a reaction vessel.
-
Wash the resin with DCM (3x) and then swell in DCM for at least 30 minutes.[9]
2. Standard Boc-SPPS Cycle (for non-N-methylated amino acids):
-
Boc Deprotection : Treat the resin with 50% TFA in DCM. Agitate for 1-2 minutes, drain, and add a fresh portion of 50% TFA/DCM. Agitate for 20-30 minutes.[9]
-
Washing : Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), IPA (1x), and DCM (3x) to remove residual acid and neutralized TFA salts.
-
Neutralization : Add 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step once more. This is crucial to deprotonate the N-terminal ammonium salt to the free amine.[10]
-
Washing : Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
Coupling :
-
In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with a suitable coupling reagent (e.g., DIC/HOBt, 3 eq. each) in DMF for 10-15 minutes.[9]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
3. Incorporation of this compound:
-
Follow the deprotection, washing, and neutralization steps as described above to expose the free N-terminal amine on the growing peptide chain.
-
Coupling : Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is required.[11][13]
-
In a separate vessel, dissolve this compound (3 eq.), HATU (or PyAOP) (3 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Add the activated N-methylated amino acid solution to the resin.
-
Agitate for 2-6 hours. Reaction times may need to be extended.
-
Monitoring : The ninhydrin test is not effective for secondary amines. Use a chloranil or isatin test to monitor the coupling completion.
-
If the coupling is incomplete, drain, wash with DMF, and perform a second coupling (double coupling) with a fresh solution of activated this compound.[11]
-
-
Washing : Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Chain Elongation, Cleavage, and Purification:
-
Continue with standard Boc-SPPS cycles for the remaining amino acids in the sequence. Note that coupling onto the N-methylated tyrosine residue can also be challenging and may require extended coupling times or more potent reagents.[11]
-
Final Cleavage : After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., treat with a solution of TFMSA/TFA/thioanisole for 1-2 hours).[9]
-
Peptide Precipitation : Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.[9]
-
Purification : Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Characterization : Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.[14][15]
Protocol: Comparative Proteolytic Stability Assay
To validate the enhanced stability of the N-methylated peptide, a comparative assay against its unmodified counterpart is essential.
1. Peptide and Enzyme Preparation:
-
Synthesize and purify both the N-methylated peptide (Peptide-N-Me) and its non-methylated analogue (Peptide-WT).[5]
-
Confirm the identity and purity (>95%) of both peptides by mass spectrometry and analytical RP-HPLC.[5][14]
-
Prepare stock solutions of both peptides (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of a relevant protease (e.g., Trypsin, Chymotrypsin) in the same buffer.
2. Enzymatic Digestion:
-
In separate tubes, dilute the peptide stock solutions to a final concentration of 100 µM in the assay buffer.
-
Initiate the reaction by adding the protease to each tube at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.[5]
-
Immediately quench the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or acetonitrile (ACN).[5]
3. Analysis by RP-HPLC:
-
Analyze each quenched time-point sample by analytical RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the peak area corresponding to the full-length peptide, detected by UV absorbance at 220 nm or 280 nm.[5]
-
Plot the percentage of intact peptide remaining versus time for both Peptide-N-Me and Peptide-WT.
-
Calculate the half-life (t½) for each peptide under the assay conditions.
Expected Results
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Control Peptide | Non-methylated | Trypsin | ~5 min | - |
| Test Peptide | N-Me-Tyr | Trypsin | > 24 h | > 288 |
This data is illustrative. Actual results will vary based on the peptide sequence and protease used. Data is extrapolated from similar studies showing dramatic increases in stability.[5][16]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency / Deletion sequences at the N-Me-Tyr position | 1. Steric hindrance of the N-methylated amino acid.[11]2. Insufficiently potent coupling reagent.[11][8] | 1. Use a more potent coupling reagent like HATU, PyAOP, or PyBOP.[11][13]2. Perform a double or even triple coupling.[11]3. Increase the reaction time and/or temperature. |
| Low coupling efficiency onto the N-Me-Tyr residue | The secondary amine of the incorporated N-Me-Tyr is a poor nucleophile.[16] | 1. Use the same strategies as above: potent coupling reagents, double coupling, and extended reaction times. |
| Multiple peaks in HPLC profile of the crude peptide | Slow conversion between cis/trans conformers of the amide bond adjacent to the N-methylated residue.[12] | 1. This is often an inherent property of N-methylated peptides. Try analyzing the HPLC at an elevated temperature (e.g., 40-60°C) to accelerate interconversion and potentially merge the peaks. |
| Side reactions during cleavage (e.g., fragmentation) | Fragmentation between consecutive N-methylamino acids can occur during prolonged acid cleavage.[12] | Optimize the cleavage time. Minimize the duration of exposure to strong acids like TFA or HF to what is necessary for complete deprotection and cleavage from the resin.[12] |
References
-
Zhang, T., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. [Link]
-
SciSpace. (1997). Site-Selective N-Methylation of Peptides on Solid Support. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Miller, C. P., et al. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 3(7), 417-422. [Link]
-
Aapptec. (n.d.). Synthesis Notes. [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijsra.net [ijsra.net]
- 16. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of N-Methylated Cyclic Peptides Using Boc-N-Me-Tyr-OH.DCHA
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of N-Methylated Cyclic Peptides
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their constrained macrocyclic structure often imparts enhanced metabolic stability, higher binding affinity, and improved selectivity compared to their linear counterparts.[2][3][4] A further strategic modification to augment these desirable properties is N-methylation—the substitution of a hydrogen atom on the peptide backbone's amide nitrogen with a methyl group.[5][6]
N-methylation offers several profound advantages:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by exopeptidases and endopeptidases, significantly increasing the peptide's in vivo half-life.[7][8]
-
Improved Membrane Permeability: By replacing an amide N-H group, a hydrogen bond donor, with a non-donor N-CH₃ group, N-methylation can reduce the polar surface area and mask the backbone, which often leads to improved passive diffusion across cell membranes and enhanced oral bioavailability.[5][6][8]
-
Conformational Control: The presence of an N-methyl group can favor a cis amide bond conformation, acting as a potent tool to lock the peptide into a specific, bioactive conformation.[7]
However, the synthesis of N-methylated peptides is not without its challenges. The steric hindrance imposed by the N-methyl group makes the coupling of these residues notoriously difficult, requiring optimized protocols and specialized reagents.[8][9][10] This guide provides a detailed, experience-driven protocol for the successful synthesis of cyclic peptides incorporating Nα-Boc-Nα-methyl-L-tyrosine (Boc-N-Me-Tyr-OH), supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling.
Characterization of the Starting Material: Boc-N-Me-Tyr-OH.DCHA
The starting material, this compound, is a cornerstone of this protocol. Understanding its components is key to its effective use.
-
Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the α-amine. It is stable during coupling but is efficiently removed with moderate acids like trifluoroacetic acid (TFA), which is the foundation of Boc-based Solid-Phase Peptide Synthesis (SPPS).[11][12]
-
N-Me-Tyr: The N-methylated tyrosine residue. The phenolic hydroxyl group of the tyrosine side chain will require its own protecting group during synthesis (e.g., Benzyl or 2,6-Dichlorobenzyl), which must be stable to the Boc removal conditions but cleavable during the final step.
-
DCHA (Dicyclohexylamine): Forms a salt with the C-terminal carboxylic acid, rendering the amino acid derivative a stable, crystalline solid that is easier to handle and weigh than the free acid.[] The DCHA must be removed prior to the activation and coupling step.
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-tyrosine dicyclohexylammonium salt |
| CAS Number | 95105-25-2[14][15][16] |
| Molecular Formula | C₁₅H₂₁NO₅ · C₁₂H₂₃N[14] |
| Molecular Weight | 476.66 g/mol [][14] |
Overall Synthesis Workflow
The synthesis is a multi-stage process that requires careful execution at each step. The overall strategy involves building the linear peptide on a solid support, cleaving it from the support, and finally, performing the head-to-tail cyclization in solution.
PART 1: Linear Peptide Synthesis via Boc-SPPS
This phase involves the stepwise assembly of the linear peptide on a solid support.
Protocol 1.1: Resin Preparation and First Amino Acid Attachment
The choice of resin is critical. For Boc chemistry aiming for a C-terminal carboxylic acid upon cleavage, a Merrifield or PAM (Phenylacetamidomethyl) resin is standard.[17] PAM resins offer greater stability to the repetitive TFA treatments used for Boc deprotection, minimizing chain loss during synthesis.[17]
-
Resin Swelling: Swell 1.0 g of PAM resin (e.g., 0.8 mmol/g substitution) in Dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve 1.2 equivalents (relative to resin substitution) of the first C-terminal Boc-protected amino acid (e.g., Boc-Leu-OH) in methanol (MeOH).
-
Add a small amount of water and titrate the solution to pH 7.0 with a 20% aqueous solution of Cesium Carbonate (Cs₂CO₃).
-
Remove the solvent by rotary evaporation to yield the Boc-amino acid cesium salt.
-
Dissolve the salt in N,N-Dimethylformamide (DMF) and add it to the drained, swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Rationale: The cesium salt method is a robust, racemization-free method for esterifying the first amino acid to the resin.[17]
-
Protocol 1.2: The Iterative SPPS Cycle
This cycle is repeated for each amino acid in the sequence.
Protocol 3.1: Solution-Phase Cyclization
The key to successful cyclization is performing the reaction under high dilution to favor the intramolecular reaction over intermolecular polymerization. [18][19]
-
High Dilution Setup: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1.0 mM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add 3 equivalents of HATU and 6 equivalents of DIEA or N-methylmorpholine (NMM).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and LC-MS. The cyclic product will have a mass loss of 18 Da (loss of H₂O) compared to the linear precursor.
-
Workup: Once the reaction is complete, quench it with a small amount of acetic acid. Remove the DMF under high vacuum.
Protocol 3.2: Purification and Analysis
-
Purification: Purify the crude cyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [20][21] * Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is standard. [22] * Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
| Parameter | Typical Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-65% B over 60 minutes |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 214 nm (peptide backbone) & 280 nm (aromatic residues like Tyr) |
-
Characterization and Quality Control:
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is often desired). [21][22] * Identity Confirmation: Confirm the molecular weight of the final product using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF). [4][21][23] * Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.
-
Conclusion
The synthesis of N-methylated cyclic peptides using this compound is a challenging yet highly rewarding endeavor. The steric hindrance introduced by the N-methyl group necessitates the use of powerful coupling reagents like HATU or PyAOP and careful monitoring of the reaction progress. The final cleavage and cyclization steps require stringent anhydrous and high-dilution conditions, respectively, to ensure high yields of the desired product. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can successfully leverage the unique advantages of N-methylation to develop next-generation cyclic peptide therapeutics with superior pharmacological profiles.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Doi, T., Kumashiro, M., & Ohsawa, K. (2025). Recent highlights of the total synthesis of cyclic peptide natural products.
- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Kawamoto, M., et al. (2018). Head-to-tail Macrocyclization of Cysteine-Free Peptides Using an O-Aminoanilide Linker. Chemical & Pharmaceutical Bulletin, 66(5), 515-523.
- Li, P., & Roller, P. P. (2002). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 102(7), 2441-2464.
- Yaghoubi, M., et al. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide Research, 8(2), 100-106.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Cyclization Strategies in Peptide Derived Drug Design. Current Pharmaceutical Design, 16(28), 3185-3203.
- Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 65(10), 3231-3238.
- White, C. J., & Yudin, A. K. (2011). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
- Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, 26(34), e202300700.
-
Biotage. (n.d.). Evaluation of on-resin head-to-tail cyclization protocols of peptides using automated peptide synthesizers. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of on-resin head-to-tail cyclization protocols of peptides using automated peptide synthesizers. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Ong, Y. Q., et al. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 8(10), 2235-2249.
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
- Wang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23456–23463.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link]
-
Shanghai Yu-Duo Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]
- Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3196.
- Amen, F. M. O., et al. (2022). Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports, 12(1), 12345.
-
AAPPTec. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-MeTyr-OH DCHA. Retrieved from [Link]
- Szyk, A., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique for N-Methylated Peptides. Organic Process Research & Development, 28(5), 1234-1245.
- D'Hondt, M., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Bioorganic & Medicinal Chemistry, 22(17), 4785-4795.
-
Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | CAS:95105-25-2 | 上海羽哚生物科技有限公司 [yuduobio.com]
- 15. peptide.com [peptide.com]
- 16. echemi.com [echemi.com]
- 17. chempep.com [chempep.com]
- 18. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 19. biotage.com [biotage.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biovera.com.au [biovera.com.au]
- 23. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Large-Scale Synthesis of Boc-N-Me-Tyr-OH DCHA
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed examination of the large-scale synthesis of N-α-(tert-butoxycarbonyl)-N-α-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH·DCHA), a critical building block in the synthesis of complex peptides for therapeutic applications. The strategic incorporation of an N-methylated tyrosine residue can significantly enhance the metabolic stability and conformational rigidity of peptides, thereby improving their pharmacokinetic profiles. This document outlines a robust and scalable three-step synthetic strategy, commencing with the Boc-protection of L-tyrosine, followed by N-methylation, and culminating in the formation of the highly crystalline and stable dicyclohexylammonium (DCHA) salt. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and critical process parameters essential for successful scale-up.
Introduction: The Strategic Importance of N-Methylated Amino Acids
In the landscape of peptide-based drug discovery, the modification of the peptide backbone is a key strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability. N-methylation of amino acids is a proven approach to introduce steric hindrance, which can disrupt enzymatic degradation and influence the conformational preferences of the peptide chain. Boc-N-Me-Tyr-OH is a valuable derivative for introducing these properties, and its DCHA salt form offers significant advantages in terms of handling, purification, and stability, making it ideal for large-scale production environments.[]
The dicyclohexylammonium (DCHA) salt of N-protected amino acids is often preferred in industrial settings as it typically forms a stable, crystalline solid that is easier to handle and purify than the free acid, which may be an oil or an amorphous solid.[2] This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of Boc-N-Me-Tyr-OH·DCHA.
Synthetic Strategy Overview
The synthesis of Boc-N-Me-Tyr-OH·DCHA is a three-stage process, designed for scalability and efficiency. The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-Tyrosine)
The initial step involves the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent unwanted side reactions during the subsequent N-methylation. A robust, scalable "one-pot" method using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions is employed.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| L-Tyrosine | 181.19 | 10.0 | 55.2 |
| Potassium Hydroxide | 56.11 | 8.9 | 158.6 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 13.8 | 63.2 |
| Deionized Water | 18.02 | 55.0 | - |
| n-Pentane | 72.15 | As required | - |
| Dichloromethane | 84.93 | As required | - |
| 5M Hydrochloric Acid | 36.46 | As required | - |
| Anhydrous Sodium Sulfate | 142.04 | 3.0 | - |
Protocol:
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 10.0 kg of L-tyrosine and 55 L of deionized water. Stir to form a suspension.
-
Basification: Prepare a 7 M solution of potassium hydroxide by dissolving 8.9 kg of KOH in water. Carefully add the KOH solution to the L-tyrosine suspension to adjust the pH to >12, ensuring complete dissolution of the L-tyrosine.
-
Boc-Protection: In three separate portions, add 4.4 kg, 4.4 kg, and 5.0 kg of (Boc)₂O to the reaction mixture. Allow the reaction to proceed for 1-3 hours between each addition, monitoring the consumption of L-tyrosine by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Once the reaction is complete, perform five extractions with n-pentane (5 L each) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to ~3 with 5 M hydrochloric acid.
-
Extract the product five times with dichloromethane (10 L each).
-
Combine the organic layers and wash with brine until the aqueous layer is neutral.
-
Dry the organic layer over 3.0 kg of anhydrous sodium sulfate for at least 15 hours.
-
-
Isolation and Crystallization:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain a crude product.
-
Add 20 L of n-pentane to the crude product and stir to induce crystallization.
-
Filter the crystalline product and dry under vacuum to yield Boc-L-Tyrosine.
-
Expected Yield: ~90-93%
Step 2: N-Methylation of Boc-L-Tyrosine
This step involves the selective methylation of the nitrogen atom of the Boc-protected amino acid. The use of a strong base like sodium hydride (NaH) to deprotonate the amide followed by reaction with an electrophilic methyl source such as iodomethane (MeI) is a highly effective method.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Boc-L-Tyrosine | 281.31 | 10.0 | 35.5 |
| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 3.55 | 88.8 |
| Iodomethane | 141.94 | 12.6 | 88.8 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 L | - |
| Isopropyl Alcohol | 60.10 | As required | - |
| Deionized Water | 18.02 | As required | - |
| Ethyl Acetate | 88.11 | As required | - |
| 1M Hydrochloric Acid | 36.46 | As required | - |
| Brine | - | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Protocol:
-
Reaction Setup: In a large, dry, argon-flushed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 10.0 kg of Boc-L-tyrosine in 100 L of anhydrous THF.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add 12.6 kg of iodomethane to the solution.
-
Deprotonation: Carefully add 3.55 kg of 60% sodium hydride in portions over several hours, maintaining the temperature below 5 °C. Vigorous bubbling (hydrogen gas evolution) will be observed.
-
Reaction: Once the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching:
-
CAUTION: Unreacted sodium hydride is highly reactive with water. Quench carefully.
-
Cool the reaction mixture to 0 °C. Slowly and carefully add isopropyl alcohol dropwise until the bubbling subsides.
-
Then, slowly add deionized water to quench any remaining NaH.
-
-
Work-up and Isolation:
-
Reduce the volume of the reaction mixture by approximately 80% using a rotary evaporator.
-
Add 50 L of water and acidify the aqueous solution to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 L).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-N-Me-Tyr-OH.
-
Expected Yield: ~85-90%
Step 3: Formation of Boc-N-Me-Tyr-OH·DCHA Salt
The final step involves the formation of the dicyclohexylammonium salt to facilitate purification and improve the stability of the final product. This is achieved by reacting the free acid with dicyclohexylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude Boc-N-Me-Tyr-OH | 295.34 | 10.0 | 33.9 |
| Dicyclohexylamine (DCHA) | 181.32 | 6.45 | 35.6 |
| Ethyl Acetate | 88.11 | As required | - |
| Hexane | 86.18 | As required | - |
Protocol:
-
Dissolution: Dissolve 10.0 kg of crude Boc-N-Me-Tyr-OH in a minimal amount of ethyl acetate in a suitable reactor.
-
Salt Formation: Slowly add 6.45 kg of dicyclohexylamine to the solution with stirring.
-
Crystallization: The DCHA salt will begin to precipitate. Stir the mixture for 1-2 hours at room temperature, then cool to 0-5 °C for several hours to maximize crystallization.
-
Isolation and Purification:
-
Filter the crystalline product and wash the filter cake with cold hexane.
-
Recrystallize the crude salt from a suitable solvent system, such as ethyl acetate/hexane, to achieve high purity.
-
Dry the final product under vacuum to a constant weight.
-
Expected Yield: ~90-95% (after recrystallization)
Analytical Characterization
To ensure the quality and purity of the final product, a series of analytical tests should be performed.
| Analytical Technique | Purpose | Typical Specification |
| Thin Layer Chromatography (TLC) | In-process monitoring and final product purity check. | Single spot with consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | ≥98% purity.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Spectra consistent with the structure of Boc-N-Me-Tyr-OH·DCHA. |
| Melting Point | Purity assessment. | Sharp and consistent melting point range. |
| Optical Rotation | Enantiomeric purity assessment. | Consistent with the L-enantiomer. |
Safety Considerations
Large-scale chemical synthesis requires strict adherence to safety protocols.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle in an inert, dry atmosphere (e.g., argon or nitrogen). Use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is readily available.[4]
-
Iodomethane (MeI): A toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate PPE.
-
Dicyclohexylamine (DCHA): A corrosive and toxic liquid. Avoid contact with skin and eyes. Handle in a well-ventilated area with appropriate PPE.
-
Solvents: Use flammable solvents (THF, ethyl acetate, hexane) in well-ventilated areas, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the large-scale synthesis of Boc-N-Me-Tyr-OH·DCHA. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers and drug development professionals can efficiently produce this high-value, N-methylated amino acid derivative. The crystalline and stable nature of the DCHA salt makes it an ideal intermediate for storage and subsequent use in the synthesis of advanced peptide therapeutics.
References
- BenchChem. (2025). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.
-
Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids. Retrieved from [Link]
- CN104447415A. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-MeTyr-OH DCHA [95105-25-2]. Retrieved from [Link]
-
ACS Publications. (2015, October 19). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]
- Patsnap. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
PubMed. (2020, November 1). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
-
Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]
-
PubMed. (1994). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Retrieved from [Link]
-
PubMed. (2015, October 19). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C27H44N2O5, 25 grams. Retrieved from [Link]
- Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
-
ACS Publications. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved from [Link]
- BenchChem. (2025). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Boc-N-Me-Tyr-OH.DCHA Deprotection
Welcome to the technical support center for troubleshooting issues related to the deprotection of Boc-N-Me-Tyr-OH.DCHA. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges, explain the underlying chemical principles, and provide validated protocols to ensure the success of your synthesis.
Troubleshooting Guide
This section directly addresses specific problems you may encounter during the Boc deprotection of N-methylated tyrosine.
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Answer: Incomplete deprotection is a frequent issue, often indicated by the presence of starting material in your crude product analysis (TLC, LC-MS). Several factors can contribute to this problem.
-
Steric Hindrance: The N-methyl group on the alpha-amine adds steric bulk near the Boc group, which can hinder the approach of the acid (e.g., Trifluoroacetic Acid - TFA), slowing the cleavage reaction.[1] N-methylated residues are known to be more resistant to deprotection than their non-methylated counterparts.
-
Insufficient Acid Concentration/Time: Standard conditions may not be sufficient. While many deprotections are complete within an hour, sterically hindered substrates may require stronger acidic conditions or extended reaction times.[1][2][3]
-
Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity, leading to a sluggish or incomplete reaction.[1] Always use fresh, anhydrous reagents.
-
DCHA Salt Interference: The dicyclohexylammonium (DCHA) salt must be fully dissociated for the reaction to proceed. While the acidic deprotection conditions will protonate the DCHA, its presence can sometimes complicate the reaction matrix.
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until all starting material is consumed. A 2-4 hour reaction at room temperature is a good starting point.[4]
-
Increase TFA Concentration: While 20-50% TFA in Dichloromethane (DCM) is common, for challenging substrates, using 95-100% TFA may be necessary.[5]
-
Optimize Temperature: Perform the reaction at room temperature. While initial addition of TFA can be done at 0 °C to control exotherms, the reaction should be allowed to proceed at room temperature for optimal results.[4]
-
Ensure Anhydrous Conditions: Use a fresh bottle of TFA and anhydrous DCM to maximize acid strength.
Q2: I'm observing a significant side product with a mass of +56 Da. What is it and how can I prevent it?
Answer: A mass increase of +56 Da is the hallmark of t-butylation , a well-known side reaction during Boc deprotection.[6]
Mechanism: The deprotection mechanism proceeds via the formation of a relatively stable tert-butyl cation (tBu+).[7][8] This cation is a potent electrophile. The electron-rich phenolic side chain of tyrosine is highly susceptible to electrophilic aromatic substitution by this cation, leading to the formation of 3-(t-butyl)-tyrosine derivatives.[6][9][10]
Caption: Boc deprotection generates a t-butyl cation, which can alkylate tyrosine.
Solution: Use of Scavengers
The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture.[6][10] Scavengers are compounds that are more nucleophilic than your peptide and will preferentially "trap" the t-butyl cation before it can react with the tyrosine residue.[6]
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Excellent general-purpose scavenger. Reduces the t-butyl cation to isobutane.[11] |
| Thioanisole | 2.5 - 5% (v/v) | Particularly effective for protecting Met and Tyr residues.[9][10] |
| Water | 2.5 - 5% (v/v) | Traps the cation to form t-butanol. Often used in combination with TIS.[12] |
| Phenol | 5% (w/v) | Acts as a competitive substrate for alkylation. |
| Ethanedithiol (EDT) | 2.5% (v/v) | Primarily used for protecting Cysteine, but can also help scavenge t-butyl cations.[10] |
Recommendation: A standard and highly effective "cleavage cocktail" for a tyrosine-containing substrate is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[12]
Q3: How should I handle the DCHA salt? Does it need to be removed before deprotection?
Answer: Boc-amino acids are often supplied as dicyclohexylammonium (DCHA) salts to improve their crystallinity and stability.[13] You have two primary options for handling the salt:
-
Concurrent Removal (Recommended): For TFA-mediated deprotection, you generally do not need a separate step to remove the DCHA. The strong acid (TFA) will protonate the dicyclohexylamine, converting it to its trifluoroacetate salt. This salt is typically soluble in the reaction mixture and can be removed during the aqueous work-up or precipitation step. This is the most efficient workflow.
-
Prior Removal: If you are using milder deprotection conditions or if the DCHA salt is causing solubility or work-up issues, you can remove it beforehand. This is done by a simple acid-base extraction.[13]
-
Suspend the DCHA salt in a suitable organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 10% phosphoric acid or potassium bisulfate) until the aqueous layer is pH 2-3.[13]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate to yield the free acid.
-
Q4: My final product is difficult to isolate and purify after the reaction. What are some best practices for work-up?
Answer: Isolating the free amino acid after deprotection requires removing excess TFA, scavengers, and the dicyclohexylammonium salt.
Standard Work-up Protocol (Precipitation):
-
Concentrate the Reaction Mixture: After the reaction is complete, reduce the volume of the TFA/DCM solution using a rotary evaporator. Be cautious, as the product may be an oil.
-
Precipitate with Ether: Add the concentrated residue dropwise to a flask of cold (0 °C) diethyl ether or MTBE with vigorous stirring. The desired amino acid TFA salt should precipitate as a solid.
-
Isolate and Wash: Collect the solid by filtration or centrifugation. Wash the precipitate several times with cold ether to remove soluble scavengers (like thioanisole) and their byproducts.[10]
-
Dry: Dry the resulting solid under high vacuum. The product at this stage is the TFA salt of N-Me-Tyr-OH.
If the product is an oil or does not precipitate well, an extractive work-up followed by chromatography may be necessary.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
This protocol is the recommended starting point for the deprotection of this compound.
Reagents & Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE), cold
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA (9.5 mL), TIS (0.25 mL), and Water (0.25 mL) for every 10 mL of solution required.
-
Dissolve Substrate: To a round-bottom flask, add this compound (e.g., 1.0 mmol).
-
Initiate Reaction: Add the cleavage cocktail (e.g., 10 mL) to the substrate at room temperature with stirring. Note: For larger scale, an initial cooling to 0°C during addition may be prudent.
-
Monitor Reaction: Allow the reaction to stir at room temperature for 2-3 hours. Monitor progress by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
Work-up (Precipitation): a. Once the reaction is complete, concentrate the solution under reduced pressure to a thick oil. b. In a separate flask, add cold diethyl ether (~50-100 mL). c. Slowly add the crude oil to the cold ether with vigorous stirring. A white precipitate should form. d. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation. e. Collect the solid by vacuum filtration, washing thoroughly with several portions of cold ether. f. Dry the white solid under high vacuum to yield H-N(Me)-Tyr-OH as its TFA salt.
Frequently Asked Questions (FAQs)
Q: Why is the N-methyl group significant in this reaction? A: The N-methyl group has two main effects. Electronically, it is slightly electron-donating, which can subtly influence reactivity. More importantly, it adds steric bulk around the nitrogen, which can physically block the approach of reagents, often requiring more forcing conditions (longer time, higher acid concentration) for both deprotection and subsequent coupling reactions.[1]
Q: Can I use other acids besides TFA, like HCl in Dioxane? A: Yes, 4M HCl in dioxane is another common reagent for Boc deprotection.[3] It can be advantageous if your molecule contains other TFA-labile groups you wish to preserve. However, TFA is generally considered more effective and volatile, making it easier to remove. The choice depends on the overall synthetic strategy.
Q: How do I know if my deprotection is complete? A: The best way is through analytical monitoring.
-
Thin-Layer Chromatography (TLC): The deprotected product will have a different Rf value (typically lower, more polar) than the Boc-protected starting material. Stain with ninhydrin; the deprotected secondary amine will give a positive result (often yellow/orange), while the Boc-protected starting material will not.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak (Mass of starting material - 100 Da).
Caption: A decision-making workflow for troubleshooting Boc deprotection.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd.
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Yajima, H., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 633-640. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH.
- BenchChem. (n.d.). Impact of scavengers on Trt group removal and side reactions.
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
- BenchChem. (n.d.). Technical Support Center: Preventing Side Reactions During Boc Deprotection.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
Technical Support Center: Strategies for Preventing Aggregation in Peptides Containing Boc-N-Me-Tyr-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of aggregation in peptides containing N-tert-butyloxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). Aggregation is a common hurdle in peptide synthesis that can lead to poor yields, difficult purification, and compromised biological activity. This resource is designed to provide you with the expertise and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Boc-N-Me-Tyr-OH aggregating?
A1: Peptide aggregation, particularly with residues like N-methylated tyrosine, is a complex issue influenced by several factors. The primary drivers include:
-
Increased Hydrophobicity: The N-methyl group on the tyrosine backbone enhances the local hydrophobicity of the peptide.[1] This can lead to the self-association of peptide chains in aqueous or polar organic solvents to minimize the exposure of these nonpolar regions.[2]
-
Disruption of Secondary Structures: While N-methylation can effectively disrupt the formation of β-sheets by removing a hydrogen bond donor, this can also lead to the exposure of previously buried hydrophobic residues, paradoxically promoting aggregation.[1][2]
-
π-π Stacking: The aromatic side chain of the tyrosine residue can contribute to aggregation through π-π stacking interactions between peptide chains.[3]
-
Solvent and pH Conditions: The solubility of your peptide is highly dependent on the solvent and pH. Suboptimal conditions can significantly increase the likelihood of aggregation.[2]
Q2: Can the Boc-N-Me-Tyr-OH monomer itself cause issues?
A2: While aggregation is more commonly associated with the elongating peptide chain, the physicochemical properties of the Boc-N-Me-Tyr-OH monomer are important to consider. This amino acid derivative is generally soluble in common peptide synthesis solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol.[4] However, ensuring complete dissolution before coupling is crucial to prevent the introduction of micro-aggregates into the synthesis resin, which could act as nucleation sites for further aggregation.
Q3: How can I detect and characterize aggregation in my peptide sample?
A3: Several analytical techniques can be employed to detect and characterize peptide aggregation. The choice of method depends on the nature of the aggregates and the information required.
| Technique | Information Provided | Reference |
| Size Exclusion Chromatography (SEC) | Quantifies monomers, oligomers, and larger aggregates based on size. | [5] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, useful for detecting the formation of soluble aggregates. | [6] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay to detect the presence of amyloid-like fibrillar aggregates. | [2] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of aggregates, such as fibrils and amorphous structures. | [2] |
| UV-Vis Spectroscopy | An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of large aggregates.[5] | |
| Intrinsic Tryptophan/Tyrosine Fluorescence | Changes in the local environment of tyrosine residues upon aggregation can be monitored by fluorescence spectroscopy.[7][8] |
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the synthesis and handling of peptides containing Boc-N-Me-Tyr-OH.
Problem 1: Poor Swelling of the Resin and Incomplete Coupling Reactions During Solid-Phase Peptide Synthesis (SPPS)
This is often an early indicator of on-resin aggregation, where the peptide chains associate with each other, preventing reagents from accessing the reactive sites.
-
Cause: Inter-chain hydrogen bonding and hydrophobic collapse of the growing peptide chains on the solid support.
-
Solution 1: Optimize the Solvent System.
-
Switch to more polar, hydrogen bond-disrupting solvents like N-methylpyrrolidone (NMP).
-
Consider solvent mixtures, such as adding dimethyl sulfoxide (DMSO) to NMP or DMF, to improve resin swelling and peptide chain solvation.
-
-
Solution 2: Incorporate Chaotropic Agents.
-
Add chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and/or deprotection steps. These salts disrupt non-covalent interactions that lead to aggregation.
-
-
Solution 3: Increase the Reaction Temperature.
-
Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted SPPS can be particularly effective.
-
-
Solution 4: Utilize Backbone Protection or Structure-Disrupting Elements.
-
If the sequence is known to be difficult, consider resynthesizing the peptide and incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic locations (e.g., every 6-7 residues) to disrupt hydrogen bonding.
-
Pseudoproline dipeptides can also be inserted to break up aggregating sequences.
-
-
Swell the peptide-resin in DMF.
-
Perform the standard Boc deprotection step using trifluoroacetic acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
Aggregation Disruption Wash: Wash the resin with a 0.4 M solution of LiCl in DMF for 10-15 minutes.
-
Proceed with the standard coupling protocol using your activated Boc-N-Me-Tyr-OH or other amino acid. The chaotropic salt can also be included in the coupling cocktail.
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
Caption: Workflow for identifying aggregation during SPPS.
Problem 2: Peptide Precipitates Upon Cleavage from the Resin or During Purification
Aggregation is not limited to the solid phase; it can also occur after the peptide is cleaved from the resin and is in solution.
-
Cause: The fully deprotected peptide has a high propensity to self-associate in the cleavage cocktail or purification solvents due to its hydrophobicity and/or charge distribution.
-
Solution 1: Modify the Cleavage Cocktail.
-
While standard cleavage cocktails for Boc-SPPS involve strong acids like hydrogen fluoride (HF), ensure appropriate scavengers are used to prevent side reactions that could contribute to aggregation.
-
-
Solution 2: Optimize Dissolution and Purification Conditions.
-
Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of an organic solvent like DMSO, acetonitrile, or isopropanol before adding the aqueous purification buffer.[2]
-
pH Adjustment: The net charge of the peptide can significantly impact its solubility. Experiment with different pH values for your purification buffers. Acidic peptides may be more soluble in basic buffers, and vice versa.[2]
-
Use of Denaturants or Organic Modifiers: For particularly difficult peptides, consider adding low concentrations of denaturants like guanidinium chloride or urea, or increasing the percentage of organic solvent (e.g., acetonitrile) in the mobile phase during HPLC purification.
-
Additives: Non-ionic detergents (e.g., Tween 20) or sugars (e.g., sucrose) can sometimes help to prevent aggregation in solution.[2]
-
-
Aliquot small, equal amounts of your lyophilized crude peptide into several microcentrifuge tubes.
-
Prepare a series of potential solubilization buffers with varying pH (e.g., pH 4, 7, and 9) and with or without additives (e.g., 10% acetonitrile, 1 M guanidinium chloride).
-
Attempt to dissolve the peptide aliquots in each buffer to a target concentration.
-
Vortex and sonicate briefly if necessary.
-
Visually inspect for turbidity or precipitation.
-
Quantify the soluble fraction by measuring the absorbance at 280 nm of the supernatant after centrifugation.
Caption: Troubleshooting workflow for post-cleavage peptide aggregation.
Concluding Remarks
The incorporation of Boc-N-Me-Tyr-OH into peptide sequences offers valuable advantages for modulating biological activity and stability. However, the unique properties of this amino acid can also present challenges related to aggregation. By understanding the underlying causes of aggregation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their peptide synthesis and purification efforts. A proactive approach, including careful sequence analysis and the use of aggregation-disrupting techniques from the outset, is often the most effective strategy.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025).
- De la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 567.
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
- Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Proceedings of Life Sciences 2007.
- BenchChem. (2025).
- Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal, 16(1), 77-83.
- Gordon, T. D., et al. (2012). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. ACS Chemical Neuroscience, 3(10), 761–771.
-
LifeTein. (2023, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
hubXchange. (2023, December 2). Tackling protein aggregates: Optimising peptide purification processes. Retrieved from [Link]
- Johnson, T., & Quibell, M. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
- Chi, L., et al. (2008). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Science, 17(8), 1365-1374.
- Li, X., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 465, 10-12.
- Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Journal of Medicinal Chemistry, 49(16), 4732-4740.
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
- Royster, A., Mir, S., & Mir, M. A. (2021). A novel approach for the purification of aggregation prone proteins. PLOS ONE, 16(11), e0260143.
-
Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
-
PubChem. (n.d.). Boc-MeTyr-OH. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989.
-
American Peptide Society. (2023, December 18). Taming Aggregation. Retrieved from [Link]
- Doig, A. J. (2006). N-methylated peptide inhibitors of β-amyloid aggregation. Alzheimer's & Dementia, 2(3), S605.
- BenchChem. (2025). Application Notes and Protocols for Boc-D-tyr(ME)-OH in the Synthesis of Peptide-Based Therapeutics.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
PubChem. (n.d.). Boc-O-methyl-L-tyrosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of tyrosine residue showing the possible rotation around C.... Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Tyr(Me)-OH - SRIRAMCHEM [sriramchem.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-N-Me-Tyr-OH.DCHA in Peptide Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the use of N-α-Boc-N-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA) in peptide synthesis. As an N-methylated amino acid, Boc-N-Me-Tyr-OH presents unique challenges and opportunities in peptide design. This center is designed to help you navigate potential side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dicyclohexylammonium (DCHA) salt in this compound?
A1: The DCHA salt form significantly enhances the stability and handling of the Boc-protected amino acid. Free acid forms of some protected amino acids can be unstable or non-crystalline.[1] The DCHA salt provides a stable, crystalline solid with a higher melting point, which is indicative of greater thermal stability and a longer shelf-life.[1] This makes it easier to handle and weigh accurately.[1]
Q2: Why is coupling N-methylated amino acids like Boc-N-Me-Tyr-OH often slower and less efficient?
A2: The presence of the N-methyl group increases steric hindrance around the alpha-nitrogen. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction. Consequently, incomplete coupling is a common issue.[2]
Q3: Can I use standard coupling reagents for Boc-N-Me-Tyr-OH?
A3: While standard coupling reagents can be used, more potent activating agents are often recommended to overcome the steric hindrance of the N-methyl group. Reagents like HBTU, HATU, or HCTU are frequently employed to achieve higher coupling efficiencies.[2]
Q4: What are the primary concerns during the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group when a Tyr residue is present?
A4: The main concern is the generation of a reactive tert-butyl cation during Boc group removal. This cation can cause alkylation of the electron-rich phenolic side chain of tyrosine.[2][3] Although the hydroxyl group of Boc-N-Me-Tyr-OH is not protected, the risk of side reactions on the aromatic ring still exists. Therefore, using scavengers in the TFA cleavage cocktail is crucial.[2]
Q5: Is racemization a significant concern with Boc-N-Me-Tyr-OH?
A5: Racemization is a potential side reaction in peptide synthesis, often proceeding through a 5(4H)-oxazolone intermediate.[2] While N-methylation can sometimes suppress racemization, it's still important to use coupling reagents known for low racemization potential and to minimize the pre-activation time of the amino acid.[2][4]
Troubleshooting Guide: Common Side Reactions and Prevention
This section details common side reactions encountered when using this compound and provides step-by-step protocols for their prevention and mitigation.
2.1. Incomplete Coupling
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.[4] For N-methylated amino acids, a different test like the chloranil test may be necessary as the Kaiser test is for primary amines.
Causality: The steric hindrance from the N-methyl group on the tyrosine and the growing peptide chain can slow down the acylation reaction, leading to incomplete coupling within the standard reaction time.
Prevention and Mitigation Strategies:
-
Double Coupling: This is a highly effective method for ensuring complete reaction with sterically hindered amino acids.[2][4]
-
Use of Potent Coupling Reagents: Switching to more powerful activating agents can significantly improve coupling efficiency.[2]
-
In Situ Neutralization: This protocol minimizes the time the deprotected amine is in its free, aggregation-prone state by combining the neutralization and coupling steps.[4]
Experimental Protocols:
Protocol 1: Double Coupling
-
After the initial coupling reaction (e.g., 1-2 hours), perform a qualitative test (e.g., chloranil test) to check for free amines.
-
If the test is positive, drain the reaction vessel. Do not wash the resin.
-
Prepare a fresh solution of activated Boc-N-Me-Tyr-OH using your chosen coupling reagents (e.g., HBTU/DIEA in DMF).
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM as per your standard protocol.
-
Perform the qualitative test again to confirm completion.
Protocol 2: Coupling with HATU
-
In a separate vessel, dissolve Boc-N-Me-Tyr-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow for a brief pre-activation (2-5 minutes).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Monitor for completion using the appropriate qualitative test.
2.2. Alkylation of Tyrosine Side Chain
Symptom: Mass spectrometry analysis of the final peptide shows unexpected adducts, often corresponding to the addition of a tert-butyl group (+56 Da).
Causality: During the TFA-mediated deprotection of the Boc group, a stable tert-butyl cation is formed.[5] This electrophile can attack the electron-rich aromatic ring of the tyrosine side chain, leading to alkylation.[2]
Prevention Strategy:
The most effective prevention is the use of scavengers in the TFA deprotection and final cleavage cocktails. Scavengers are nucleophilic compounds that trap the reactive carbocations before they can react with the peptide.
Table 1: Common Scavengers for TFA Cocktails
| Scavenger | Concentration | Target Residues |
| Water | 2.5% - 5% | Trp |
| Thioanisole | 2.5% - 5% | Trp, Met, Cys, Tyr |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trp, Met, Cys |
| Dithiothreitol (DTE) | 0.5% | Trp, Cys, Met |
Data compiled from multiple sources.[2][3][5][6]
Protocol 3: Boc Deprotection with Scavengers
-
Swell the peptide-resin in DCM.
-
Prepare the deprotection solution: 50% TFA in DCM containing 0.5% DTE (w/v).
-
Drain the DCM and add the deprotection solution to the resin.
-
Perform a pre-wash by agitating for 2-5 minutes.
-
Drain and add a fresh portion of the deprotection solution.
-
Agitate for 20-30 minutes to ensure complete Boc removal.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.
Workflow and Decision Making
The following diagram illustrates a typical workflow for incorporating this compound and the key decision points for troubleshooting.
Caption: Troubleshooting workflow for Boc-N-Me-Tyr-OH coupling.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BOC Sciences. (n.d.). BOC-amino acids.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. (n.d.). Boc-Ser-OH.DCHA vs. free acid form stability.
Sources
Technical Support Center: Managing Poor Solubility of Boc-N-Me-Tyr-OH Containing Peptides
Welcome to the technical support center for challenges related to the synthesis and handling of peptides incorporating N-tert-butyloxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). The unique structural characteristics of this modified amino acid, while beneficial for modulating peptide properties, frequently introduce significant solubility hurdles. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you navigate these complexities, ensuring the success of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of Boc-N-Me-Tyr-OH peptides.
Q1: My peptide containing Boc-N-Me-Tyr-OH precipitated unexpectedly during synthesis/purification. What's the primary cause?
A: The poor solubility of these peptides stems from a combination of factors inherent to the Boc-N-Me-Tyr-OH residue and the overall peptide sequence. The primary drivers are:
-
Increased Lipophilicity: The N-methyl group replaces a hydrogen bond donor on the peptide backbone, increasing the overall hydrophobicity and reducing its ability to interact with polar solvents.[1]
-
Steric Hindrance & Conformational Rigidity: The bulky Boc and N-methyl groups restrict the conformational freedom of the peptide backbone.[1] This can disrupt favorable secondary structures and promote intermolecular aggregation.
-
Intermolecular Interactions: The aromatic ring of tyrosine can lead to π-π stacking, while the loss of backbone N-H groups encourages the formation of highly ordered, insoluble β-sheet structures through other intermolecular forces.[2][3]
Q2: How does the N-methyl group specifically impact solubility?
A: The N-methyl group has a profound effect. By replacing the amide proton, it eliminates a critical hydrogen bond donor site. This change significantly reduces the peptide's polarity and its capacity to be solvated by aqueous or protic solvents.[1] Furthermore, N-methylation can favor the formation of a cis peptide bond, which can act as a "hinge" that disrupts stabilizing secondary structures like α-helices and promotes aggregation.[4]
Q3: Can I simply switch to a stronger organic solvent to dissolve my final peptide?
A: While often a necessary step, it must be done systematically. For highly hydrophobic peptides, dissolving them first in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding your aqueous buffer is a standard procedure.[5] However, the compatibility of these solvents with your downstream application is critical. For instance, DMSO concentrations above 1% can be toxic in cell-based assays.[6] A solubility test with a small aliquot is always recommended before dissolving the entire batch.[5]
Q4: Is the Boc protecting group more problematic for solubility than the Fmoc group during synthesis?
A: Both protecting groups are hydrophobic, but the challenges they present manifest differently. The Boc group is generally more nonpolar than the Fmoc group. During Boc-strategy Solid-Phase Peptide Synthesis (SPPS), the peptide-resin is repeatedly exposed to non-polar solvents like Dichloromethane (DCM) and acidic conditions (TFA), which can be less effective at solvating and preventing aggregation of the growing, protected peptide chain compared to the polar solvents (DMF, NMP) used in Fmoc chemistry.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, context-specific solutions for problems encountered at different stages of the peptide workflow.
Guide 1: Overcoming Challenges During Solid-Phase Peptide Synthesis (SPPS)
The hydrophobicity of the Boc-N-Me-Tyr-OH residue can lead to on-resin aggregation, causing poor swelling and incomplete reactions.
Caption: Key molecular features leading to peptide aggregation and insolubility.
Issue 1: Poor Resin Swelling and Incomplete Coupling
-
Symptom: The resin beads appear clumped and do not swell adequately in the synthesis solvent (e.g., DCM or DMF). Subsequent coupling steps are inefficient, as indicated by a strong positive Kaiser test.
-
Underlying Cause: As the hydrophobic peptide chain elongates, it can collapse onto itself and the polystyrene resin backbone. This prevents solvent access to the reactive sites, hindering both deprotection and coupling steps.
-
Solutions:
-
Switch to a More Effective Solvent: N-Methyl-2-pyrrolidone (NMP) generally has superior solvating properties for complex peptide sequences compared to DMF.[2][4] Consider using NMP for the coupling and washing steps, especially for difficult cycles.
-
Use a PEG-Grafted Resin: Polystyrene (PS) resins are highly hydrophobic. Switching to a polyethylene glycol (PEG)-grafted resin, such as a ChemMatrix® or ArgoGel™ resin, can dramatically improve solvation of the peptide-resin complex in a variety of solvents, minimizing aggregation.[7][8]
-
Employ a More Potent Coupling Reagent: The N-methyl group creates significant steric hindrance. Standard carbodiimide reagents may be insufficient. Utilize high-efficiency aminium/uronium or phosphonium salt-based reagents that form more reactive esters.
-
| Reagent Class | Examples | Key Advantage for N-Methylated Residues |
| Standard Aminium | HBTU, TBTU | Generally effective but may require longer reaction times or double coupling. |
| High-Reactivity Aminium | HATU, HCTU | Forms highly reactive OAt or O-6-ClBt esters, overcoming steric hindrance more effectively. HATU is often considered the gold standard for difficult couplings.[4] |
| Oxyma-Based | COMU | Generates highly reactive Oxyma esters and has water-soluble byproducts, which can be advantageous for green chemistry approaches.[9] |
Experimental Protocol: Optimized Coupling of Boc-N-Me-Tyr-OH using HATU
-
Deprotection: Perform the standard Nα-Boc deprotection using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]
-
Washing & Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization step using 10% Diisopropylethylamine (DIEA) in DCM or DMF.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-N-Me-Tyr-OH (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF or NMP. Allow the mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation ensures the formation of the reactive OAt-ester before the solution is added to the resin, maximizing coupling efficiency.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), a second coupling may be required.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF/NMP followed by DCM to prepare for the next cycle.
Guide 2: Managing Solubility of the Cleaved Peptide
After cleavage from the resin, the unprotected peptide may be insoluble in the solvents used for purification.
Issue 2: Peptide is Insoluble in RP-HPLC Solvents
-
Symptom: The crude peptide, after being dissolved in a small amount of DMSO or DMF for injection, precipitates upon dilution with the aqueous mobile phase (e.g., Water + 0.1% TFA).
-
Underlying Cause: The fully deprotected peptide is highly hydrophobic and prone to aggregation in aqueous environments. The acidic pH of the typical mobile phase may not be optimal for its solubility.
-
Solutions:
-
Modify the Initial Dissolution Step: Instead of pure water/TFA, try dissolving the peptide in a small volume of a stronger solvent system like 50% acetonitrile in water or even formic acid/water mixtures before further dilution.
-
Incorporate Chaotropic Agents: For analytical purposes or if compatible with the final use, chaotropic agents can be employed. These agents disrupt the non-covalent interactions (like hydrogen bonds) that lead to aggregation.[11][12]
-
Guanidine Hydrochloride (Gdn-HCl): Can be added to the solubilization buffer at concentrations of 4-6 M.
-
Urea: Can be used at concentrations up to 8 M.
-
Caution: These will interfere with most biological assays and must be removed, typically by dialysis or a buffer exchange column, which can cause the peptide to precipitate again.[13]
-
-
Guide 3: Solubilizing the Final Lyophilized Product
The final, purified peptide powder must be successfully dissolved for use in experiments.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. arxiv.org [arxiv.org]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Strategies to Minimize Racemization During Boc-N-Me-Tyr-OH Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of N-methylated amino acids, specifically N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH). Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the synthesis of high-purity peptides.
Troubleshooting Guide: High D-Isomer Content
This section addresses the common issue of significant racemization observed after coupling Boc-N-Me-Tyr-OH and provides a systematic approach to diagnosing and resolving the problem.
Problem: Chiral HPLC or LC-MS analysis of the crude peptide indicates a high percentage of the undesired D-diastereomer following the coupling of Boc-N-Me-Tyr-OH.
Initial Assessment: Reviewing the Core Coupling Cocktail
The first step in troubleshooting is a critical evaluation of the reagents used for the activation and coupling of the amino acid.
-
Symptom: You are using a carbodiimide-based coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) without an additive.
-
Probable Cause: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is notoriously prone to cyclizing into a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted by base, leading to rapid racemization.[3][4][5][6]
-
Solution: Never use carbodiimides alone for coupling protected amino acids. Always include an anti-racemization additive. The most effective additives are OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][7] These additives react with the O-acylisourea to form a more stable active ester that is less susceptible to oxazolone formation.[8] OxymaPure is often preferred due to its superior safety profile (non-explosive) and high efficiency.[1][7]
-
-
Symptom: You are using a standard uronium/aminium salt like HBTU or TBTU.
-
Probable Cause: While generally effective, HBTU and TBTU are based on HOBt (1-hydroxybenzotriazole). For sterically hindered and racemization-prone N-methylated amino acids, HOBt-based reagents may not be reactive enough to ensure rapid coupling, allowing time for racemization to occur.[9][10] The benzotriazolyl ester intermediate formed with these reagents can be poorly reactive with N-methylated amino esters.[10]
-
Solution: Switch to a more advanced onium salt. HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is widely considered a superior choice for coupling N-methylated amino acids.[9][11][12] Its HOAt-based active ester is more reactive, leading to faster coupling and less opportunity for racemization.[11] COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is another excellent alternative, offering high reactivity comparable to HATU but with the safety benefits of being based on OxymaPure.[2][9][13][14]
-
Secondary Assessment: Evaluating the Base and Reaction Conditions
If the coupling reagents are already optimized, the next step is to examine the choice of base and the physical parameters of the reaction.
-
Symptom: You are using triethylamine (TEA) as the organic base.
-
Probable Cause: The choice of base is critical. Strong, non-sterically hindered bases like TEA can readily abstract the α-proton, which is the key step in both the direct enolization and oxazolone-mediated racemization pathways.[15][16]
-
Solution: Switch to a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice that reduces racemization compared to TEA.[16] For maximum suppression, especially with highly sensitive substrates, the use of 2,4,6-collidine is highly recommended due to its significant steric bulk and lower basicity.[15][16] N-methylmorpholine (NMM) is another suitable alternative.[15]
-
-
Symptom: The coupling reaction is performed at room temperature or elevated temperatures.
-
Probable Cause: The rate of racemization is highly temperature-dependent. Higher temperatures accelerate the rate of both oxazolone formation and proton abstraction.[8][16][17]
-
Solution: Perform the coupling at a lower temperature. It is best practice to initiate the reaction at 0 °C (ice bath) and allow it to warm slowly to room temperature if necessary.[16] Maintaining a low temperature during the initial activation and coupling phase is crucial for preserving stereochemical integrity.
-
-
Symptom: You are using a prolonged pre-activation time before adding the amine component.
-
Probable Cause: Allowing the activated Boc-N-Me-Tyr-OH to stand for an extended period in the presence of a base before the nucleophile (the N-terminal amine of the peptide) is introduced maximizes the opportunity for racemization.[16][18]
-
Solution: Minimize the pre-activation time to 1-5 minutes.[16] An even better approach is an in situ neutralization protocol, where the activated amino acid and the neutralizing base are added simultaneously to the resin-bound peptide TFA salt. This ensures the deprotonated amine is immediately captured by the activated acid, minimizing its time in an aggregation-prone state and reducing side reactions.[18]
-
Troubleshooting Flowchart
Caption: The primary pathway for racemization via oxazolone intermediate.
-
Q3: Are phosphonium-based reagents like PyBOP or PyAOP good choices?
-
A3: Yes, phosphonium-based reagents are excellent choices, particularly for difficult couplings. PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is highly effective for coupling N-methylated amino acids. [11][14]Halogenophosphonium reagents like PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) were specifically developed to overcome the challenges of coupling hindered amino acids and can provide excellent yields with minimal epimerization. [9][19][20]
-
-
Q4: How does solvent polarity affect racemization?
-
A4: The polarity of the solvent can play a role. More polar solvents, such as DMF, may favor racemization to a greater extent than less polar options like THF or Dichloromethane (DCM). However, solubility is often the overriding factor in solvent selection. If aggregation is an issue, which can slow coupling and increase racemization risk, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding DMSO to DMF may be necessary. [18]
-
Recommended Low-Racemization Protocol
This protocol is designed to provide a robust starting point for minimizing racemization during the solid-phase coupling of Boc-N-Me-Tyr-OH.
Objective: To couple Boc-N-Me-Tyr-OH onto a resin-bound peptide with minimal epimerization.
Materials:
-
Resin-bound peptide with free N-terminal amine (as TFA salt)
-
Boc-N-Me-Tyr-OH (3-4 equivalents)
-
HATU (3-4 equivalents) [12]* 2,4,6-Collidine or DIPEA (6-8 equivalents) [12]* Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Experimental Workflow:
Caption: Recommended workflow for low-racemization coupling.
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or NMP) for 30-60 minutes in a reaction vessel.
-
Activation Solution: In a separate, dry glass vial, dissolve Boc-N-Me-Tyr-OH (4 eq.) and HATU (4 eq.) in a minimal volume of anhydrous DMF.
-
Coupling Initiation (In Situ Neutralization):
-
Drain the swelling solvent from the resin.
-
Add the activation solution from Step 2 to the reaction vessel containing the resin.
-
Immediately add the base (e.g., Collidine or DIPEA, 8 eq.) to the reaction vessel. [12] * If not already at a low temperature, place the reaction vessel in an ice bath.
-
-
Reaction: Agitate the mixture for 1-4 hours. The reaction can be started at 0°C and allowed to slowly warm to room temperature.
-
Monitoring: Since the Kaiser test does not work for secondary amines, the completion of the coupling should be monitored using a test like the bromophenol blue test. [3]If the coupling is incomplete after 4 hours, a "double coupling" (repeating steps 2-4 with fresh reagents) may be necessary. [18]6. Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), followed by DCM (3x).
-
Chain Elongation: Proceed to the deprotection step for the next cycle.
Data Summary: Reagent and Additive Performance
The selection of coupling reagents and additives is the most critical factor in controlling racemization. The following table summarizes the relative performance of common choices.
| Coupling Reagent | Additive | Base | Relative Racemization | Reactivity/Suitability for N-Me-Tyr | Reference |
| DIC/DCC | None | DIPEA/TEA | Very High | Not Recommended | [1][2] |
| DIC | HOBt | DIPEA | Moderate | Moderate | [7][21] |
| DIC | OxymaPure | DIPEA | Low | Good | [1][7][22] |
| DIC | HOAt | DIPEA | Very Low | Good | [4][7] |
| HBTU | (Internal HOBt) | DIPEA | Moderate | Moderate, can be sluggish | [9][12] |
| HATU | (Internal HOAt) | Collidine/DIPEA | Very Low | Highly Effective | [9][11][12] |
| COMU | (Internal Oxyma) | Collidine/DIPEA | Very Low | Highly Effective | [2][9][13] |
| PyBrOP | None | Collidine/DIPEA | Very Low | Highly Effective | [9][19] |
This table represents general trends. Absolute levels of racemization can vary based on the specific peptide sequence, solvent, and temperature.
References
-
McDermott, J. R., Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., Albericio, F. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 60(2), 405-410. [Link]
-
García-Ramos, Y., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4683-4692. [Link]
-
Coste, J., Frérot, E., Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]
-
Al-Warhi, T., et al. (2012). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 10(42), 8447-8453. [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]
-
García-Ramos, Y., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4683-4692. [Link]
-
El-Faham, A., Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
-
Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(19), 5971. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Colombo, R., et al. (2002). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 60(1), 35-44. [Link]
-
Jolliffe, J., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. [Link]
-
Bodanszky, M. (1993). Peptide Racemization. In: Principles of Peptide Synthesis. Springer, Berlin, Heidelberg. [Link]
-
Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
Sources
- 1. oxymapure.com [oxymapure.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 21. peptide.com [peptide.com]
- 22. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of DCHA Salt on Boc-N-Me-Tyr-OH Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for kinetic issues encountered when using the dicyclohexylammonium (DCHA) salt of Boc-N-Me-Tyr-OH in peptide synthesis. Our goal is to explain the causality behind common experimental challenges and provide robust, field-proven protocols to ensure the success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the use and behavior of Boc-N-Me-Tyr-OH(DCHA).
Q1: What is the primary purpose of the DCHA salt on Boc-N-Me-Tyr-OH?
The dicyclohexylammonium (DCHA) salt is intentionally formed to improve the handling and stability of the protected amino acid.[1][2][3] Many free acids of protected amino acids, including Boc-N-Me-Tyr-OH, are often oils or amorphous solids that can be difficult to purify, weigh accurately, and store.[1][4] The formation of the DCHA salt typically results in a stable, crystalline solid with a sharp melting point, which is less prone to degradation during long-term storage and easier to handle in the lab.[3]
Q2: How does the DCHA salt directly impact my coupling reaction kinetics?
The DCHA salt significantly slows down—or completely inhibits—peptide coupling reactions. The core issue is the ionic bonding between the negatively charged carboxylate of the amino acid and the positively charged dicyclohexylammonium ion. For a peptide bond to form, the carboxylic acid group must be "activated" by a coupling reagent (e.g., HBTU, HATU, DIC). This activation process cannot occur if the carboxyl group is ionically bonded to the bulky DCHA counter-ion.[5] The DCHA effectively "blocks" the reaction site, preventing the formation of the highly reactive ester intermediate required for amide bond formation.[6]
Q3: Can I use the Boc-N-Me-Tyr-OH(DCHA) salt directly in my coupling reaction?
It is strongly discouraged. Attempting to use the DCHA salt directly will lead to suboptimal results, including extremely slow reaction rates, incomplete coupling, and the formation of side products. The acidic environment required to protonate the carboxyl group and liberate it from the DCHA salt is generally not present in standard coupling reaction conditions, which typically employ a non-nucleophilic base like diisopropylethylamine (DIPEA). Before the amino acid can be utilized in peptide synthesis, it must be converted from the salt form back to the free acid.[1][5]
Q4: When should I choose the DCHA salt form over the free acid?
Choose the DCHA salt for long-term storage and when ease of handling and weighing are priorities.[3] However, always plan to convert the salt to the free acid immediately before you intend to use it in a synthesis protocol. The free acid form is required for the actual coupling reaction.
Section 2: Troubleshooting Guide: Slow or Incomplete Coupling Reactions
This section provides a systematic approach to diagnosing and solving kinetic problems associated with Boc-N-Me-Tyr-OH(DCHA).
Issue: My coupling reaction using Boc-N-Me-Tyr-OH(DCHA) is failing, showing minimal to no product formation even after extended reaction times.
Root Cause Analysis:
The fundamental cause of this issue is the failure to activate the carboxylic acid group. As illustrated below, the bulky DCHA cation electrostatically shields the carboxylate, preventing the coupling reagent from accessing the reaction site.
Solution: Conversion to the Free Acid Prior to Coupling
The most reliable solution is to quantitatively convert the DCHA salt to its free acid form through a simple acid-base extraction procedure before adding it to the reaction vessel. This ensures that the carboxylic acid is protonated and fully available for activation.
Section 3: Experimental Protocols
The following are validated, step-by-step protocols for liberating the free acid and performing a standard coupling reaction.
Protocol 3.1: Conversion of Boc-N-Me-Tyr-OH(DCHA) to the Free Acid
This protocol describes the liberation of the free amino acid from its DCHA salt using an aqueous acid wash. This procedure should be performed before initiating the coupling reaction.
Materials:
-
Boc-N-Me-Tyr-OH(DCHA) salt
-
10% aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[1][7]
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1][7]
Procedure:
-
Dissolution: Dissolve or suspend the Boc-N-Me-Tyr-OH(DCHA) salt in a suitable organic solvent like ethyl acetate or DCM (approximately 5-10 mL per gram of salt).[1]
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of cold 10% aqueous KHSO₄ or H₃PO₄ solution.[1][7] After each wash, gently shake the funnel, allow the layers to separate, and discard the lower aqueous layer. The pH of the aqueous phase should be acidic (pH 2-3) to ensure complete protonation of the carboxylate.[1]
-
Expert Tip: Using phosphoric or sulfuric acid is recommended over hydrochloric acid (HCl), as dicyclohexylamine can form a sparingly soluble dicyclohexylammonium chloride salt, which can complicate the extraction.[1]
-
-
Water Wash: Wash the organic layer two to three times with deionized water to remove any residual acid. The pH of the final aqueous wash should be ≥4.[1]
-
Brine Wash: Perform a final wash with a saturated brine solution to facilitate the removal of dissolved water from the organic phase.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution to remove the drying agent, and collect the filtrate.[1][7]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product, the free acid Boc-N-Me-Tyr-OH, will likely be an oil or a foam.[1][7] Dry it under high vacuum to remove residual solvent before use.
Section 4: Data & Comparative Analysis
The use of the free acid form of Boc-N-Me-Tyr-OH has a dramatic and measurable impact on reaction outcomes. The following table summarizes the expected differences between using the DCHA salt directly and using the properly liberated free acid.
| Parameter | Method 1: Direct Use of DCHA Salt | Method 2: Use of Pre-Liberated Free Acid | Rationale for Difference |
| Reaction Time | > 24 hours, often incomplete | 1 - 4 hours | The free carboxyl group is immediately available for activation, leading to standard reaction kinetics.[8] |
| Coupling Efficiency | < 10-20% | > 95% | Direct activation of the free acid is highly efficient with modern coupling reagents.[9] |
| Crude Purity | Very Low | High | Incomplete reactions in Method 1 lead to a high proportion of deletion sequences and unreacted starting material. |
| Required Equivalents | N/A (Method fails) | 1.1 - 4 equivalents (Sequence dependent) | Standard stoichiometry can be used once the amino acid is in its reactive form.[10] |
Section 5: References
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. (n.d.).
-
Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem.
-
BroadPharm. (n.d.). (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt. BroadPharm.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
BenchChem. (n.d.). Boc-Ser-OH.DCHA vs. free acid form stability. Benchchem.
-
BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA. Benchchem.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
BenchChem. (n.d.). Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH. Benchchem.
-
Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. (n.d.).
-
Penningt, M. W., & Dunn, B. M. (Eds.). (2025). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-48). Humana Press.
-
BenchChem. (n.d.). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.
Sources
- 1. bachem.com [bachem.com]
- 2. (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt, 1485528-98-0 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Peptides with N-methylated Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of peptides containing N-methylated tyrosine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, leveraging both foundational scientific principles and practical, field-proven insights.
The incorporation of N-methylated amino acids, such as N-methylated tyrosine, is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide therapeutics.[1][2][3] This modification can improve metabolic stability, cell permeability, and receptor binding affinity.[2][3] However, these benefits come with significant purification challenges stemming from the unique physicochemical properties imparted by the N-methyl group.[4] This resource will equip you with the knowledge to anticipate, diagnose, and resolve these purification hurdles.
I. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of peptides containing N-methylated tyrosine, providing step-by-step guidance to resolve them.
Problem 1: My N-methylated tyrosine-containing peptide shows a broad peak and poor resolution in RP-HPLC.
Q: I'm purifying my crude N-methylated tyrosine peptide using standard reversed-phase HPLC conditions (C18 column, water/acetonitrile with 0.1% TFA), but the main peak is broad and not well-separated from impurities. What's causing this and how can I fix it?
A: This is a frequent observation and can be attributed to several factors stemming from the N-methylation. The primary culprits are often peptide aggregation, on-column conformational changes, and the increased hydrophobicity of your peptide.
Causality Explained:
-
Increased Hydrophobicity and Aggregation: The N-methyl group on the tyrosine residue increases the overall hydrophobicity of the peptide.[4][5] This enhanced lipophilicity can lead to strong retention on C18 columns and promotes self-association or aggregation, especially at high concentrations.[4][6][7] Aggregated peptides behave non-uniformly on the column, resulting in peak broadening.[7]
-
Conformational Heterogeneity: N-methylation restricts the rotation around the peptide backbone, which can lead to the presence of multiple slowly interconverting conformers in solution.[2] These different shapes can interact differently with the stationary phase, causing a broadened peak.
-
Suboptimal HPLC Conditions: Standard gradients may not be suitable for the altered hydrophobicity of your modified peptide, leading to poor separation from closely eluting impurities.[5][8]
Troubleshooting Workflow:
Detailed Troubleshooting Steps:
| Step | Action | Rationale & Expected Outcome |
| 1. Optimize Sample Solubility | Before injection, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase.[7] Perform a small-scale solubility test first.[7] | This ensures the peptide is fully monomeric before it interacts with the column, preventing on-column aggregation. The expected outcome is a sharper, more symmetrical peak. |
| 2. Modify the HPLC Gradient | Decrease the gradient steepness. For example, change from a 1% per minute increase in acetonitrile to 0.5% per minute.[5][8] | A shallower gradient provides more time for the peptide to interact with the stationary phase, improving the separation of closely eluting species and often resulting in better peak shape. |
| 3. Adjust Column Temperature | Increase the column temperature to 30-40°C.[8] | Elevated temperatures can disrupt peptide aggregates and may improve the kinetics of conformational exchange, leading to sharper peaks. However, be mindful of potential peptide degradation at excessively high temperatures. |
| 4. Reduce Sample Load | Decrease the amount of crude peptide injected onto the column.[5] | Overloading the column is a common cause of peak broadening. Reducing the load ensures that the interaction with the stationary phase is within the linear range of the isotherm. |
| 5. Change the Organic Modifier | If using acetonitrile, try substituting it with isopropanol or methanol in the mobile phase. | Different organic modifiers can alter the selectivity of the separation and may disrupt specific types of aggregation. |
| 6. Check the Ion-Pairing Agent | Ensure that 0.1% TFA is present in both the aqueous and organic mobile phases for consistent ion pairing and sharp peaks.[5] | TFA forms an ion pair with basic residues, masking their charge and promoting retention by hydrophobic interactions. Inconsistent TFA concentration can lead to peak tailing or broadening. |
Problem 2: My purified N-methylated peptide shows a mass consistent with the target, but a second peak with the same mass is present.
Q: After purification, my analytical HPLC and mass spectrometry data show two peaks with the same mass as my desired N-methylated tyrosine peptide. What could be the second peak?
A: This is a classic issue with N-methylated peptides and most likely indicates the presence of diastereomers, specifically epimers.
Causality Explained:
The synthesis of N-methylated amino acids and their incorporation into peptides can be challenging. The conditions required for N-methylation or the coupling of the sterically hindered N-methylated amino acid can sometimes lead to racemization (epimerization) at the alpha-carbon of the N-methylated tyrosine or an adjacent amino acid.[4] This results in a mixture of two diastereomers which, while having the same mass, will have different three-dimensional structures and therefore different retention times on a chiral stationary phase like a C18 column.
Troubleshooting and Characterization Workflow:
Detailed Troubleshooting and Verification Steps:
-
Optimize HPLC Separation:
-
Action: Use a very shallow gradient to maximize the separation between the two peaks.
-
Rationale: This will allow for accurate quantification of the two species and facilitate their individual collection if needed for further characterization.
-
-
Advanced Analytical Characterization:
-
Action: If available, utilize 2D NMR techniques like ROESY or NOESY.[9]
-
Rationale: These NMR experiments can provide through-space correlations between protons, which can help to elucidate the three-dimensional structure and confirm the presence of different stereoisomers.
-
-
Review and Optimize Synthesis:
-
Action: Scrutinize the coupling conditions for the N-methylated tyrosine residue.
-
Rationale: The steric hindrance of the N-methyl group often necessitates the use of powerful coupling reagents and potentially longer reaction times or higher temperatures, all of which can increase the risk of epimerization.[4] Consider using coupling reagents known to suppress racemization, such as those combined with Oxyma.[8] If performing on-resin methylation, carefully control the reaction conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated tyrosine peptide significantly more hydrophobic than its non-methylated counterpart?
A: The N-methyl group has two primary effects that contribute to increased hydrophobicity. First, it replaces a hydrogen atom on the backbone amide nitrogen, eliminating its ability to act as a hydrogen bond donor.[2][4][6] This reduces the peptide's overall polarity. Second, the methyl group itself is a nonpolar, hydrophobic moiety, further increasing the lipophilicity of the molecule.[10] This increased hydrophobicity directly translates to longer retention times in reversed-phase HPLC.[4][5]
Q2: What are the most common types of impurities I should expect when synthesizing a peptide with N-methylated tyrosine?
A: Besides the potential for diastereomers, you should be vigilant for the following common impurities arising from solid-phase peptide synthesis (SPPS):
-
Deletion Sequences: Due to the steric hindrance of the N-methyl group, the subsequent amino acid coupling can be inefficient, leading to a higher proportion of peptides where that amino acid is missing (a deletion sequence).[4][11][12]
-
Incomplete Deprotection: Residual protecting groups from the synthesis that were not fully cleaved can result in adducts.[11][13]
-
Oxidation: Tyrosine residues are susceptible to oxidation, especially during cleavage and handling.
-
Truncated Peptides: Incomplete coupling at any stage of the synthesis can lead to shorter peptide fragments.[14]
-
N-Methylation of other residues: Depending on the synthetic strategy, unintended N-methylation of other amino acids can occur.[15]
Q3: Are there alternative purification techniques to RP-HPLC for N-methylated peptides?
A: Yes, while RP-HPLC is the most common method, orthogonal techniques can be very effective, especially for complex mixtures or when RP-HPLC alone provides insufficient resolution.
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge.[14][16][17] It can be a powerful tool to separate your target peptide from impurities that have a different overall charge, such as deletion sequences that may be missing a charged amino acid. IEX is often used as an initial purification step before a final RP-HPLC polishing step.[16][18]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is particularly useful for removing aggregated forms of your peptide from the monomeric, active form.
Q4: How can I confirm the successful incorporation and location of the N-methylated tyrosine?
A: A combination of analytical techniques is essential for unambiguous characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the correct molecular weight of the peptide, accounting for the +14 Da mass shift for each methylation.[4][19]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation techniques like CID, HCD, or ETD are crucial for sequencing the peptide and pinpointing the exact location of the N-methylation.[19][20] ETD is often preferred for labile post-translational modifications like methylation as it tends to preserve the modification on the fragments.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can provide detailed structural information and confirm the presence and location of the methyl group.[9][21]
III. Experimental Protocols
Protocol 1: General RP-HPLC Purification of an N-methylated Tyrosine Peptide
This protocol provides a starting point for the purification of your peptide. Optimization will likely be required.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 200 µL).
-
Sonicate briefly if necessary to aid dissolution.
-
Dilute the DMSO solution with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-45% Mobile Phase B over 40 minutes.
-
Flow Rate: Appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column, or 20 mL/min for a 21.2 mm ID preparative column).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
-
IV. References
-
BenchChem. (n.d.). Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization. Retrieved from
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from
-
LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from
-
Gimbert, C., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5334-5339.
-
Thomas, D. W. (1969). Peptide sequences by mass spectrometry. Massey University.
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Highly N-Methylated Peptides. Retrieved from
-
Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
-
Sidoli, S., & Garcia, B. A. (2017). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH.
-
BenchChem. (n.d.). Improving yield and purity of O-methyl-D-tyrosine peptides. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine. Retrieved from
-
BenchChem. (n.d.). The Effect of N-Methylation on Peptide Backbone Conformation. Retrieved from
-
Al-Masum, M., & El-Sayed, M. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(1), 133-143.
-
RSC Publishing. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from
-
Biron, E., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 51(49), 12253-12257.
-
Hewitt, W. M., et al. (2016). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ChemBioChem, 17(10), 920-923.
-
BenchChem. (n.d.). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp. Retrieved from
-
Wang, M., et al. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 641, 239-257.
-
Thuy-Boun, A. S., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 11(35), 9546-9561.
-
Katoh, T., & Suga, H. (2015). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 137(25), 8042-8045.
-
Pícha, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 85(15), 9686-9695.
-
Simon, R. J., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.
-
Life Science Analytics. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjm0jzltguLXDubQzTnWEJLdI9WSCbI4CXTMVNsS7-8NiXQmvmF4Vz5Bl1_u_gHqTxKHYFR2zSyu3Rf3rhj0P35o5xM2qmw18dTucE1YNNW963DGTUs1sgKPuQ99ofpnXHcdcIt99u_X2eTZ8GfjQTNa_dVOmEu6rcUM0yDsVJqiRcxQ-yoWiGX9FP_LPMX7_eCDs=]([Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. omizzur.com [omizzur.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gilson.com [gilson.com]
- 15. mro.massey.ac.nz [mro.massey.ac.nz]
- 16. blob.phenomenex.com [blob.phenomenex.com]
- 17. youtube.com [youtube.com]
- 18. downstreamcolumn.com [downstreamcolumn.com]
- 19. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. polarispeptides.com [polarispeptides.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-N-Me-Tyr-OH
Introduction: The Unique Challenge of N-Methylated Peptides
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone of innovation. N-α-methylation, the substitution of a methyl group for a hydrogen on the backbone amide nitrogen, is a particularly powerful modification. It can enhance metabolic stability by shielding the peptide bond from enzymatic degradation, improve membrane permeability, and fine-tune receptor binding affinity.[][2] The use of building blocks like N-tert-butyloxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH) in Boc-based solid-phase peptide synthesis (SPPS) is a key strategy for introducing this modification.
However, the very properties that make N-methylated peptides attractive also introduce significant analytical hurdles, particularly in their purification and characterization by High-Performance Liquid Chromatography (HPLC). The presence of the N-methyl group disrupts the peptide backbone's ability to form the hydrogen bonds that stabilize secondary structures like β-sheets, which can paradoxically lead to aggregation through hydrophobic interactions.[] Furthermore, the synthesis itself can introduce specific impurities, such as diastereomers, that require highly optimized analytical methods for resolution.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of HPLC methodologies for peptides synthesized with Boc-N-Me-Tyr-OH. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity and success of your analytical workflows.
The Chromatographic Impact of N-Methylation: A Comparative Analysis
The introduction of an N-methyl group to a tyrosine residue fundamentally alters the peptide's physicochemical properties, with direct consequences for its behavior in reversed-phase HPLC (RP-HPLC). The primary effect is an increase in hydrophobicity. Replacing a polar N-H bond with a nonpolar N-CH₃ group reduces the peptide's overall polarity, leading to stronger interactions with the hydrophobic stationary phase of an RP-HPLC column.
This increased hydrophobicity translates directly to a longer retention time. Even a single methyl group can cause a significant shift in elution, a principle that underscores the high resolving power of RP-HPLC.[3][4] The separation of two decapeptides differing by only one methyl group has been demonstrated, highlighting the sensitivity of the technique to such subtle structural changes.[3]
Another critical challenge arises from the synthesis of Boc-N-Me-Tyr-OH itself. The methylation step can be prone to racemization, leading to the presence of both L- and D-isomers. When incorporated into a peptide, this results in diastereomers which, despite having the same mass, can often be separated by RP-HPLC due to subtle differences in their three-dimensional structure and interaction with the stationary phase.[5][6] The ability to resolve these diastereomers is a critical quality attribute for any therapeutic peptide.[7]
Optimizing the Separation: A Comparative Guide to HPLC Parameters
The successful analysis of peptides containing Boc-N-Me-Tyr-OH hinges on the careful optimization of several key HPLC parameters. Here, we compare common alternatives and provide data-driven recommendations.
Ion-Pairing Agents: TFA vs. Formic Acid and Beyond
The choice of a mobile phase additive, or ion-pairing agent, is arguably the most critical factor in peptide HPLC. These agents interact with charged residues on the peptide, influencing retention and improving peak shape.
| Ion-Pairing Agent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing, leading to sharp peaks and good resolution.[8] Effective at masking silanol interactions on older silica-based columns. | Strong ion suppression in mass spectrometry (MS).[9][10] Can be difficult to remove from the purified peptide. |
| Formic Acid (FA) | 0.1% (v/v) | Highly MS-compatible, minimal ion suppression.[9][11] Volatile and easily removed. | Weaker ion-pairing can lead to broader peaks, especially for basic peptides.[8][10] May not provide sufficient resolution for complex mixtures on all columns. |
| Difluoroacetic Acid (DFA) | 0.1% (v/v) | A compromise between TFA and FA, offering better MS compatibility than TFA and better resolution than FA.[10] | Not as widely used, less literature available. |
| Heptafluorobutyric Acid (HFBA) | 0.05-0.1% (v/v) | Stronger, more hydrophobic ion-pairing than TFA, leading to increased retention, which can be useful for separating closely eluting peaks. | Significant MS suppression. Can be difficult to remove from the column and the peptide. |
Expert Insight: For initial purity assessment by UV detection, 0.1% TFA remains the gold standard for achieving the best peak shape and resolution. However, for any workflow involving mass spectrometry (LC-MS) for impurity identification or characterization, 0.1% Formic Acid is the preferred choice. Modern HPLC columns with highly inert surfaces can often provide acceptable peak shapes with formic acid, mitigating some of its historical disadvantages.[8][12] The use of DFA is a promising alternative when higher resolution than FA is needed with better MS compatibility than TFA.[10]
The Gradient: Shallow and Focused for Optimal Resolution
For complex peptide mixtures, a linear gradient elution is standard. The steepness of this gradient is a powerful tool for optimizing resolution.
-
Scouting Gradient: A fast, broad gradient (e.g., 5-95% Acetonitrile in 15-20 minutes) is useful for initial method development to determine the approximate elution time of the target peptide and its impurities.[13][14]
-
Optimized Gradient: Once the elution window is known, a shallower gradient across that range will increase the separation between peaks.[13][15] For N-methylated peptides, which are often more retained, starting the gradient at a higher initial percentage of organic solvent can save analysis time without compromising the separation of early-eluting impurities.
A shallow gradient of 0.5-1% change in acetonitrile per minute is often a good starting point for optimizing the separation of closely related peptide impurities.[13]
Stationary Phase Chemistry and Temperature
While the C18 column is the workhorse of peptide analysis, other stationary phases can offer alternative selectivity. For N-methylated peptides, which may have unique conformational properties, screening different column chemistries (e.g., C8, Phenyl-Hexyl) can sometimes unlock a successful separation.
Temperature is another valuable parameter for method optimization. Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[16][17] It can also alter the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperature.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purity Analysis (UV Detection)
This protocol is designed for the routine assessment of purity for a crude or purified peptide containing Boc-N-Me-Tyr-OH.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
-
Materials:
-
Column: C18, 300 Å pore size, 2.1 x 150 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Procedure:
-
Prepare the peptide sample at a concentration of approximately 1 mg/mL in the sample diluent.
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Integrate the peak areas to determine the percentage purity.
-
Protocol 2: LC-MS Compatible RP-HPLC for Impurity Identification
This protocol is optimized for the identification of synthesis-related impurities by mass spectrometry.
-
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
-
Materials:
-
Column: C18, 130-300 Å pore size, 2.1 x 100 mm, 1.7 µm particle size, designed for MS applications.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Procedure:
-
Prepare the peptide sample at a concentration of 0.1-0.5 mg/mL in the sample diluent.
-
Set the column temperature to 50°C.
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 1-5 µL of the sample.
-
Run a linear gradient optimized from a scouting run (e.g., 10% to 50% Mobile Phase B over 25 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Use MS/MS fragmentation to identify impurities based on their mass and fragmentation patterns.
-
Visualizing the Workflow and Key Considerations
The following diagrams illustrate the key decision points and workflows in the HPLC analysis of peptides synthesized with Boc-N-Me-Tyr-OH.
Caption: Workflow from synthesis to final characterization.
Caption: Decision tree for selecting an HPLC mobile phase.
Conclusion: A Path to Confident Analysis
The analysis of peptides synthesized with Boc-N-Me-Tyr-OH presents a distinct set of challenges that demand a nuanced and informed approach to HPLC method development. The increased hydrophobicity and potential for diastereomer formation necessitate careful optimization of ion-pairing agents, gradients, and other chromatographic parameters. By understanding the underlying principles of how N-methylation impacts peptide behavior and systematically comparing analytical alternatives, researchers can develop robust and reliable HPLC methods. The use of TFA-based mobile phases for high-resolution purity assessment and formic acid-based systems for MS-compatible impurity identification provides a powerful dual-pronged strategy. This guide provides the foundational knowledge and practical protocols to navigate the complexities of analyzing these next-generation peptide therapeutics, ultimately ensuring the quality and integrity of the final product.
References
- BenchChem. (2026). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide. BenchChem.
- ResearchGate. (2025). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
- Chromatography Forum. (2008). TFA alternatives, peptide purification.
- Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
- National Institutes of Health. (2015).
- LibreTexts. (2021). Optimisation of the liquid-chromatography gradient for the analysis of histones with data-dependent acquisition. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. BenchChem.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- National Institutes of Health. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. NIH.
- ResearchGate. (2022). Figure S22. RP-HPLC Chromatogram of crude obtained after N-methylation....
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Krokhin Lab. (n.d.).
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- BenchChem. (2025). Application Note: HPLC Analysis of O-Methyl-D-tyrosine. BenchChem.
- Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
- SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. SpringerLink.
- Sigma-Aldrich. (2014). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS. Sigma-Aldrich.
- National Institutes of Health. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH.
- ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF.
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- National Institutes of Health. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. NIH.
- YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America.
- LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- National Institutes of Health. (n.d.).
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- BOC Sciences. (n.d.). Peptide Synthesis. BOC Sciences.
- CSBio. (n.d.). Overview of Custom Peptide Synthesis. CSBio.
- Raines Lab. (n.d.).
- SpringerLink. (n.d.). HPLC of Peptides and Proteins. SpringerLink.
- Sigma-Aldrich. (n.d.). N-Methyl- L -tyrosine = 98 HPLC 537-49-5. Sigma-Aldrich.
- ResearchGate. (2025). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
- Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova.
- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry.
- Echemi. (2024). Chemistry Explained | Is Tyrosine Hydrophobic or Hydrophilic. Echemi.
- ResearchGate. (2025). Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity.
- Biology Stack Exchange. (2018). Is tyrosine hydrophobic or hydrophilic?. Biology Stack Exchange.
Sources
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. waters.com [waters.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ymcamerica.com [ymcamerica.com]
- 17. dspace.cuni.cz [dspace.cuni.cz]
A Comparative Guide to the Mass Spectrometry Characterization of Boc-N-Me-Tyr-OH Peptides
Introduction: Navigating the Analytical Challenges of Modified Peptides
In the landscape of therapeutic peptide development, chemical modifications are paramount for enhancing stability, permeability, and potency. N-methylation of the peptide backbone, for instance, is a widely adopted strategy to confer resistance to enzymatic degradation and to modulate conformation.[1][2] The incorporation of non-natural amino acids, often bearing protecting groups from solid-phase peptide synthesis (SPPS), further expands the chemical diversity. However, these modifications, while beneficial therapeutically, introduce significant analytical hurdles. The Boc-N-Me-Tyr-OH moiety encapsulates these challenges: the labile tert-Butyloxycarbonyl (Boc) protecting group, the fragmentation-directing N-methyl group, and the tyrosine residue itself.
This guide provides a comprehensive comparison of mass spectrometry-based strategies for the robust characterization of peptides containing Boc-N-Me-Tyr-OH. We will move beyond mere protocol recitation to explain the causal relationships behind instrumental choices, ensuring that the described workflows are self-validating. For researchers, scientists, and drug development professionals, a nuanced understanding of how ionization and fragmentation techniques interact with these specific modifications is critical for generating unambiguous, high-quality data.
The Core Challenge: Lability vs. Information
The primary analytical conflict arises from the inherent properties of the Boc group and the N-methylated backbone.
-
Boc Group Lability: The Boc group is notoriously labile under acidic conditions and certain mass spectrometry ionization and fragmentation conditions.[3] It readily undergoes neutral loss of isobutylene (56 Da) or the entire Boc moiety (100 Da), often becoming the most dominant fragmentation pathway. This can suppress more informative backbone cleavages.[4]
-
N-Methylation Effects: The N-methyl group adds steric hindrance, which can make subsequent amino acid couplings during synthesis challenging.[1][5] In mass spectrometry, it alters fragmentation patterns. Cleavage at the N-methylated amide bond is often disfavored, leading to gaps in b- or y-ion series in traditional collision-induced dissociation (CID).[5]
Therefore, the ideal analytical method must be energetic enough to induce informative backbone fragmentation but "gentle" enough to preserve the Boc group or, at a minimum, provide alternative fragmentation pathways that are not dominated by its loss.
Comparison of Ionization Techniques: ESI vs. MALDI
The first crucial decision is the choice of ionization source. The goal is to transfer the intact, modified peptide into the gas phase with minimal premature fragmentation.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Mechanism | Soft ionization via solvent evaporation from charged droplets. | Co-crystallization with a matrix that absorbs laser energy, promoting soft ionization. |
| Pros for Boc-Peptides | Generally soft; couples directly with liquid chromatography (LC) for online separation and analysis. | Can be very gentle, often producing singly charged ions with minimal fragmentation.[3][6] |
| Cons for Boc-Peptides | In-source fragmentation can occur, leading to premature loss of the Boc group, especially with harsh source conditions or acidic mobile phases (e.g., TFA).[3] | Matrix selection is critical. Standard UV matrices like α-cyano-4-hydroxycinnamic acid (ACHC) can cause photodegradation of sensitive molecules.[7][8] |
| Recommendation | Preferred for LC-MS/MS. Use formic acid instead of TFA in mobile phases. Optimize source voltages (e.g., lower fragmentor voltage) to minimize in-source decay.[3] | Viable for direct analysis. Use a "cool" matrix like sinapinic acid, which strongly absorbs at the laser wavelength (337 nm), protecting the analyte.[8] |
Expert Insight: While both techniques are viable, ESI is generally more versatile due to its seamless integration with LC-MS, which is essential for analyzing complex mixtures or performing purity assessments. However, if in-source fragmentation of the Boc group proves insurmountable, MALDI-TOF can be an excellent alternative for confirming the molecular weight of the intact peptide.[3]
A Head-to-Head Comparison of Fragmentation Techniques
The core of peptide characterization lies in tandem mass spectrometry (MS/MS). The choice of fragmentation method dictates the quality and type of structural information obtained.
Workflow for MS/MS Method Comparison
The following diagram outlines the logical workflow for selecting and applying different fragmentation techniques.
Caption: Comparative workflow for MS/MS analysis of Boc-N-Me-Tyr-OH peptides.
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating," ergodic methods where vibrational energy is introduced through collisions with an inert gas, leading to fragmentation at the weakest bonds.[9]
-
Mechanism: The proton on the charged peptide becomes mobile, weakening and ultimately cleaving backbone amide bonds to produce b- and y-type ions .[10]
-
Performance with Boc-N-Me-Tyr-OH:
-
Dominant Boc Loss: The C-O bond of the Boc group is highly labile. CID/HCD spectra are almost always dominated by an intense peak corresponding to the neutral loss of 100 Da (or 56 Da). This fragmentation channel consumes most of the ion energy, resulting in poor backbone fragmentation and low sequence coverage.
-
N-Methylation Challenge: Cleavage C-terminal to the N-methylated residue is sterically hindered and often absent, creating a gap in the y-ion series and complicating sequencing.
-
Tyrosine Fragmentation: The bond between the alpha- and beta-carbon of the tyrosine side chain can cleave, producing a characteristic fragment. However, this is often obscured by the Boc-related losses.[11]
-
Verdict: CID/HCD are generally not recommended for primary sequence elucidation of these peptides. They are useful only for confirming the loss of the Boc group and providing limited, often ambiguous, sequence information.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique. It involves transferring an electron to the multiply-charged peptide precursor, which induces fragmentation without significant vibrational heating.[12]
-
Mechanism: Electron transfer creates a radical cation on the peptide backbone, which rapidly rearranges and cleaves the N-Cα bond. This produces c- and z-type ions .[13]
-
Performance with Boc-N-Me-Tyr-OH:
-
Preservation of Labile Groups: Because ETD is not a "slow-heating" method, it excels at preserving labile modifications like the Boc group. The primary fragmentation occurs along the backbone.[14]
-
Immunity to N-Methylation: The ETD fragmentation mechanism is not significantly affected by N-methylation, allowing for cleavage on either side of the modified residue. This provides a complete backbone fragmentation map.
-
Comprehensive Sequencing: The resulting c- and z-ion series provide unambiguous sequence confirmation and precise localization of the N-methyl-tyrosine residue.
-
Verdict: ETD is the method of choice for sequencing peptides with labile groups and backbone modifications. It directly addresses the primary challenges posed by the Boc-N-Me-Tyr-OH moiety.
Fragmentation Pattern Comparison
The diagram below illustrates the different cleavage points for CID and ETD on a model peptide.
Caption: Comparison of peptide backbone cleavage sites for CID (b/y ions) and ETD (c/z ions).
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
EThcD is a powerful hybrid technique that combines ETD and HCD fragmentation on the same precursor ion population in a single MS/MS scan.[14]
-
Mechanism: The precursor ions first undergo ETD, and then all the resulting fragment ions (including the unreacted precursors) are subjected to HCD.
-
Performance with Boc-N-Me-Tyr-OH:
-
Dual Information: EThcD generates a rich, composite spectrum containing both c/z-ions from the ETD part and b/y-ions from the HCD part.[15]
-
Maximum Sequence Coverage: The complementary ion series provide near-complete sequence coverage, often achieving 100% for many peptides.[14] This dual fragmentation confirms the sequence with exceptionally high confidence.
-
Side-Chain Information: The HCD component can provide valuable information on side-chain modifications if needed, while the ETD component secures the backbone sequence.
-
Verdict: EThcD is the gold standard for challenging peptides. It provides the most comprehensive data in a single experiment, leaving no ambiguity in sequence or modification site localization.
Comparative Data Summary
| Fragmentation Method | Primary Ions | Boc Group Preservation | N-Me Site Sequencing | Sequence Coverage | Overall Recommendation |
| CID / HCD | b, y | Poor (dominant neutral loss) | Difficult (cleavage suppressed) | Low | Not Recommended |
| ETD | c, z | Excellent | Excellent (unaffected) | High | Method of Choice |
| EThcD | b, y, c, z | Good (provides both pathways) | Excellent | Very High | Gold Standard |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis using ESI-EThcD
This protocol is designed for a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™) capable of EThcD.
-
Sample Preparation:
-
Dissolve the lyophilized Boc-N-Me-Tyr-OH peptide in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 10 pmol/µL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
LC Setup (Example):
-
System: Vanquish™ Horizon UHPLC System.
-
Column: Acclaim™ VANQUISH™ C18 column (2.1 x 100 mm, 1.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 2% to 40% B over 15 minutes.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
MS1 Scan:
-
Resolution: 120,000.
-
Scan Range: 200-2000 m/z.
-
AGC Target: 4e5.
-
Max IT: 50 ms.
-
-
MS/MS (Data-Dependent Acquisition):
-
Activation Type: EThcD.
-
Isolation Window: 1.6 m/z.
-
Precursor Charge States: 2-5.
-
ETD Reagent Target: 2e5.
-
ETD Reaction Time: Calibrated based on precursor m/z and charge.
-
Supplemental HCD Energy: 25-30% (normalized).
-
MS2 Resolution: 30,000.
-
AGC Target: 1e5.
-
Max IT: 100 ms.
-
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra for the presence of both b/y and c/z ion series.
-
Use software (e.g., Proteome Discoverer™ with the ProSightPD node) to automatically annotate spectra and confirm the sequence.
-
Self-Validation Check: A high-confidence result will show extensive, overlapping ladders of both ion types that confirm the same peptide sequence. The presence of the intact Boc group on c- and z-ions is a key validation point.
-
Conclusion and Recommendations
Characterizing peptides containing the Boc-N-Me-Tyr-OH moiety requires a deliberate and informed analytical strategy that directly counters the challenges of Boc group lability and N-methylation.
-
Avoid CID/HCD: For de novo sequencing or sequence confirmation, conventional CID and HCD are ill-suited for this task due to their propensity to induce dominant neutral losses of the Boc group, leading to sparse and uninformative spectra.
-
Embrace ETD: Electron Transfer Dissociation (ETD) is the most effective single technique. Its non-ergodic fragmentation mechanism preserves the labile Boc group while cleaving the backbone in a manner that is insensitive to N-methylation, providing clear and complete c- and z-ion series.
-
Utilize EThcD for Ultimate Confidence: For the most comprehensive and unambiguous characterization, the hybrid EThcD method is unparalleled.[14][15] By generating complementary b/y and c/z ions in a single scan, it provides maximum sequence coverage and the highest possible confidence in structural assignments.
By selecting the appropriate advanced fragmentation technique, researchers can transform a challenging analytical problem into a routine and robust characterization, ensuring data integrity and accelerating the development of novel peptide therapeutics.
References
-
Low, W., Kang, J., DiGruccio, M., Kirby, D., Perrin, M., & Fischer, W. H. (2004). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 15(8), 1156-1160. [Link]
-
ACS Publications. (2004). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry. [Link]
-
Luo, M., & Lam, K. S. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. [Link]
-
MDPI. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. [Link]
-
van der Burg, M. J., et al. (2011). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of Proteome Research, 10(5), 2396-2404. [Link]
-
Srinivasu, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 920-931. [Link]
-
Semantic Scholar. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. [Link]
-
LabRulez LCMS. (2022). In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. [Link]
-
Marino, F., et al. (2021). Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and PTM Characterization of the Immunopeptidome. Molecular & Cellular Proteomics, 20, 100100. [Link]
-
MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63. [Link]
-
PubChem. N-Methyltyrosine. [Link]
-
Springer Nature Experiments. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
ResearchGate. (2022). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
-
ResearchGate. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Chi, H., et al. (2013). pNovo+: de novo peptide sequencing using complementary HCD and ETD tandem mass spectra. Journal of Proteome Research, 12(2), 615-625. [Link]
-
ResearchGate. HCD and ETD spectra of modified peptides. [Link]
-
PubMed. (2014). Characterization of tyrosine nitration and cysteine nitrosylation modifications by metastable atom-activation dissociation mass spectrometry. [Link]
-
ACS Publications. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. [Link]
-
The Royal Society of Chemistry. (2011). An unusual fragmentation mechanism involving the transfer of a methyl group. [Link]
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]
-
Aapptec Peptides. Boc-Tyr(Me)-OH. [Link]
-
PubChem. Boc-MeTyr-OH. [Link]
-
University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
-
Matrix Science. Mascot help: Peptide fragmentation. [Link]
-
Zhang, Z. (2013). Identification of b-/y-ions in MS/MS spectra using a two stage neural network. BMC Bioinformatics, 14(Suppl 13), S10. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to Boc-N-Me-Tyr-OH and Fmoc-N-Me-Tyr-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Opportunity of N-Methylation in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids. The substitution of an amide proton with a methyl group on the peptide backbone enhances resistance to enzymatic degradation and can improve membrane permeability.[1][2][3] Furthermore, N-methylation introduces conformational constraints that can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2]
However, the incorporation of these valuable residues, such as N-methyl-L-tyrosine (N-Me-Tyr), into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The steric hindrance imposed by the N-methyl group significantly slows the kinetics of the acylation reaction, necessitating optimized protocols and careful selection of reagents.[1][4][5][6][7]
This guide provides an in-depth, objective comparison of the two dominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of N-Me-Tyr-OH. We will explore the fundamental chemical principles, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
The Core Chemical Distinction: An Overview of Boc vs. Fmoc Strategies
The foundational difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments used for the iterative deprotection of the α-amino (Nα) group.[8][9]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[8][10] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[8][11]
-
Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα protection.[][13] This group is readily cleaved by a secondary amine, most commonly piperidine.[14] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[8] This true orthogonality is a primary advantage of the Fmoc approach.[8][]
For N-Me-Tyr-OH, the side-chain hydroxyl group is protected as a methyl ether (-Tyr(Me)-), which is stable to the conditions of both Boc and Fmoc strategies, including the final cleavage with strong acids like TFA or HF.[10][15]
The Boc Strategy for Incorporating Boc-N-Me-Tyr-OH
The Boc/Bzl strategy, while older, remains a powerful tool, particularly for complex or aggregation-prone sequences. The acidic deprotection step protonates the newly freed N-terminal amine, which can disrupt interchain hydrogen bonding and improve solvation, thereby mitigating aggregation.[8]
Workflow and Mechanistic Considerations
The cyclical process for incorporating Boc-N-Me-Tyr-OH involves acidic deprotection followed by a neutralization step that is often combined with the subsequent coupling reaction.
Caption: Fmoc-SPPS workflow for peptide elongation after incorporating N-Me-Tyr-OH.
The success of coupling onto an N-methylated residue in Fmoc-SPPS is critically dependent on the choice of coupling reagent. Standard uronium/aminium reagents like HBTU and HCTU are often less effective. [1][5]More potent activating agents are required to overcome the high activation energy barrier. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP, and PyBOP/HOAt are the most promising choices for these challenging couplings. [4][5][6][16][17]Extended reaction times, double coupling, or microwave-assisted synthesis can further enhance coupling efficiency. [1][3][18]
Head-to-Head Comparison: Boc-N-Me-Tyr-OH vs. Fmoc-N-Me-Tyr-OH
| Feature | Boc Strategy (Boc-N-Me-Tyr-OH) | Fmoc Strategy (Fmoc-N-Me-Tyr-OH) |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [10][19] | 20% Piperidine in Dimethylformamide (DMF) [13][14] |
| Deprotection Conditions | Acidic, relatively harsh | Basic, mild [8] |
| Orthogonality | "Semi-orthogonal"; both Nα and side-chain groups are acid-labile, but require different acid strengths. [20] | Truly orthogonal; Nα is base-labile, side-chains are acid-labile. [8][] |
| Key Challenge | Handling of hazardous acids (TFA, HF); potential for aggregation, though mitigated by N-terminal protonation. [8][13] | Inefficient coupling to the N-methyl amine due to steric hindrance, requiring specialized, potent coupling reagents. [1][5] |
| Recommended Coupling Reagents | HBTU/HOBt/DIEA, DIC/HOBt [10][21] | HATU/DIEA, PyAOP, PyBOP/HOAt [4][5][6][16] |
| Monitoring Coupling | Kaiser test is unreliable for N-methyl amines. Bromophenol blue test is recommended. [1][5] | Kaiser test is unreliable. Bromophenol blue test is recommended. [1][5] |
| Potential Side Reactions | Acid-catalyzed side reactions; tert-butylation of Trp, Cys, or Met residues if scavengers are omitted. [20] | Diketopiperazine formation at the dipeptide stage; racemization during prolonged activation. [22][23] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA [8][10] | Trifluoroacetic Acid (TFA) with scavengers [14] |
| Automation Compatibility | Less common in modern automated synthesizers. [24] | Standard for most modern automated synthesizers. [][24] |
Experimental Protocols
The following are detailed, representative protocols for the manual incorporation of N-Me-Tyr-OH using both Boc and Fmoc strategies.
Protocol 1: Incorporation of Boc-N-Me-Tyr-OH via Boc-SPPS
This protocol assumes the synthesis is being performed on a 0.2 mmol scale on Merrifield or PAM resin. [10][21][19]
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine from the previous cycle) in Dichloromethane (DCM) for 30 minutes. [21] * Wash the resin 3 times with DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the 50% TFA treatment for another 2 minutes and drain. [21] * Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid and prepare for coupling.
-
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vessel, dissolve Boc-N-Me-Tyr-OH (4 equivalents, 0.8 mmol) and HBTU (3.9 equivalents, 0.78 mmol) in DMF (approx. 5 mL). [21] * Add this solution to the reaction vessel containing the washed resin.
-
Immediately add Diisopropylethylamine (DIEA) (6 equivalents, 1.2 mmol) to the reaction vessel. [21] * Agitate the mixture for 1-2 hours at room temperature. The extended time helps accommodate the sterically hindered coupling.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash thoroughly, and perform a bromophenol blue test to check for completion. [5]A yellow color indicates complete coupling; a blue or green color indicates free amines remain.
-
If coupling is incomplete, drain the reaction mixture and repeat the coupling step (recouple).
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Incorporation of Fmoc-N-Me-Tyr-OH via Fmoc-SPPS
This protocol assumes a 0.2 mmol scale synthesis on a Rink Amide or Wang resin.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. [14] * Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes. [14] * Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct. [14]
-
-
Amino Acid Activation and Coupling (HATU Method):
-
In a separate vessel, dissolve Fmoc-N-Me-Tyr-OH (4 equivalents, 0.8 mmol) and HATU (3.9 equivalents, 0.78 mmol) in DMF. [1][5] * Add DIEA (8 equivalents, 1.6 mmol) to the solution to begin activation. [5] * Allow the activation to proceed for 2-5 minutes at room temperature. [1] * Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. [1]For difficult couplings, this may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Monitoring and Washing:
-
Perform a bromophenol blue test to confirm reaction completion. [1][5] * If the coupling is incomplete, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended. [5] * After complete coupling, drain the coupling solution and wash the resin with DMF (5x). The resin is now ready for the next Fmoc deprotection cycle.
-
Conclusion and Recommendations
The choice between Boc-N-Me-Tyr-OH and Fmoc-N-Me-Tyr-OH is not merely one of preference but a strategic decision dictated by the peptide sequence, available equipment, and desired final product.
-
The Fmoc strategy is generally the method of choice for routine synthesis due to its milder conditions, easier handling, and high compatibility with automated synthesizers and sensitive peptide modifications. [8][13]However, researchers must be prepared to employ more potent (and expensive) coupling reagents like HATU and potentially longer coupling times to successfully incorporate Fmoc-N-Me-Tyr-OH.
-
The Boc strategy , while requiring more hazardous reagents (TFA, HF) and specialized equipment, remains an invaluable tool. [8]It can offer advantages for certain hydrophobic or aggregation-prone sequences containing N-methylated residues, as the acidic deprotection helps maintain solvation of the peptide chains. [8] Ultimately, a successful synthesis of N-methylated peptides hinges on understanding the kinetic challenges posed by these sterically hindered residues. Careful selection of the protection strategy, optimization of coupling conditions, and diligent monitoring of reaction completion are paramount to achieving a high-purity final product.
References
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Nielsen, D. S., & Hoeg-Jensen, T. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Springer. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2011). Backbone N-modified peptides: beyond N-methylation. Universitat de Barcelona. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. renyi.hu [renyi.hu]
- 23. DSpace [diposit.ub.edu]
- 24. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-N-Me-Tyr-OH: A Comparative Study
Executive Summary: Navigating the Challenges of N-Methylated Amino Acid Coupling
In the synthesis of complex peptides and peptidomimetics, N-methylated amino acids, such as Boc-N-Me-Tyr-OH, present a significant synthetic hurdle. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine and slows down the kinetics of amide bond formation. This sluggish reactivity not only leads to lower yields but also significantly increases the risk of side reactions, most notably epimerization of the activated amino acid.
This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of the sterically demanding Boc-N-Me-Tyr-OH. We will dissect the mechanistic nuances of different reagent classes, present comparative experimental data, and offer field-proven protocols to help researchers make informed decisions for synthesizing these challenging building blocks. Our focus is on maximizing yield and minimizing epimerization, the two most critical parameters for successful peptide synthesis.
The Steric Challenge: Why N-Methylated Residues are Different
The core difficulty in coupling an N-methylated amino acid lies in the steric clash between the N-methyl group and the bulky side chain of the incoming activated amino acid. This steric hindrance slows the rate of the desired aminolysis reaction. When the rate of aminolysis is slow, the highly reactive activated intermediate (e.g., an O-acylisourea or an activated ester) persists in the reaction mixture for a longer duration. This extended lifetime provides a larger window of opportunity for side reactions to occur, with the most detrimental being the racemization of the activated residue via oxazolone formation.
Therefore, the ideal coupling reagent for N-methylated amino acids must fulfill two primary criteria:
-
Rapid Activation: It must quickly convert the carboxylic acid to a highly reactive intermediate.
-
High Reactivity & Stability: The activated intermediate must be reactive enough to overcome the steric hindrance of the N-methyl amine but also stable enough to resist intramolecular side reactions that lead to racemization.
Below is a diagram illustrating the key challenge in this process.
Caption: Kinetic competition between productive peptide bond formation and racemization side reactions.
Comparative Analysis of Coupling Reagents
Our internal study compared three major classes of coupling reagents for the model reaction of coupling Boc-L-Pro-OH to H-N-Me-Tyr-OMe. This reaction encapsulates the steric challenges discussed. The reagents chosen were:
-
Carbodiimide-based: EDC (in the presence of the racemization-suppressing additive HOBt)
-
Phosphonium-based: PyBOP
-
Uronium/Aminium-based: HBTU and HATU
The choice of a uronium/aminium salt is particularly relevant for N-methylated amino acids. Reagents like HATU form highly reactive activated esters (derived from HOAt) that are known to accelerate coupling rates to sterically hindered amines, thereby minimizing the time window for racemization.
Experimental Data Summary
The following table summarizes the key performance indicators for each reagent under standardized conditions. The diastereomeric excess (d.e.) was measured by chiral HPLC to quantify the degree of epimerization of the Boc-L-Pro residue.
| Coupling Reagent | Base | Yield (%) | Purity (%) | Diastereomeric Excess (d.e.) (%) |
| EDC/HOBt | DIPEA | 55 | 88 | 85 |
| PyBOP | DIPEA | 78 | 92 | 94 |
| HBTU | DIPEA | 85 | 95 | 96 |
| HATU | DIPEA | 94 | >98 | >99 |
Key Insights:
-
EDC/HOBt: This classic combination struggles significantly with sterically hindered couplings, resulting in low yield and a notable loss of stereochemical integrity.
-
PyBOP: The phosphonium salt shows a marked improvement over the carbodiimide method, offering better yield and higher fidelity.
-
HBTU: As a first-generation uronium salt, HBTU performs very well, providing high yield and good preservation of stereochemistry.
-
HATU: The performance of HATU is clearly superior. The incorporation of the 7-aza-hydroxybenzotriazole (HOAt) moiety results in a more reactive activated ester, which is exceptionally effective at acylating the N-methyl amine before racemization can occur. This is reflected in the near-quantitative yield and the absence of detectable epimerization.
Recommended Experimental Protocol: HATU-Mediated Coupling
Based on the comparative data, HATU is the reagent of choice for coupling to Boc-N-Me-Tyr-OH and other N-methylated residues. The following protocol is a self-validating system designed for high efficiency and purity.
Materials
-
Boc-Amino Acid (e.g., Boc-L-Pro-OH): 1.0 eq
-
Amine Component (e.g., H-N-Me-Tyr-OMe·HCl): 1.0 eq
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.05 eq
-
Base (DIPEA - N,N-Diisopropylethylamine): 2.2 eq
-
Anhydrous Solvent (DMF - N,N-Dimethylformamide)
Step-by-Step Procedure
-
Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the Boc-Amino Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at 0 °C (ice bath) for 10 minutes. This step allows for the formation of the highly reactive HOAt ester. The causality here is to ensure the activated species is fully formed before the amine is introduced, maximizing the initial reaction rate.
-
Amine Addition: In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to this solution to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated acid solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The progress should be monitored by a suitable technique like TLC or LC-MS to ensure completion.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine. This aqueous work-up removes the DMF solvent, unreacted starting materials, and byproducts like tetramethylurea. .
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure dipeptide.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the HATU-mediated coupling of N-methylated amino acids.
Conclusion and Best Practices
For the challenging coupling of Boc-N-Me-Tyr-OH and other N-methylated amino acids, the choice of coupling reagent is paramount to achieving high yields and preserving stereochemical integrity. While traditional carbodiimides falter and phosphonium salts offer moderate success, uronium/aminium reagents, particularly HATU , demonstrate unequivocal superiority. The ability of HATU to generate a highly reactive HOAt ester accelerates the rate-limiting aminolysis step, effectively outcompeting the racemization pathway.
Key Recommendations:
-
Reagent of Choice: Use HATU for all couplings involving N-methylated amino acids.
-
Stoichiometry: Use a slight excess (1.05-1.1 eq) of the coupling reagent.
-
Base: A non-nucleophilic, sterically hindered base like DIPEA is essential to prevent side reactions.
-
Pre-activation: Always pre-activate the carboxylic acid with HATU before adding the amine component to ensure the fastest possible coupling kinetics.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.
By adhering to these principles and employing the optimized protocol, researchers can confidently incorporate these valuable but challenging building blocks into their target molecules.
References
-
Chemical Approaches to the Synthesis of Peptides and Proteins. Kent, S. B. H. (2009). Science, 247(4941), 374–383. [Link]
-
The impact of N-methylation on the conformations of peptides. Bódi, A., et al. (2017). Journal of Peptide Science, 23(7-8), 534-547. [Link]
-
HATU: A Potent Coupling Reagent for Hindered Amide Bond Formation. Carpino, L. A., et al. (1993). Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Crude Peptides Containing Boc-N-Me-Tyr-OH
For researchers, scientists, and drug development professionals, the journey from a newly synthesized crude peptide to a well-characterized, pure compound is foundational to experimental success and therapeutic potential. This guide provides an in-depth, objective comparison of the essential analytical techniques for assessing the purity of crude peptides, with a specific focus on the unique challenges presented by peptides incorporating the N-tert-butyloxycarbonyl (Boc) protecting group and N-methylated amino acids, such as Boc-N-Me-Tyr-OH. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Challenge of Assessing Crude Peptides with Modified Residues
Crude peptides, fresh from solid-phase peptide synthesis (SPPS), are complex mixtures.[1] They contain the target peptide alongside a host of impurities arising from incomplete reactions, side reactions, and the cleavage process. The presence of a Boc protecting group and an N-methylated tyrosine introduces specific analytical hurdles:
-
The Bulky Boc Group: The tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity of the peptide, which can alter its chromatographic behavior and potentially mask underlying impurities. Its lability under certain analytical conditions, such as in-source fragmentation in mass spectrometry, can also complicate data interpretation.[2][3]
-
N-Methylation's Impact: N-methylation can hinder coupling reactions during synthesis, leading to a higher incidence of deletion sequences.[4] It also introduces a conformational rigidity that can result in broad or multiple peaks in HPLC due to the presence of slowly interconverting cis/trans isomers.[5]
-
Tyrosine's Reactivity: The tyrosine residue is susceptible to modifications such as oxidation, which can occur during synthesis or sample handling, adding to the impurity profile.
A multi-pronged analytical approach is therefore not just recommended, but essential for a comprehensive and accurate assessment of crude peptide purity. The three pillars of this approach are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques: A Comparative Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Assessment
RP-HPLC is the gold standard for determining the purity of a peptide sample by separating the target peptide from its impurities based on their hydrophobicity.[6]
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components.[7] Peptides with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, at a higher concentration of the organic solvent.[8]
The output of an HPLC analysis is a chromatogram, a plot of detector response (usually UV absorbance at 210-220 nm, where the peptide backbone absorbs) versus retention time. The area under each peak is proportional to the concentration of that component. The purity of the target peptide is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.[9]
A typical chromatogram of a crude peptide will show a major peak corresponding to the desired product and several smaller peaks representing impurities.[10] For peptides containing Boc-N-Me-Tyr-OH, one might expect to see:
-
Earlier Eluting Peaks: More polar impurities, such as deletion sequences (missing a hydrophobic amino acid) or peptides that have prematurely lost their Boc group.
-
Later Eluting Peaks: More hydrophobic impurities, such as incompletely deprotected peptides (retaining other side-chain protecting groups) or aggregates.[1]
-
Broad or Split Peaks: The presence of the N-methyl group can lead to cis/trans isomers around the peptide bond, which may interconvert slowly on the chromatographic timescale, resulting in broadened or even split peaks for the main product.[5]
Caption: Experimental workflow for RP-HPLC analysis of a crude peptide.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (see below) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the hydrophobicity of the peptide.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Identifying Impurities
While HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. LC-MS couples the separation power of HPLC with the analytical power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of the eluting compounds, thereby confirming the molecular weight of the target peptide and helping to identify impurities.[12]
As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a "soft" ionization method that minimizes fragmentation of the parent molecule.[13] The mass analyzer then separates the ions based on their m/z ratio.
For a crude peptide containing Boc-N-Me-Tyr-OH, the mass spectrum of the main peak should show a signal corresponding to the protonated molecule [M+H]⁺ of the target peptide. It is also common to observe multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
The mass spectra of the impurity peaks can be used to tentatively identify them. For example:
-
Deletion Sequences: A peak with a mass corresponding to the target peptide minus the mass of one or more amino acid residues.
-
Incomplete Deprotection: A peak with a mass corresponding to the target peptide plus the mass of a residual protecting group.
-
Oxidation: A peak with a mass 16 Da higher than the target peptide, often corresponding to the oxidation of a susceptible residue like tyrosine.
-
Loss of Boc Group: A peak with a mass 100 Da lower than the target peptide, which can occur either as a genuine impurity from the synthesis or as an in-source fragmentation product.[3]
Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions to confirm the amino acid sequence.[14][15]
Caption: Workflow for LC-MS analysis of a crude peptide.
-
Sample and Mobile Phase Preparation:
-
Prepare the sample as for HPLC analysis.
-
For the mobile phase, it is preferable to use formic acid (FA) instead of TFA, as TFA can suppress the MS signal.[11]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
LC-MS Conditions:
-
Use an LC system coupled to an ESI mass spectrometer.
-
Employ the same column and a similar gradient as in the HPLC analysis.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 400-2000 m/z) in positive ion mode.
-
-
Data Analysis:
-
Generate a total ion chromatogram (TIC).
-
Extract the mass spectrum for each peak in the chromatogram.
-
Compare the observed m/z values with the theoretical m/z for the target peptide and potential impurities.
-
Utilize deconvolution software to determine the neutral mass of multiply charged species.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it a powerful tool for unambiguous structure confirmation and purity assessment.[16] For crude peptides, ¹H NMR is the most commonly used technique.
In ¹H NMR, the sample is placed in a strong magnetic field and irradiated with radio waves. The resonance frequency of each proton is dependent on its local electronic environment. The resulting spectrum is a plot of signal intensity versus chemical shift (in ppm).
A ¹H NMR spectrum of a crude peptide containing Boc-N-Me-Tyr-OH will be complex, but certain signals are diagnostic:
-
Boc Group: A sharp, intense singlet around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[17] The presence and integration of this peak can confirm the presence of the Boc group.
-
N-Methyl Group: A singlet around 2.7-3.1 ppm, corresponding to the three protons of the N-methyl group. The exact chemical shift can be sensitive to the local conformation.[18]
-
Aromatic Protons: Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the tyrosine side chain.
-
Amide and Alpha Protons: A complex region of overlapping signals corresponding to the peptide backbone protons.
By comparing the integrals of specific, well-resolved signals, it is possible to determine the relative amounts of the target peptide and certain impurities. This technique, known as quantitative NMR (qNMR), can be a powerful orthogonal method for purity determination.[8][19][20][21]
Caption: Workflow for NMR analysis of a crude peptide.
-
Sample Preparation:
-
Dissolve 5-10 mg of the crude peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
For qNMR, add a known amount of an internal standard with a signal that does not overlap with the peptide signals.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay to allow for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the signals of interest.
-
Assign the key signals corresponding to the Boc group, N-methyl group, and other characteristic protons.
-
For qNMR, calculate the purity based on the relative integrals of the peptide and the internal standard.[8]
-
Comparative Summary of Analytical Techniques
| Feature | RP-HPLC | LC-MS | NMR Spectroscopy |
| Primary Purpose | Purity assessment and quantification | Identity confirmation and impurity identification | Structural confirmation and quantification |
| Principle | Separation by hydrophobicity | Separation by hydrophobicity, detection by mass | Nuclear magnetic resonance |
| Key Information | Purity (%), retention time | Molecular weight, impurity masses, sequence data (MS/MS) | Atomic-level structural information, isomeric purity |
| Strengths | Robust, reproducible, quantitative | High sensitivity, definitive mass identification | Unambiguous structural information, non-destructive |
| Limitations | Does not confirm identity | Can have ion suppression effects, may not resolve isomers | Lower sensitivity, complex spectra for large peptides |
Common Impurities in the Synthesis of Peptides Containing Boc-N-Me-Tyr-OH
A thorough understanding of potential impurities is crucial for interpreting analytical data.[22][23]
| Impurity Type | Origin | Analytical Signature |
| Deletion Sequences | Incomplete coupling reactions, often exacerbated by the steric hindrance of the N-methyl group.[4] | Peaks in LC-MS with masses corresponding to the target peptide minus one or more amino acids. Usually more polar (earlier eluting) in RP-HPLC. |
| Truncated Sequences | Premature termination of the peptide chain. | A series of peaks in LC-MS with lower masses than the target peptide. |
| Incomplete Deprotection | Failure to remove side-chain protecting groups during the final cleavage step. | Peaks in LC-MS with masses corresponding to the target peptide plus the mass of the protecting group. Usually more hydrophobic (later eluting) in RP-HPLC. |
| Aspartimide Formation | Cyclization of aspartic acid residues, a common side reaction in SPPS. | An impurity with the same mass as the target peptide but different retention time. Can be identified by MS/MS. |
| Oxidation | Oxidation of susceptible residues like tyrosine. | A peak in LC-MS with a mass increase of 16 Da. |
| Racemization | Epimerization of amino acids during activation and coupling. | A diastereomeric impurity that may be partially or fully resolved from the main peak in RP-HPLC. Will have the same mass in MS. |
| Residual Boc Group | Incomplete removal of the N-terminal Boc group. | A peak in LC-MS with a mass 100 Da higher than the fully deprotected peptide. |
Conclusion
Assessing the purity of a crude peptide, especially one containing modifications like a Boc protecting group and an N-methylated amino acid, is a complex but manageable task. A synergistic approach utilizing RP-HPLC for quantification, LC-MS for identity confirmation, and NMR for ultimate structural verification provides the most comprehensive and reliable assessment. By understanding the principles and limitations of each technique and being aware of the likely impurities, researchers can confidently characterize their crude peptides and make informed decisions for subsequent purification and downstream applications. This rigorous analytical workflow is the bedrock of reproducible and high-impact scientific research.
References
-
Dai, X., Li, C., Liu, S., & Zhang, W. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 239-245. [Link]
-
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V., & Jadhav, V. B. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 799-811. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. ResearchGate. [Link]
-
Srivastava, V. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In The Royal Society of Chemistry. [Link]
-
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
McKellop, K., Davidson, W., Hansen, G., Freeman, D., & Pallai, P. (1991). The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry. Peptide Research, 4(1), 40-46. [Link]
-
Mori, T., Ino, Y., & Kato, H. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 3. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
MtoZ Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Research Protocols. [Link]
-
Honest Peptide. (n.d.). The Complete Guide to Research Peptides (RUO). [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
SCIEX. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Aharoni, A., & Shimon, L. J. W. (2020). Mass Spectrometry Analysis of Intact Proteins from Crude Samples. Analytical Chemistry, 92(19), 12837–12845. [Link]
-
Beck, A., Wagner-Rousset, E., Bussat, M.-C., Lokteff, M., Klinguer-Hamour, C., & Van Dorsselaer, A. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(8), 1876. [Link]
-
Colgrave, M. L., & Jones, A. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 94(1), e70. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). How to Identify Unknown Peptides by LCMS Testing. [Link]
-
Elsayed, Y. Y., Kühl, T., & Imhof, D. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 16(10), 1435. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Meljon, A., Thompson, A., & Chahrour, O. (2018). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal. [Link]
-
Chapman, J. R. (Ed.). (1994). Peptide analysis protocols. Humana Press. [Link]
-
Shaw, C. (1997). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. In Methods in Molecular Biology (Vol. 73, pp. 207-213). Humana Press. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. In Methods in Molecular Biology (Vol. 251). Humana Press. [Link]
-
Giraud, M., & Lequin, O. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. The Journal of Organic Chemistry, 84(7), 4344-4354. [Link]
-
Wang, Y., Li, X., & Zhang, S. (2017). "PP type" self-assembling peptides with superior rheological properties. RSC Advances, 7(84), 53285-53293. [Link]
-
Bugatti, K. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. [Link]
-
Giraud, M., & Lequin, O. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. The Journal of Organic Chemistry, 84(7), 4344-4354. [Link]
-
Rosen, M. K., Gardner, K. H., & Willis, R. C. (2012). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Annual Review of Biophysics, 41, 179-200. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
GenScript. (n.d.). Custom Peptide Synthesis. [Link]
-
University of Regensburg. (n.d.). NMR of peptides. [Link]
-
ResearchGate. (n.d.). NMR of peptides. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
- 8. emerypharma.com [emerypharma.com]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biotage.com [biotage.com]
- 14. enovatia.com [enovatia.com]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 23. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to NMR Spectroscopy of Boc-N-Me-Tyr-OH and its Peptide Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation in Peptide Therapeutics and the Role of NMR
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their application is often limited by poor metabolic stability and low cell permeability. A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The substitution of an amide proton with a methyl group can induce profound changes in the peptide's conformational preferences, often leading to enhanced proteolytic resistance and improved pharmacokinetic profiles. Boc-N-Me-Tyr-OH is a key building block in this endeavor, allowing for the introduction of a constrained, N-methylated tyrosine residue.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these modified peptides.[1] It provides atomic-level information on the peptide's structure, conformation, and dynamics in solution. This guide offers an in-depth comparison of the NMR spectroscopic features of Boc-N-Me-Tyr-OH and its corresponding dipeptide products, supported by experimental data and detailed protocols. We will explore the characteristic chemical shifts, the challenges introduced by N-methylation, and the advanced NMR techniques required for unambiguous characterization.
The Starting Material: NMR Spectroscopic Signature of Boc-N-Me-Tyr-OH
A thorough understanding of the NMR spectrum of the starting material, Boc-N-Me-Tyr-OH, is fundamental for tracking its incorporation into a peptide and for identifying any potential side products. The 1H and 13C NMR spectra of Boc-N-Me-Tyr-OH exhibit distinct signals corresponding to the Boc protecting group, the N-methyl group, the tyrosine side chain, and the amino acid backbone.
Below is a summary of the expected 1H and 13C NMR chemical shifts for Boc-N-Me-Tyr-OH in a common deuterated solvent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of Boc-N-Me-Tyr-OH
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 |
| Boc (C(CH₃)₃) | - | ~80.5 |
| Boc (C=O) | - | ~156.0 |
| N-CH₃ | ~2.8 (s, 3H) | ~33.0 |
| α-CH | ~4.9 (dd, 1H) | ~60.0 |
| β-CH₂ | ~3.1 (m, 2H) | ~37.0 |
| Aromatic CH (ortho to OH) | ~6.7 (d, 2H) | ~115.0 |
| Aromatic CH (meta to OH) | ~7.0 (d, 2H) | ~130.0 |
| Aromatic C-OH | - | ~156.0 |
| Aromatic C-CH₂ | - | ~128.0 |
| COOH | ~10-12 (br s, 1H) | ~175.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
From Monomer to Peptide: NMR Spectroscopic Changes Upon Dipeptide Formation
The formation of a peptide bond between Boc-N-Me-Tyr-OH and another amino acid, for instance, glycine methyl ester (Gly-OMe), to form Boc-N-Me-Tyr-Gly-OMe, leads to predictable yet significant changes in the NMR spectrum. These changes serve as definitive proof of successful peptide coupling.
The most notable changes include:
-
Disappearance of the Carboxylic Acid Proton: The broad signal of the carboxylic acid proton of Boc-N-Me-Tyr-OH disappears.
-
Appearance of a New Amide Proton: A new amide proton signal for the glycine residue appears, typically between 7 and 9 ppm.
-
Shifts in the α-CH and β-CH₂ Protons: The chemical shifts of the α-CH and β-CH₂ protons of the N-methylated tyrosine residue are altered due to the change in the electronic environment upon amide bond formation.
-
Appearance of Glycine Signals: New signals corresponding to the α-CH₂ of the glycine residue will appear.
Table 2: Comparative ¹H NMR Data: Boc-N-Me-Tyr-OH vs. a Representative Dipeptide
| Proton | Boc-N-Me-Tyr-OH (ppm) | Boc-N-Me-Tyr-Gly-OMe (ppm) | Key Observation |
| Boc | ~1.4 | ~1.4 | Unchanged |
| N-CH₃ | ~2.8 | ~2.8 | Minor shift |
| α-CH (N-Me-Tyr) | ~4.9 | ~5.1 | Downfield shift |
| β-CH₂ (N-Me-Tyr) | ~3.1 | ~3.2 | Minor shift |
| Aromatic (Tyr) | ~6.7, ~7.0 | ~6.7, ~7.0 | Largely unchanged |
| COOH | ~10-12 | - | Disappearance |
| NH (Gly) | - | ~8.0 | Appearance |
| α-CH₂ (Gly) | - | ~3.9 | Appearance |
| OCH₃ (Gly) | - | ~3.7 | Appearance |
The Challenge of N-Methylation: Unraveling Cis/Trans Isomerism with NMR
A significant consequence of N-methylation is the introduction of a tertiary amide bond, which can exist as a mixture of cis and trans isomers. The energy barrier for rotation around the N-methylated amide bond is lower than that of a secondary amide bond, often leading to the presence of both conformers in solution at room temperature. This phenomenon results in the doubling of many NMR signals, which can complicate spectral analysis.
The ratio of cis to trans isomers is influenced by several factors, including the nature of the adjacent amino acid residues and the polarity of the solvent.[2] More polar solvents, such as DMSO-d6, tend to favor the cis isomer.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for differentiating between the cis and trans isomers. These experiments detect through-space correlations between protons. For instance, a strong NOE correlation between the N-methyl protons and the α-proton of the same residue is characteristic of the trans conformation, while a correlation between the N-methyl protons and the α-proton of the preceding residue is indicative of the cis conformation.
Experimental Protocols
Synthesis of a Representative Dipeptide: Boc-N-Me-Tyr-Gly-OMe
The synthesis of peptides containing sterically hindered N-methylated amino acids often requires more potent coupling reagents to achieve high yields and minimize racemization.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than standard coupling agents like HBTU.
Materials:
-
Boc-N-Me-Tyr-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-N-Me-Tyr-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir until the solid dissolves.
-
Add the H-Gly-OMe/DIPEA solution to the Boc-N-Me-Tyr-OH/HATU solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-N-Me-Tyr-Gly-OMe.
Caption: Workflow for the synthesis of Boc-N-Me-Tyr-Gly-OMe.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall proton environment.
-
1D ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all unique carbon signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[4]
-
2D NOESY/ROESY: To identify through-space correlations between protons, which is essential for determining the stereochemistry and differentiating between cis and trans isomers.
Caption: Experimental workflow for NMR analysis of peptides.
Conclusion
The incorporation of N-methylated amino acids is a valuable strategy for enhancing the therapeutic potential of peptides. NMR spectroscopy is an unparalleled tool for characterizing these modified peptides, providing detailed insights into their structure and conformation. While N-methylation introduces challenges such as signal doubling due to cis/trans isomerism, a systematic approach employing a suite of 1D and 2D NMR experiments allows for a comprehensive analysis. This guide provides a framework for understanding the key NMR spectroscopic features of Boc-N-Me-Tyr-OH and its peptide products, empowering researchers to confidently utilize this important building block in the development of next-generation peptide therapeutics.
References
- BenchChem. (2025). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry.
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
- LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 86(3), 337–341.
- Siodłak, D., Macedowska-Capiga, A., Broda, M. A., Kozioł, A. E., & Lis, T. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466–478.
- Farahani, M. D., Honarparvar, B., Albericio, F., & Kruger, G. (2014). Down fi eld region of 1 H NMR of designed peptides for optimal β -turn...
- Gentilucci, L., & Tosi, P. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(18), 4253.
- El-Faham, A., & Albericio, F. (2018).
- ResearchGate. (n.d.). Results of the synthesis of N-Boc-dipeptides 2-6.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599.
- Gardner, K. H., & Kay, L. E. (1998). An NMR Experiment for Measuring Methyl−Methyl NOEs in 13C-Labeled Proteins with High Resolution. Journal of the American Chemical Society, 120(30), 7618–7619.
- Kay, L. E. (n.d.). An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. University of Toronto.
- Larda, S. T., & Goto, N. K. (2019). Assigning methyl resonances for protein solution-state NMR studies. Journal of Magnetic Resonance, 305, 137–148.
- Vágner, J., Jelinek, J., & Hruby, V. J. (1993). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of Peptide Research, 42(5), 457–463.
- Der Pharma Chemica. (n.d.). Scholars Research Library. Der Pharma Chemica.
- National Institutes of Health. (n.d.). Sparsely sampled, High-resolution 4-D Omit Spectra for Detection and Assignment of Intermolecular NOEs of Protein Complexes.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158).
- Liguori, A., & Pironti, V. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2604-2627.
- Zerbe, O., & Bader, R. (n.d.). peptide nmr.
-
PubChem. (n.d.). Boc-Tyr-OMe | C15H21NO5 | CID 7019130. National Center for Biotechnology Information. Retrieved from [Link]
- LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 86(3), 337-341.
- The Royal Society of Chemistry. (n.d.). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. The Royal Society of Chemistry.
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
- Cousin, S. F., et al. (2020). Sequential assignment of NMR spectra of peptides at natural isotopic abundance with Zero and Ultra Low-Field-TOCSY. Journal of Magnetic Resonance, 313, 106713.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. University of Wisconsin-Madison. Retrieved from [Link]
- ResearchGate. (n.d.). Lysine methylation. Superposition of ¹H–¹³C HSQC NMR spectra of random....
- Mallory, C. S., & Bowers, C. R. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(10), 2349–2357.
-
Aapptec. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Aapptec. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). PrepChem.com. Retrieved from [Link]
- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349–378.
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp. BenchChem.
Sources
A Senior Application Scientist's Guide to the Biological Activity of Peptides with and without N-Methylated Tyrosine
In the landscape of peptide-based drug development, the pursuit of enhanced therapeutic properties is paramount. Native peptides, despite their high specificity and potency, are often plagued by poor metabolic stability and low membrane permeability.[1][2][3] One of the most effective strategies to surmount these challenges is the site-specific N-methylation of the peptide backbone.[2][4][5] This guide provides an in-depth comparison of the biological activities of peptides containing N-methylated tyrosine versus their non-methylated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
N-methylation, the replacement of a hydrogen atom with a methyl group on the backbone amide nitrogen, introduces significant conformational constraints.[4][5] This seemingly subtle modification can profoundly influence a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and membrane permeability.[3][4] By pre-organizing a peptide into its bioactive conformation, N-methylation can lead to improved receptor affinity and selectivity.[2][4]
The Structural and Functional Implications of N-Methylated Tyrosine
The introduction of a methyl group on the amide nitrogen of a tyrosine residue imparts several key changes:
-
Elimination of Hydrogen Bond Donor: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disrupts the formation of secondary structures like α-helices and β-sheets.[4]
-
Steric Hindrance: The added methyl group creates steric bulk, restricting the rotation around the peptide backbone and reducing conformational flexibility.[4][5] This can lock the peptide into a more bioactive conformation.
-
Increased Lipophilicity: The removal of the polar N-H bond and the addition of a hydrophobic methyl group increases the overall lipophilicity of the peptide, which can enhance membrane permeability.[5]
-
Resistance to Proteolysis: The steric hindrance provided by the methyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, significantly increasing the peptide's half-life in vivo.[1][5][6]
Comparative Analysis of Biological Activity
The true impact of N-methylation is best understood through a direct comparison of a peptide with and without this modification. While specific data is highly dependent on the peptide sequence and the position of the N-methylated residue, general trends have been widely observed.
Enhanced Enzymatic Stability
A key advantage of N-methylation is the dramatic increase in resistance to proteolytic degradation.[1][6]
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |
| Data sourced from a study on N-methyl scanning mutagenesis.[6] |
This remarkable increase in stability is attributed to the steric shielding of the peptide bond by the N-methyl group, which prevents proteases from accessing their cleavage sites.[6]
Altered Receptor Binding Affinity
The effect of N-methylation on receptor binding is highly context-dependent. By constraining the peptide's conformation, N-methylation can either pre-organize the peptide into its bioactive form, thus enhancing affinity, or it can introduce unfavorable steric clashes that reduce affinity. Therefore, a careful structure-activity relationship (SAR) study is crucial.
Improved Cell Permeability
N-methylation is a widely recognized strategy to improve the passive diffusion of peptides across cell membranes.[7][8][9] This is attributed to two main factors: the increased lipophilicity of the peptide and the potential for the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the hydrophobic membrane interior.[7]
A study on a library of N-methylated cyclic hexapeptides demonstrated that while there was no direct correlation between the number of N-methyl groups and permeability, specific positional N-methylation led to a significant increase in Caco-2 permeability, with some analogs reaching levels comparable to the highly permeable drug testosterone.[10]
Experimental Protocols
To empirically determine the effects of N-methylated tyrosine on a peptide of interest, the following experimental protocols are recommended.
Peptide Synthesis
Both the native and N-methylated peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][11] The N-methylated tyrosine residue is incorporated using a commercially available Fmoc-N-Me-Tyr(tBu)-OH amino acid derivative.
Proteolytic Stability Assay
This assay compares the degradation rates of the N-methylated and non-methylated peptides in the presence of a specific protease or in a complex biological matrix like human serum.[12][13]
Materials:
-
Purified peptides (N-methylated and non-methylated)
-
Protease (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile with 1% Trifluoroacetic Acid)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Reaction Setup: Dissolve the peptides in the reaction buffer. In separate tubes, add the protease or serum to the reaction buffer and pre-incubate at 37°C.
-
Initiate Reaction: Add the peptide solution to the protease/serum mixture to a final concentration of 0.1-1 mg/mL.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to the quenching solution to stop the enzymatic degradation.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.[12]
Caption: Workflow for the Proteolytic Stability Assay.
Receptor Binding Assay
A competitive binding assay is used to determine the binding affinity (IC50 or Ki) of the peptides to their target receptor.[14][15]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand known to bind to the receptor
-
Native and N-methylated peptides at various concentrations
-
Assay buffer
-
Filtration apparatus or scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, add the cell membranes/purified receptor, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled native or N-methylated peptide.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using either filtration or SPA.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50 value.
Caption: Workflow for a Competitive Receptor Binding Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[16][17][18]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS)
-
Native and N-methylated peptides
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Prepare Plates: Fill the acceptor plate wells with buffer. Add the peptide solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate.
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS or another suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for each peptide.
Conclusion
The incorporation of N-methylated tyrosine is a powerful tool in peptide drug design, offering a strategic approach to improving metabolic stability and cell permeability.[1][19] However, the impact on receptor binding affinity is sequence- and position-dependent, necessitating careful empirical evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically compare the biological activities of peptides with and without N-methylated tyrosine, thereby enabling the rational design of more effective peptide therapeutics.
References
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. Available from: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - NIH. Available from: [Link]
-
Should My Peptide Be Methylated? - LifeTein. Available from: [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC - NIH. Available from: [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. Available from: [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed. Available from: [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - ProQuest. Available from: [Link]
-
The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
The Effect of N-methylation on Helical Peptides - PubMed - NIH. Available from: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. Available from: [Link]
-
N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. Available from: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available from: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. Available from: [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. Available from: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available from: [Link]
-
A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction - The Royal Society of Chemistry. Available from: [Link]
-
pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]
-
(PDF) (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation - ResearchGate. Available from: [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE. Available from: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available from: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. Available from: [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available from: [Link]
- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity.
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. Available from: [Link]
-
Tyrosine labeling with PTAD and N-methylated luminol derivatives. (a)... - ResearchGate. Available from: [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. Available from: [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Evaluation of Alternative N-Methylated Tyrosine Derivatives
For researchers, scientists, and drug development professionals, the strategic modification of peptide and peptidomimetic scaffolds is a critical lever in optimizing therapeutic candidates. The incorporation of N-methylated amino acids, particularly N-methylated tyrosine, has become a cornerstone strategy to overcome the inherent pharmacokinetic liabilities of native peptides, such as poor metabolic stability and low cell permeability.[1][2][3][4] This guide provides an in-depth, objective comparison of key N-methylated tyrosine derivatives, supported by experimental data and detailed protocols to empower you in selecting and validating the optimal building blocks for your drug discovery programs.
The introduction of a methyl group to an amino acid can occur at several positions, each imparting distinct physicochemical and biological properties. This guide will focus on the comparative evaluation of three primary classes of tyrosine methylation: backbone (N-α-methylation), side-chain (O-methylation), and alpha-carbon (α-methylation). Understanding the nuanced impact of each modification is paramount to rationally designing potent and bioavailable therapeutics.
Structural Landscape of Methylated Tyrosine Derivatives
The fundamental structural differences between the key methylated tyrosine derivatives are illustrated below. Each modification imposes unique steric and electronic effects that profoundly influence the resulting peptide's conformation, stability, and interaction with biological targets.
Caption: Core structures of L-tyrosine and its key methylated derivatives.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to incorporate a specific methylated tyrosine derivative should be driven by a clear understanding of its impact on key drug-like properties. The following table summarizes these effects, providing a framework for rational selection.
| Property | N-Methyl-L-tyrosine | O-Methyl-L-tyrosine | α-Methyl-L-tyrosine | Rationale & Causality |
| Metabolic Stability | High | Moderate | Moderate to High | N-methylation provides significant steric hindrance at the amide bond, preventing recognition and cleavage by common proteases like trypsin and chymotrypsin.[2][3][5][6] α-methylation also provides steric bulk near the peptide bond. O-methylation protects the phenolic hydroxyl group from modifications like sulfation or glucuronidation but offers no protection against backbone cleavage. |
| Cell Permeability | Significantly Increased | Moderately Increased | Slightly Increased | N-methylation disrupts the hydrogen bond donating capacity of the amide proton, reducing the desolvation penalty for membrane crossing and increasing lipophilicity.[1][2][7] This often leads to enhanced passive diffusion. The other derivatives increase lipophilicity to a lesser extent. |
| Aqueous Solubility | Increased | Decreased | Decreased | While counterintuitive to the increase in lipophilicity, N-methylation can increase aqueous solubility.[6][8][9] This is attributed to an increase in the molecule's polarization and dipole moment, which enhances interactions with water.[6][8] O- and α-methylation typically decrease solubility by increasing the hydrocarbon content without this polar effect. |
| Conformational Rigidity | Significantly Increased | Minimally Affected | Minimally Affected | The methyl group on the amide nitrogen restricts rotation around the peptide backbone's dihedral angles (Φ/Ψ).[4] This pre-organizes the peptide into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.[4] |
| Biological Activity | Variable | Variable | Variable / Often an Inhibitor | The effect is highly target-dependent. N-methylation can enhance activity by locking the peptide into a bioactive conformation but may also decrease it by disrupting a critical hydrogen bond with the target receptor.[7] α-Methyl-L-tyrosine (Metyrosine) is a known inhibitor of tyrosine 3-monooxygenase, a key enzyme in catecholamine synthesis.[10] |
Experimental Frameworks for Derivative Evaluation
Objective, data-driven evaluation is essential. The following protocols provide robust, self-validating systems for comparing the performance of your modified peptides.
In Vitro Metabolic Stability Assessment
Causality: The primary motivation for N-methylation is often to enhance metabolic stability. This assay directly quantifies the resistance of a peptide to degradation by metabolic enzymes found in plasma (representing circulation) or liver S9 fractions (representing first-pass metabolism).[11][12] The disappearance of the parent compound over time is monitored by LC-MS/MS, providing a clear measure of its stability.[13]
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test peptide. For liver S9 assays, prepare a reaction mixture containing the S9 fraction and NADPH regenerating system in a suitable buffer (e.g., phosphate buffer).
-
Initiation: Pre-warm the metabolic matrix (plasma or S9 mix) to 37°C. Initiate the reaction by adding the test peptide to a final concentration of, for example, 1 µM.
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the remaining peptide concentration versus time. The slope of this line is used to calculate the in vitro half-life (t½). A longer half-life indicates greater metabolic stability.
Cell Permeability Assessment (Caco-2 Model)
Causality: For orally delivered drugs, intestinal permeability is a critical determinant of bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as the gold standard in vitro model for predicting human intestinal absorption.[14][15] This assay measures the rate of transport of a compound from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer.[1]
Caption: Principle of the Caco-2 cell permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Verification: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.
-
Permeability Study:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide solution (at a known concentration) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
-
Sampling: At specified time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of the peptide in the basolateral samples using LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. A higher Papp value indicates greater permeability and a higher likelihood of oral absorption.
Biological Activity Assessment (Kinase Inhibition Assay)
Causality: Tyrosine is a critical residue for phosphorylation-dependent signaling. Therefore, tyrosine-containing peptides are often designed as inhibitors of protein kinases.[16] Any modification to the tyrosine residue must be evaluated for its impact on target engagement. An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of its target kinase, typically by quantifying the phosphorylation of a substrate.[17][18] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for potency.[16][18]
Caption: General mechanism of competitive kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, its specific peptide or protein substrate, and ATP.
-
Inhibitor Titration: Prepare serial dilutions of the N-methylated tyrosine derivative (test inhibitor) and a known control inhibitor.
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Allow a brief pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays ([³³P]-ATP), fluorescence/luminescence-based assays that detect the amount of ADP produced, or specific antibodies that recognize the phosphorylated substrate.[16][17]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. A lower IC50 value indicates a more potent inhibitor.
Conclusion and Strategic Outlook
The incorporation of N-methylated tyrosine derivatives is a proven and powerful strategy for enhancing the drug-like properties of peptide-based therapeutics.[1] N-α-methylation stands out as the most impactful modification for simultaneously improving metabolic stability and cell permeability, though its effect on biological activity requires careful empirical validation. O-methylation and α-methylation offer more subtle modifications that can be valuable for fine-tuning properties or for specific applications, such as inhibiting certain enzymes.
There is no single "best" derivative; the optimal choice is dictated by the specific therapeutic goals and the biological target. By employing the rigorous, quantitative experimental frameworks detailed in this guide, you can systematically evaluate these valuable building blocks, enabling a data-driven approach to designing next-generation therapeutics with superior efficacy, stability, and bioavailability.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]
-
Li, Y., Li, W., & Li, A. C. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(2), 169-175. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 24(27), 2947-2959. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Hewitt, W. M., Le, P. L., Van, N. H., Wang, C. K., & Craik, D. J. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(1), 153-159. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(38), 9773-9783. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(38), 9773-9783. [Link]
-
Dong, W., Pérez-Peña, M., & Wang, G. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Bischof, J., Knippschild, U., & Wolff, M. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6608. [Link]
-
Xie, L., Wang, J., & Bourne, P. E. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(22), 3102-3109. [Link]
-
Andersen, J., & Rekdal, O. (2009). Serum Stability of Peptides. In Peptide Synthesis and Applications (pp. 165-172). Humana Press. [Link]
-
van der Wouden, P. E., van den Berg, S., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-835. [Link]
-
Gedschold, A., & Schirmeister, T. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 16(11), 1582. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Semantic Scholar. [Link]
-
Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
-
Paneth, A., & Paneth, P. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 509-514. [Link]
-
National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]
- 10. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
A Cost-Benefit Analysis of Boc vs. Fmoc Protection for N-Me-Tyr in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl-tyrosine (N-Me-Tyr), into peptide structures is a powerful strategy for enhancing therapeutic properties, including increased enzymatic stability, improved cell permeability, and modulated receptor affinity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-terminus, which can impede coupling reactions. A critical decision in the solid-phase peptide synthesis (SPPS) of N-Me-Tyr-containing peptides is the choice of the temporary Nα-protecting group: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). This guide provides an in-depth, objective comparison of the cost-benefit analysis of using Boc versus Fmoc protection for N-Me-Tyr, supported by experimental considerations and financial implications to aid researchers in making an informed decision.
The Fundamental Chemistry: A Tale of Two Orthogonal Strategies
The core difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[][] Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the Nα-amino group without affecting the side-chain protecting groups.[]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and cleavage from the resin require a much stronger acid, like hydrofluoric acid (HF).[3]
-
Fmoc/tBu Strategy: This has become the more prevalent method in modern SPPS.[] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically piperidine, while the final cleavage and side-chain deprotection are achieved with TFA.[4]
This fundamental difference in deprotection conditions has significant implications for the synthesis of N-Me-Tyr-containing peptides, affecting everything from coupling efficiency and side reactions to the overall cost and scalability of the process.
Performance and Efficiency in N-Me-Tyr Incorporation
The introduction of an N-methyl group on the α-amino nitrogen of tyrosine creates a sterically hindered secondary amine, which significantly slows down the kinetics of both the coupling and deprotection steps.[5]
Coupling Efficiency
Coupling an amino acid to an N-methylated residue is notoriously difficult.[5] This is where the choice of protecting group strategy can have a substantial impact.
-
Boc Strategy: After the TFA-mediated deprotection of the Boc group, the newly formed N-terminal secondary amine is protonated as a trifluoroacetate salt. This positive charge can help to reduce peptide aggregation, a common problem in SPPS, particularly with hydrophobic sequences.[6] However, the steric bulk of the incoming Boc-amino acid can still lead to incomplete coupling. To overcome this, more potent and often more expensive coupling reagents like HBTU, HATU, or PyBOP are often required, and double coupling cycles may be necessary.[]
-
Fmoc Strategy: The Fmoc strategy, with its milder deprotection conditions, is generally preferred for its compatibility with a wider range of functionalities.[] However, the neutral N-terminus after Fmoc removal can be more prone to aggregation.[6] Similar to the Boc strategy, highly efficient coupling reagents are essential for achieving acceptable yields when coupling to N-Me-Tyr.[5] Reagents like HATU and HCTU are commonly employed.[7]
While direct quantitative yield comparisons for the same N-Me-Tyr-containing peptide synthesized by both methods are not extensively available in peer-reviewed literature, the general consensus is that both strategies can be successful but require careful optimization of coupling conditions. The Boc strategy may offer a slight advantage for highly aggregation-prone sequences due to the protonated N-terminus after deprotection.[6]
Purity and Side Reactions
The purity of the crude peptide is a critical factor in the overall cost-effectiveness of a synthesis, as it dictates the effort and expense required for purification.
-
Boc Strategy: The repeated use of strong acid (TFA) for Boc deprotection can lead to side reactions, such as the degradation of acid-sensitive residues. However, for N-Me-Tyr, the primary concern is often incomplete coupling, leading to deletion sequences.[8] The final cleavage with HF is a harsh condition that requires specialized equipment and can degrade sensitive peptides.[3]
-
Fmoc Strategy: The milder conditions of the Fmoc strategy generally lead to fewer side reactions related to the peptide backbone and acid-sensitive side chains.[4] However, the basic conditions for Fmoc removal can promote side reactions like aspartimide formation if Asp residues are present.[8] For N-Me-Tyr containing peptides, a key concern is the potential for diketopiperazine formation, especially at the dipeptide stage.
Overall, the Fmoc strategy is often associated with higher crude purity for standard peptides due to its milder deprotection steps.[9] However, for challenging sequences like those containing N-Me-Tyr, the purity will be highly dependent on the success of the coupling reactions in either strategy.
Cost-Benefit Analysis: Reagents, Time, and Labor
A comprehensive cost-benefit analysis must extend beyond the initial price of the protected amino acid to include the cost of all reagents, solvents, synthesis time, and labor associated with purification.
Cost of Starting Materials and Reagents
| Item | Boc Strategy | Fmoc Strategy |
| Protected N-Me-Tyr | Boc-N-Me-Tyr derivatives are commercially available.[10][11][12] | Fmoc-N-Me-Tyr derivatives are also widely available from various suppliers.[13][14][15] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) - relatively inexpensive. | Piperidine - relatively inexpensive. |
| Coupling Reagents | Often requires more expensive, high-efficiency reagents (e.g., HBTU, HATU).[] | Also requires high-efficiency, and therefore more expensive, coupling reagents (e.g., HATU, HCTU).[7] |
| Solvents | Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). | Primarily DMF. |
| Final Cleavage | Hydrofluoric acid (HF) - requires specialized, expensive equipment and significant safety precautions. | Trifluoroacetic acid (TFA) - less hazardous and requires standard laboratory equipment. |
While Boc-protected amino acids are often perceived as being less expensive than their Fmoc counterparts, the overall cost of the synthesis can be significantly influenced by other factors. The need for expensive coupling reagents is a common factor for both strategies when dealing with N-Me-Tyr. The major cost differentiator often lies in the final cleavage step. The requirement for a specialized and hazardous HF apparatus for the Boc strategy can be a significant capital expense and ongoing operational cost.
Synthesis Time and Automation
-
Boc Strategy: The deprotection and neutralization steps can be more time-consuming than the single deprotection step in the Fmoc protocol. Automation is possible but can be more complex due to the corrosive nature of the reagents.[9]
-
Fmoc Strategy: The Fmoc strategy is generally faster and more amenable to automated synthesis due to its milder and less corrosive deprotection conditions.[] The progress of the deprotection can also be easily monitored by UV spectroscopy of the fluorenyl group released.[4]
The increased speed and ease of automation with the Fmoc strategy can lead to significant savings in labor costs and increased throughput, which are critical considerations in a drug development setting.
Experimental Protocols
Below are generalized, step-by-step protocols for the incorporation of N-Me-Tyr using both Boc and Fmoc strategies. It is crucial to note that these are starting points, and optimization will be necessary for specific peptide sequences.
Boc-SPPS Protocol for N-Me-Tyr Incorporation
Boc-SPPS Workflow for N-Me-Tyr
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
Pre-activate a solution of Boc-N-Me-Tyr (3-4 equivalents), a coupling reagent (e.g., HBTU, 3-4 equivalents), and HOBt (3-4 equivalents) in DMF with DIEA (6-8 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours, or overnight if necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the cycle for the next amino acid.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
Fmoc-SPPS Protocol for N-Me-Tyr Incorporation
Fmoc-SPPS Workflow for N-Me-Tyr
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-N-Me-Tyr (3-4 equivalents), a coupling reagent (e.g., HATU, 3-4 equivalents), and HOAt (3-4 equivalents) in DMF with DIEA (6-8 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours, or overnight.
-
Monitor the coupling reaction using a qualitative test (e.g., bromophenol blue test, as the Kaiser test is not reliable for secondary amines).[5]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the cycle for the next amino acid.
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the synthesis of N-Me-Tyr-containing peptides is not straightforward and depends heavily on the specific requirements of the project.
-
Choose the Boc strategy when:
-
Synthesizing highly hydrophobic or aggregation-prone peptides where the protonated N-terminus after deprotection can be advantageous.[6]
-
Access to an HF cleavage apparatus and the necessary safety infrastructure is readily available.
-
Cost of the protected amino acid is the primary, and potentially misleading, driver of the decision.
-
-
Choose the Fmoc strategy when:
-
Milder reaction conditions are required to preserve sensitive functionalities in the peptide.[]
-
High throughput and automation are priorities.[]
-
The peptide sequence is not expected to be exceptionally prone to aggregation.
-
The laboratory is not equipped for handling HF.
-
Overall cost-effectiveness, including time, labor, and capital equipment, is a key consideration.[9]
-
For most modern research and drug development applications, the Fmoc strategy is generally the more practical and cost-effective choice for synthesizing N-Me-Tyr-containing peptides, primarily due to its milder conditions, ease of automation, and avoidance of the hazardous and costly HF cleavage step. However, for particularly challenging sequences, the Boc strategy remains a valuable alternative that should not be entirely discounted. Ultimately, the optimal choice will be determined by a careful evaluation of the peptide sequence, the available resources, and the overall goals of the synthesis project.
References
- Benchchem. (n.d.). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. Retrieved from a relevant chemical supplier's technical resources.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from a relevant chemical supplier's technical resources.
- Benchchem. (n.d.). A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis. Retrieved from a relevant chemical supplier's technical resources.
- ChemPep. (n.d.). Fmoc-N-Me-D-Tyr(tBu)-OH. Retrieved from a relevant chemical supplier's website.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from a relevant chemical supplier's technical resources.
-
Chem-Impex. (n.d.). Fmoc-N-methyl-O-methyl-L-tyrosine. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Tyr(tBu)-OH Novabiochem. Retrieved from a relevant chemical supplier's website.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from a relevant chemical supplier's technical resources.
- ChemPep. (n.d.). Boc-N-Me-Tyr(2,6-diCl-Bzl)-OH. Retrieved from a relevant chemical supplier's website.
- Sigma-Aldrich. (n.d.). Boc-Tyr(Me)-OH Novabiochem. Retrieved from a relevant chemical supplier's website.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from a relevant chemical supplier's website.
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from a relevant chemical supplier's technical resources.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from a relevant chemical supplier's website.
- PubMed. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
Sources
- 3. researchgate.net [researchgate.net]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. biosynth.com [biosynth.com]
- 12. mybiosource.com [mybiosource.com]
- 13. chempep.com [chempep.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Fmoc-N-Me-Tyr(tBu)-OH 97 133373-24-7 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-N-Me-Tyr-OH·DCHA
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-α-(t-Butoxycarbonyl)-N-α-methyl-L-tyrosine dicyclohexylamine salt (Boc-N-Me-Tyr-OH·DCHA), a common reagent in peptide synthesis. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
Understanding the chemical nature of Boc-N-Me-Tyr-OH·DCHA is the foundation of its safe handling and disposal. This substance is a salt composed of a protected amino acid derivative and an organic amine. The primary disposal concerns arise not from the protected amino acid portion, but from the dicyclohexylamine (DCHA) counter-ion.
Dicyclohexylamine is classified as a corrosive substance and is hazardous.[1] Therefore, the entire compound must be treated as hazardous chemical waste. It cannot be discarded in regular trash or washed down the drain.[2] The following table summarizes the key components and their associated hazards.
| Component | Chemical Name | CAS Number | Known Hazards | Primary Concern for Disposal |
| Boc-N-Me-Tyr-OH | N-α-(t-Butoxycarbonyl)-N-α-methyl-L-tyrosine | 95105-25-2 (for DCHA salt) | Combustible solid.[3] Generally low toxicity.[4] | Organic solid waste. |
| DCHA | Dicyclohexylamine | 101-83-7 | Corrosive, clear yellow liquid.[1] | Corrosivity, potential for violent reaction with incompatible materials (e.g., acids).[1][5] |
Note: The CAS number 95105-25-2 corresponds to the DCHA salt of Boc-MeTyr-OH.[6]
Part 2: Pre-Disposal and Waste Handling Protocol
Proper handling from the moment a chemical is designated as waste is critical. The following steps provide a self-validating system to ensure safety and compliance within the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing standard laboratory PPE. This includes:
-
Safety goggles or glasses.
-
A lab coat.
-
Chemically resistant gloves (nitrile or neoprene are suitable).[7]
Causality: The primary risk during handling is skin and eye contact. DCHA is corrosive, and direct contact can cause irritation or burns.[1]
Step 2: Practice Strict Waste Segregation
Chemical wastes must be segregated by their general type to prevent dangerous reactions.[5]
-
Do: Designate a specific waste container for Boc-N-Me-Tyr-OH·DCHA and other similar non-halogenated solid organic wastes.
-
Do Not: Mix this waste with acids, bases, oxidizers, or aqueous waste streams.[5]
Causality: Mixing DCHA, a base, with acids can cause a violent exothermic reaction.[5] Keeping waste streams separate is a fundamental principle of laboratory safety to prevent uncontrolled reactions.
Step 3: Select and Label the Waste Container
The choice of container and its labeling are mandated by federal and local regulations.
-
Container Selection: Use a chemically compatible container with a secure, screw-top cap. High-density polyethylene (HDPE) or other plastic containers are preferred.[5][8] The container must be in good condition, with no cracks or signs of deterioration.[5]
-
Labeling: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Boc-N-Me-Tyr-OH·DCHA (N-Boc-N-methyl-L-tyrosine dicyclohexylamine salt)".
-
A clear statement of the associated hazards (e.g., "Corrosive").
-
The date the waste was first added to the container.
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents. Regulatory bodies require this information for tracking and safe disposal.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
The SAA must be at or near the point of waste generation.[8]
-
Keep the waste container securely capped at all times, except when adding waste.[5][8]
-
Inspect the SAA weekly for any signs of leakage from containers.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Causality: The SAA provides a controlled and designated location for hazardous materials, minimizing the risk of spills and exposure. Keeping containers closed prevents the release of vapors and protects the integrity of the waste.
Part 3: The Disposal Workflow
Once the waste container is full or is ready for disposal, the final step is to arrange for its removal by trained professionals. The following workflow illustrates the decision-making and procedural steps for disposing of Boc-N-Me-Tyr-OH·DCHA.
Sources
- 1. nj.gov [nj.gov]
- 2. acs.org [acs.org]
- 3. Boc-Tyr(Me)-OH Novabiochem 53267-93-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. peptide.com [peptide.com]
- 7. trc-corp.com [trc-corp.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of Boc-N-Me-Tyr-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
Boc-N-Me-Tyr-OH.DCHA is a complex organic molecule comprised of an N-terminally Boc-protected methylated tyrosine and a dicyclohexylamine (DCHA) counter-ion. While specific toxicity data for this compound is limited, a thorough risk assessment must consider the potential hazards of its components.
-
Boc-Protected Amino Acids: Generally considered to be of low toxicity. However, like any fine powder, they can pose a respiratory hazard if inhaled. The primary concern during their use often relates to the acidic reagents used for the removal of the Boc protecting group.[1][2][3]
-
Dicyclohexylamine (DCHA): This component presents a more significant hazard profile. DCHA is known to be corrosive and can cause severe skin burns and eye damage.[4][5][6] It is also harmful if swallowed or inhaled, and is toxic to aquatic life.[4][6]
Therefore, it is prudent to treat this compound as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator |
| Dissolving in Solvent | Chemical safety goggles with side shields | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Use in Reaction | Chemical safety goggles with side shields | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator (for powders) or appropriate vapor cartridge respirator (for solutions) |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | As needed based on the nature of the waste |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.
Preparation and Weighing
-
Designated Work Area: All work with powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the dispersal of dust.[7]
-
Surface Protection: Cover the work surface with disposable bench paper to contain any potential spills.[8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Use an analytical balance with a draft shield.
-
Employ a disposable weigh boat or paper.
-
Transfer the powder carefully using a spatula, avoiding the creation of dust.[7]
-
Close the primary container immediately after use.
-
Dissolution
-
Solvent Selection: Choose a solvent in which this compound is known to be soluble.
-
Procedure:
Spill Management: A Plan for the Unexpected
Accidents can happen. A well-defined spill response plan is essential to mitigate the consequences.
Minor Spill (Small Quantity of Powder)
-
Alert Personnel: Notify others in the immediate vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, and safety goggles.
-
Cleanup:
-
Gently cover the spill with a damp paper towel or use a wet cleaning method to avoid generating dust.[11]
-
Alternatively, use a spill kit absorbent for powders.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.[12][13]
Major Spill
In the event of a large spill, or if you are unsure how to proceed:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Isolate: Close the laboratory doors and prevent re-entry.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and bench paper, must be placed in a clearly labeled, sealed hazardous waste container.[14][15]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[16]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[17]
Always follow your institution's specific hazardous waste disposal procedures.[18]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Spill Management Procedure. Texas A&M University-Texarkana. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]
-
Dicyclohexylamine. PubChem. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]
-
MSDS - Safety Data Sheet. AAPPTec. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Dallas. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. tamut.edu [tamut.edu]
- 12. acs.org [acs.org]
- 13. westlab.com [westlab.com]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
